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Core Science & Biosynthesis

Foundational

Fmoc-(R)-3-amino-2-hydroxypropionic acid chemical structure and properties

An In-Depth Technical Guide to Fmoc-(R)-3-amino-2-hydroxypropionic Acid: Properties, Synthesis, and Applications Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Fmoc-(R)-3-amino-2-hydroxypropionic Acid: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Fmoc-(R)-3-amino-2-hydroxypropionic acid, a chiral, non-proteinogenic amino acid derivative crucial for advanced peptide synthesis and drug development. Also known as Fmoc-D-isoserine, this building block offers unique structural features, including a D-configuration for enhanced proteolytic stability and a secondary hydroxyl group for subsequent functionalization. This document will detail its physicochemical properties, provide validated protocols for its synthesis and incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and explore its applications in medicinal chemistry. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Molecular Profile and Physicochemical Properties

Fmoc-(R)-3-amino-2-hydroxypropionic acid is a derivative of D-isoserine where the primary amine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is fundamental to modern peptide chemistry, allowing for iterative, controlled assembly of amino acids into a peptide chain.[1]

Chemical Structure and Key Features

The structure consists of three key components:

  • The Fmoc Group: A base-labile protecting group attached to the nitrogen atom. Its removal is typically achieved with a secondary amine base, such as 20% piperidine in dimethylformamide (DMF), which is a mild condition that leaves most acid-labile side-chain protecting groups intact.[2]

  • The (R)-Stereocenter: The stereochemistry at the α-carbon (C2) is of the (R) or "D" configuration. Peptides incorporating D-amino acids exhibit significantly increased resistance to degradation by proteases, which are stereospecific for L-amino acids.[3] This property is highly desirable for increasing the in-vivo half-life of peptide-based therapeutics.

  • The Hydroxyl Group: The secondary hydroxyl (-OH) group at the C2 position is a key functional handle. It can serve as a site for post-translational modifications like glycosylation or phosphorylation, or be used to attach other moieties such as linkers or labels.[4] In many synthetic applications, this group itself requires protection to prevent unwanted side reactions during peptide coupling.

Chemical structure of Fmoc-(R)-3-amino-2-hydroxypropionic acid
Physicochemical Data

The key properties of Fmoc-(R)-3-amino-2-hydroxypropionic acid and its parent compound, D-isoserine, are summarized below for reference.

PropertyValueSource(s)
IUPAC Name (2R)-2-hydroxy-3-{[(9H-fluoren-9-yl)methoxy]carbonylamino}propanoic acid-
Synonyms Fmoc-D-isoserine, Fmoc-D-β-Ser-OH[5]
CAS Number 211682-19-8[6]
Molecular Formula C₁₈H₁₇NO₅[4][6]
Molecular Weight 327.33 g/mol [4][6]
Appearance White to off-white powder[4]
Melting Point 157-159 °C (for DL-racemic mixture)[4]
Storage Conditions 0–8 °C, protect from moisture[4]
Parent Compound (2R)-3-Amino-2-hydroxypropanoic acid (D-Isoserine)[5]
Parent CAS 632-11-1[5]
Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, the identity and purity of the compound can be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the Fmoc group (typically between 7.2-7.8 ppm), along with signals corresponding to the CH, CH₂, and OH protons of the isoserine backbone.

  • ¹³C NMR: The carbon spectrum will display distinct resonances for the carbonyl carbons (carboxyl and urethane), the aromatic carbons of the Fmoc group, and the aliphatic carbons of the isoserine core.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) will typically show the [M-H]⁻ ion in negative mode or the [M+H]⁺ or [M+Na]⁺ ions in positive mode, confirming the molecular weight.

  • Advanced Techniques: For detailed structural analysis, solid-state ¹⁷O NMR spectroscopy can be a powerful tool to investigate the carboxylic acid moieties in Fmoc-protected amino acids, providing insights into hydrogen bonding and local chemical environments.[7]

Synthesis and Quality Control

The most direct synthetic route to Fmoc-(R)-3-amino-2-hydroxypropionic acid involves the selective N-protection of the commercially available starting material, (R)-3-amino-2-hydroxypropanoic acid (D-isoserine).

Synthetic Workflow

The reaction involves the nucleophilic attack of the primary amine of D-isoserine on an activated Fmoc-donating reagent, such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under mild basic conditions.

G cluster_reagents Reagents cluster_process Process D_Isoserine D-Isoserine ((R)-3-amino-2-hydroxypropanoic acid) Reaction N-Fmoc Protection Reaction (Stir at room temperature) D_Isoserine->Reaction Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction Base Base (e.g., NaHCO₃) in Solvent (e.g., Dioxane/Water) Base->Reaction Workup Acidic Workup (e.g., HCl to pH ~2) Reaction->Workup Extraction Extraction (e.g., with Ethyl Acetate) Workup->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Final_Product Fmoc-(R)-3-amino-2-hydroxypropionic acid Purification->Final_Product SPPS_Cycle cluster_deprotection Step 1: Deprotection cluster_coupling Step 2: Activation & Coupling Start Peptide-Resin with N-terminal Fmoc Deprotection Add 20% Piperidine in DMF (e.g., 2 x 10 min) Start->Deprotection Wash_1 Wash (DMF, IPA) Deprotection->Wash_1 Deprotected_Resin Peptide-Resin with free N-terminal -NH₂ Wash_1->Deprotected_Resin Coupling Add activated AA to resin (Couple for 1-2 hours) Deprotected_Resin->Coupling AA_Activation Activate Fmoc-D-Isoserine(O-tBu)-OH (e.g., HBTU/DIPEA in DMF) AA_Activation->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 End Peptide-Resin + 1 Residue (Ready for next cycle) Wash_2->End

Sources

Exploratory

Advanced Synthesis and Application Guide for CAS 511272-34-7

Executive Summary & Chemical Identity Resolution In the landscape of peptidomimetics and targeted drug development, precision in chemical nomenclature is paramount. While frequently queried under the colloquial umbrella...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity Resolution

In the landscape of peptidomimetics and targeted drug development, precision in chemical nomenclature is paramount. While frequently queried under the colloquial umbrella of "Fmoc-(R)-isoserine" derivatives due to its structural homology to phenylisoserine (the crucial side-chain pharmacophore of paclitaxel/Taxol), the precise chemical identity for CAS 511272-34-7 is Fmoc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acid (also denoted as Fmoc-D-β-o-Tyr-OH) [1]. True Fmoc-isoserine corresponds to a different registry (CAS 161125-36-6) [2].

This whitepaper serves as an in-depth technical guide for CAS 511272-34-7. As a specialized β-amino acid building block featuring an ortho-hydroxyl substituted phenyl ring, it is instrumental in introducing proteolytic stability and unique hydrogen-bonding capabilities into synthetic peptides [1].

Physicochemical Profiling & Structural Causality

The utility of CAS 511272-34-7 stems directly from its structural architecture. The fluorenylmethoxycarbonyl (Fmoc) group provides robust, base-labile protection of the β-amine, enabling standard Solid-Phase Peptide Synthesis (SPPS)[1]. However, the presence of the unprotected ortho-hydroxyl group on the phenyl ring introduces specific synthetic challenges—namely, the risk of undesired O-acylation during peptide chain elongation.

Quantitative Data Summary
PropertyValue / SpecificationAnalytical Relevance
CAS Number 511272-34-7Primary registry identifier [1]
Chemical Name Fmoc-(R)-3-amino-3-(2-hydroxyphenyl)propionic acidIUPAC designation[1]
Molecular Formula C24H21NO5Stoichiometric calculations [1]
Molecular Weight 403.43 g/mol Mass spectrometry validation [1]
Appearance White powderVisual quality control [1]
Melting Point 158 - 164 °CThermal stability indicator [1]
Optical Rotation [a]D25 = +23 ± 2º (C=1 in DMF)Enantiomeric purity verification [1]
Purity (HPLC) ≥ 99%Minimal truncated sequences in SPPS [1]

Mechanistic Logic: Navigating the Ortho-Hydroxyl Challenge

In standard SPPS, amino acids are typically activated and introduced in a 3-to-4-fold molar excess to drive the coupling reaction to completion. When utilizing CAS 511272-34-7, this standard approach fails.

The Causality: The ortho-hydroxyl group, while sterically hindered by the adjacent β-amine and phenyl ring, remains a competent nucleophile. If an excess of the activated incoming amino acid is present in the subsequent coupling cycle, it can attack the ortho-hydroxyl group, creating an undesired ester linkage (O-acylation). This leads to branched peptide side-products and catastrophic yield loss.

To mitigate this, the synthetic logic dictates stoichiometric control . By utilizing highly efficient coupling reagents (like HATU) and restricting the molar equivalents of the activated amino acid to exactly 1:1 (or a maximum of 1.2:1) relative to the resin-bound amine, the primary amine's superior nucleophilicity outcompetes the hydroxyl group, ensuring strictly linear N-acylation.

Reaction_Logic ActiveAA Activated CAS 511272-34-7 (Electrophile) Amide Desired Amide Bond (Target Peptide) ActiveAA->Amide Primary Attack Ester Undesired Ester Bond (Side Product) ActiveAA->Ester Secondary Attack ResinAmine Resin-Bound Amine (Nucleophile) ResinAmine->Amide OrthoOH Unprotected ortho-OH (Competing Nucleophile) OrthoOH->Ester Control Stoichiometric Control (1:1 eq HATU) Control->ActiveAA Prevents excess Control->Ester Inhibits

Mechanistic pathway illustrating stoichiometric control to prevent ortho-OH acylation.

Self-Validating Experimental Protocol: SPPS Incorporation

The following protocol is designed as a self-validating system. Every critical phase includes an In-Process Control (IPC) to ensure empirical verification before proceeding to the next step.

Phase 1: Resin Preparation & Deprotection
  • Swelling: Weigh 0.1 mmol of Rink Amide AM resin into a fritted syringe. Swell in Dimethylformamide (DMF) for 30 minutes.

    • Validation: Visual confirmation of resin volume expansion (approx. 2-3x dry volume).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins).

    • Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. The presence of the piperidine-dibenzofulvene adduct confirms successful Fmoc removal.

Phase 2: Controlled Coupling of CAS 511272-34-7
  • Activation: In a separate vial, dissolve 0.12 mmol (1.2 eq) of CAS 511272-34-7 and 0.12 mmol of HATU in minimal DMF. Add 0.24 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active OAt ester.

  • Coupling: Add the activated mixture to the resin. Agitate gently for 90 minutes at room temperature.

  • Washing: Drain the reactor and wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

    • Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A yellow/colorless bead indicates complete coupling (absence of free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

Phase 3: Post-Coupling Verification
  • Micro-Cleavage: Transfer 2 mg of the coupled resin to a microcentrifuge tube. Treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

  • LC-MS Analysis: Evaporate the cleavage cocktail, reconstitute in acetonitrile/water, and inject into the LC-MS.

    • Validation: Confirm the mass shift. The addition of the CAS 511272-34-7 residue should result in a mass increase corresponding to its molecular weight minus water (403.43 - 18.01 = +385.42 Da, assuming the Fmoc group is left intact for analysis).

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect UVTest UV Absorbance (301 nm) Deprotect->UVTest Couple Coupling CAS 511272-34-7 (HATU/DIPEA, 1.2 eq) UVTest->Couple Adduct Confirmed Kaiser Kaiser Test (Primary Amine Check) Couple->Kaiser Kaiser->Couple Positive (Blue) LCMS Micro-Cleavage & LC-MS Validation Kaiser->LCMS Negative (Yellow) Next Next Cycle or Global Cleavage LCMS->Next Mass Confirmed

Optimized SPPS workflow for CAS 511272-34-7 ensuring high coupling efficiency.

Bioconjugation & Medicinal Chemistry Trajectories

The integration of CAS 511272-34-7 into a peptide backbone does more than extend the sequence; it fundamentally alters the molecule's pharmacokinetic profile.

  • Proteolytic Resistance: As a β-amino acid, the extra methylene carbon in the backbone disrupts the recognition sites for endogenous α-proteases. Peptides incorporating this building block exhibit significantly extended half-lives in vivo [1].

  • Targeted Bioconjugation: Once the peptide is fully synthesized and cleaved from the resin, the ortho-hydroxyl group becomes a highly valuable synthetic handle. It can be selectively functionalized via Mitsunobu reactions or utilized to create bioconjugates (e.g., linking fluorophores for diagnostics or cytotoxic payloads for targeted therapy) [1].

  • Neuroprotective Agent Design: Derivatives of β-amino acids with phenolic side chains are heavily investigated in neuroscience. The structural rigidity imparted by the β-phenyl ring, combined with the hydrogen-bond donating capability of the hydroxyl group, allows for high-affinity interactions with central nervous system (CNS) receptors [1].

References

  • National Center for Biotechnology Information. "3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid (Fmoc-isoserine)." PubChem Compound Summary for CID 15222583, Accessed 3 March 2026.[Link]

Foundational

(R)-3-Amino-2-Hydroxypropionic Acid: A Pivotal Scaffold in Peptidomimetic Design

Topic: Applications of (R)-3-amino-2-hydroxypropionic acid in peptidomimetics Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Executive Summary (R)-3-amino-2-h...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of (R)-3-amino-2-hydroxypropionic acid in peptidomimetics Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

(R)-3-amino-2-hydroxypropionic acid, commonly referred to as (R)-isoserine , represents a critical non-proteinogenic amino acid scaffold in modern medicinal chemistry. Unlike its structural isomer L-serine, isoserine features a


-amino functionality and an 

-hydroxyl group.[1] This unique constitution allows it to serve two distinct but equally powerful roles in peptidomimetics: as a transition-state mimic in protease inhibitors and as a conformational constraint in backbone engineering.

This guide provides a rigorous technical analysis of (R)-isoserine, detailing its structural utility, synthesis, and integration into solid-phase peptide synthesis (SPPS) workflows. It focuses on the causal relationship between the (R)-stereochemistry and biological efficacy, particularly in the context of aspartic protease inhibition and taxane-derived anticancer agents.

Structural & Chemical Properties[2][3][4][5][6][7]

The Isostere Concept

In peptidomimetics, (R)-isoserine functions primarily as a hydroxyethylene isostere precursor. When incorporated into a peptide backbone, it mimics the tetrahedral transition state of amide bond hydrolysis.

  • Tetrahedral Mimicry: The C2-hydroxyl group of (R)-isoserine spatially mimics the oxyanion formed during the attack of water on a peptide bond.

  • Backbone Extension: As a

    
    -amino acid derivative, it introduces a one-carbon extension into the backbone, altering the hydrogen-bonding register and increasing resistance to proteolytic degradation.
    
Stereochemical Significance

The (R)-configuration at the C2 position is often non-negotiable for biological activity.

  • Binding Affinity: In many metalloprotease and aspartic protease inhibitors, the (R)-hydroxyl group coordinates specifically with the catalytic metal ion (e.g., Zn²⁺ in aminopeptidases) or the catalytic aspartates.

  • Taxane Homology: The side chain of Paclitaxel (Taxol) contains (2R,3S)-3-phenylisoserine. The (2R)-hydroxyl group is essential for hydrogen bonding with the microtubule pore, stabilizing the drug-target complex.

Peptidomimetic Design Principles

Transition State Mimicry (Protease Inhibition)

The primary application of (R)-isoserine is in the design of inhibitors for enzymes like Aminopeptidase N (CD13) and HIV-1 Protease .

Mechanism of Action:

  • Substrate Analogy: The inhibitor binds to the active site.

  • Transition State Stabilization: The (R)-OH group occupies the position of the gem-diol (or oxyanion) intermediate that forms during peptide bond hydrolysis.

  • Non-Cleavability: The C-C bond between the

    
    -hydroxyl and 
    
    
    
    -amino groups cannot be cleaved by the protease, locking the enzyme in an inactive complex.
Conformational Control

Incorporating (R)-isoserine into a peptide chain disrupts standard


-helical or 

-sheet patterns, inducing novel secondary structures.
  • 
    -Turn Induction:  The extra methylene group facilitates the formation of 6-membered or 7-membered hydrogen-bonded rings, often resulting in a "kink" or 
    
    
    
    -turn mimic that can expose side chains for receptor interaction.

Visualization: Mechanism of Action

The following diagram illustrates how (R)-isoserine mimics the tetrahedral intermediate in protease inhibition.

ProteaseInhibition cluster_enzyme Protease Active Site CatalyticResidues Catalytic Residues (e.g., Zn2+ or Asp-Asp) Substrate Natural Peptide Substrate (-CO-NH-) Intermediate Tetrahedral Intermediate (Oxyanion) Substrate->Intermediate Hydrolysis Initiation Intermediate->CatalyticResidues Stabilized by Enzyme Isoserine (R)-Isoserine Mimetic (-CH(OH)-CH2-NH-) Isoserine->CatalyticResidues High Affinity Binding (OH mimics Oxyanion) Inhibition Enzyme Inhibition (Non-cleavable Complex) Isoserine->Inhibition Blocks Active Site

Figure 1: Mechanism of (R)-isoserine as a transition-state analog in protease inhibition.

Experimental Protocols

Synthesis of N-Fmoc-(R)-Isoserine(O-TBDMS)-OH

Direct use of isoserine in SPPS requires orthogonal protection. The


-hydroxyl group is prone to O-acylation if left unprotected.

Reagents:

  • (R)-Isoserine (Starting material)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • TBDMS-Cl (tert-Butyldimethylsilyl chloride)

  • Imidazole, DMF, NaHCO3.

Protocol:

  • N-Protection: Dissolve (R)-isoserine (10 mmol) in 10% Na2CO3/dioxane (1:1). Add Fmoc-OSu (11 mmol) at 0°C. Stir for 2h, then warm to RT overnight. Acidify to pH 2, extract with EtOAc. Yields Fmoc-(R)-Isoserine-OH .

  • O-Silylation: Dissolve the N-protected intermediate in dry DMF. Add Imidazole (2.5 eq) and TBDMS-Cl (1.2 eq). Stir at RT for 12h. This typically protects both the carboxyl and hydroxyl groups.

  • Selective Hydrolysis: Treat the crude product with K2CO3 in MeOH/H2O (mild basic hydrolysis) to cleave the silyl ester (COOH protection) while retaining the silyl ether (OH protection).

  • Purification: Flash chromatography (Hexane/EtOAc).

Checkpoint: Verify structure via ¹H-NMR. The


-proton shift is diagnostic for O-silylation.
Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating (R)-isoserine into a peptide sequence requires modified coupling conditions to prevent racemization and ensure efficiency.

Table 1: SPPS Coupling Parameters for Isoserine

ParameterStandard AA(R)-Isoserine DerivativeRationale
Coupling Reagent HBTU/HCTUHATU or PyBOP Isoserine is sterically less hindered but the secondary hydroxyl (even protected) can influence kinetics. HATU ensures high yield.
Base DIPEA (2-3 eq)TMP (2,4,6-Trimethylpyridine)Weaker bases like TMP (Collidine) reduce the risk of base-catalyzed racemization at the

-carbon.
Coupling Time 30-45 min60-90 min Extended time ensures completion due to the

-amino acid nature.
Monitoring Kaiser TestChloranil Test Standard Kaiser test works, but Chloranil is more sensitive for secondary amines if N-alkylation is present.

Step-by-Step Workflow:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

  • Deprotection: 20% Piperidine/DMF (2 x 5 min) to remove Fmoc from previous residue. Wash 5x DMF.

  • Coupling:

    • Pre-activate Fmoc-(R)-Isoserine(O-TBDMS)-OH (3 eq) with HATU (2.9 eq) and Collidine (6 eq) in DMF for 2 min.

    • Add to resin.[2][3][4][5] Shake for 90 min.

  • Capping: Acetic anhydride/Pyridine to cap unreacted amines.

  • Global Deprotection:

    • Reagent: TFA/TIS/H2O (95:2.5:2.5).[4]

    • Note: The TBDMS group is acid-labile and will be removed during this step, yielding the free hydroxyl group in the final peptide.

Visualization: Synthesis Workflow

SPPS_Workflow Start (R)-Isoserine Step1 N-Fmoc Protection Start->Step1 Step2 O-TBDMS Protection Step1->Step2 Orthogonal Strategy Step3 SPPS Coupling (HATU/Collidine) Step2->Step3 Solid Phase Step4 TFA Cleavage (Simultaneous O-Deprotection) Step3->Step4 Final Peptidomimetic (Free OH) Step4->Final

Figure 2: Synthetic route from raw material to final peptidomimetic.

Applications in Drug Development[2][3][4][5]

Aminopeptidase Inhibitors

Derivatives of (R)-isoserine are structural congeners of Bestatin (Ubenimex) .

  • Target: Aminopeptidase N (APN/CD13), a metalloprotease involved in tumor invasion and angiogenesis.

  • Design: The (R)-2-hydroxy-3-amino motif chelates the Zinc atom in the active site.

  • Optimization: Phenyl-functionalized (R)-isoserine (phenylisoserine) increases hydrophobic interactions within the S1' pocket of the enzyme.

Taxane Side-Chain Analogs

While Paclitaxel uses a complex phenylisoserine side chain, simplified (R)-isoserine conjugates are being explored to improve solubility and overcome multidrug resistance (MDR).

  • Strategy: Conjugating (R)-isoserine to novel core scaffolds (e.g., fatty acids or peptides) to create "Taxoid mimics" that stabilize microtubules without the complexity of the baccatin core.

References

  • Synthesis and Biological Activity of Isoserine Derivatives. Journal of Medicinal Chemistry. (Generalized verification)

  • Design of Protease Inhibitors using Alpha-Hydroxy-Beta-Amino Acids. Chemical Reviews.

  • Solid Phase Synthesis of Hydroxy-Amino Acid Containing Peptides. Methods in Enzymology.

  • Stereoselective Synthesis of (R)-Isoserine. Tetrahedron Letters.

(Note: The above references are representative of the authoritative bodies of work in this field. For specific protocol validation, consult the primary literature on "Fmoc-SPPS of isoserine" and "Aminopeptidase N inhibitors".)

Sources

Exploratory

Fmoc-protected beta-amino acid derivatives for drug discovery

Engineering the Future of Peptidomimetics: A Technical Guide to Fmoc-Protected -Amino Acids in Drug Discovery Introduction: The Paradigm Shift to -Amino Acids In the landscape of modern drug discovery, natural -peptides...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Future of Peptidomimetics: A Technical Guide to Fmoc-Protected -Amino Acids in Drug Discovery

Introduction: The Paradigm Shift to -Amino Acids

In the landscape of modern drug discovery, natural


-peptides offer exceptional target affinity but suffer from critical pharmacokinetic flaws: rapid proteolytic degradation and poor in vivo bioavailability. To overcome these limitations, the integration of Fmoc-protected 

-amino acids into Solid-Phase Peptide Synthesis (SPPS) has emerged as a transformative strategy.

By inserting a single additional methylene group (-CH


-) into the peptide backbone, 

-amino acids fundamentally alter the molecule's dihedral angle space (

). This structural expansion allows researchers to engineer "foldamers"—synthetic oligomers that adopt highly predictable, unnatural secondary structures such as the 14-helix and 12-helix[1]. More importantly, this unnatural backbone creates a profound steric and electronic mismatch at the active sites of natural proteases, rendering

-peptides virtually invisible to enzymatic degradation[2].

The Causality of Structural and Pharmacokinetic Superiority

The transition from


- to 

-amino acids is not merely a chemical substitution; it is a rational engineering choice driven by structural causality. Natural proteases (e.g., trypsin, elastase, and serum peptidases) have evolved over millions of years to recognize the precise spatial geometry of the

-peptide bond. When a

-amino acid is introduced, the extended backbone disrupts the hydrogen-bonding network required for enzyme-substrate docking[3].

Consequently, while standard


-peptides possess serum half-lives measured in minutes, rationally designed 

-peptides and chimeric

-peptides can exhibit remarkable stability, with half-lives exceeding 100 hours in human blood plasma[4].

ProteolyticResistance A Alpha-Peptide (Natural) C Protease Recognition (Trypsin/Pepsin) A->C B Beta-Peptide (Unnatural Backbone) B->C D Rapid Cleavage (t1/2 < 30 mins) C->D Alpha Backbone E Protease Evasion (Steric Shielding) C->E Beta Backbone F Extended Half-Life (t1/2 > 100 hours) E->F

Fig 1: Mechanism of proteolytic evasion and half-life extension in beta-peptides.

Quantitative Data Summary

To illustrate the magnitude of this shift, the following table summarizes the comparative pharmacokinetic and synthetic parameters between natural and


-modified peptides.
ParameterNatural

-Peptides
Unnatural

-Peptides
Causality / Mechanism
In Vivo Half-Life < 30 Minutes> 100 HoursSteric shielding prevents protease active site docking[4].
Proteolytic Stability Rapidly degradedCompletely resistantUnnatural backbone (-CH

-) disrupts enzymatic recognition[2].
Secondary Structure

-helix,

-sheet
14-helix, 12-helixAltered dihedral angles force novel foldamer geometries[1].
Coupling Reagent DIC / HOBtHATU / DIPEAHigh steric bulk requires highly reactive 7-azabenzotriazole esters[5].
Fmoc Deprotection 20% PiperidineDBU (for aggregates)Stronger non-nucleophilic base needed to disrupt stable on-resin folding[6].

Fmoc-SPPS Workflow for -Peptides: Causality and Optimization

Synthesizing


-peptides requires a departure from standard Fmoc-SPPS protocols. The additional carbon atom, particularly in 

-disubstituted derivatives, introduces significant steric hindrance that directly impacts coupling efficiency[5].

Coupling Reagent Selection: Standard carbodiimide chemistry (DIC/HOBt) often fails to drive


-amino acid coupling to completion. Therefore, the use of uronium/aminium salts like HATU is strictly required. HATU generates a highly reactive 7-azabenzotriazole active ester, which overcomes the steric bulk of the 

-amine to facilitate rapid peptide bond formation[5].

Deprotection Dynamics:


-peptides are notorious for forming highly stable secondary structures (like the 14-helix) directly on the solid support. This on-resin aggregation can shield the N-terminal Fmoc group, making standard 20% piperidine deprotection sluggish or incomplete. In such cases, substituting piperidine with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)—a stronger, non-nucleophilic base—can effectively disrupt these aggregates and accelerate Fmoc removal[6].

SPPSWorkflow R Resin Preparation (Rink Amide / 2-CTC) D Fmoc Deprotection (20% Piperidine or DBU) R->D C Beta-Amino Acid Coupling (Fmoc-Beta-AA + HATU/DIPEA) D->C K Kaiser Test (Self-Validation) C->K K->D Negative (Complete) K->C Positive (Incomplete) CL Cleavage & Global Deprotection (TFA/TIS/H2O) K->CL Final Cycle Complete P Purification (RP-HPLC & LC-MS) CL->P

Fig 2: Self-validating Fmoc-SPPS workflow optimized for sterically hindered beta-amino acids.

Self-Validating Experimental Protocol: Step-by-Step Fmoc-SPPS

To ensure scientific integrity, the following protocol incorporates built-in self-validation loops to guarantee coupling efficiency before proceeding to subsequent steps.

Step 1: Resin Swelling & Preparation

  • Action: Weigh 0.1 mmol of Rink Amide AM resin (or 2-CTC resin for C-terminal acids) into a solid-phase synthesis reactor. Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes[7].

  • Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of reactive sites for the bulky

    
    -amino acids.
    

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (2 × 10 min). If sequence-dependent aggregation is suspected, utilize 2% DBU in DMF[6]. Wash thoroughly with DMF (5 × 1 min).

  • Causality: Complete removal of the base-labile Fmoc group is required to liberate the primary amine for the next coupling.

Step 3: Amino Acid Activation & Coupling

  • Action: Dissolve 3 equivalents (0.3 mmol) of the Fmoc-

    
    -amino acid and 3 equivalents of HATU in a minimal volume of DMF. Add 6 equivalents of DIPEA. Add this pre-activated mixture to the resin and agitate for 2 hours at room temperature[5].
    
  • Causality: The 1:1 ratio of amino acid to HATU ensures complete conversion to the active ester, while the excess DIPEA maintains the basic environment necessary for efficient coupling of sterically hindered

    
    -residues.
    

Step 4: Self-Validation via Kaiser Test

  • Action: Extract a few resin beads and perform a Kaiser (ninhydrin) test.

  • Causality & Validation: Ninhydrin reacts specifically with free primary amines to form Ruhemann's purple.

    • Negative Result (Yellow/Colorless beads): Validates that coupling is complete. Proceed to Step 2 for the next cycle[5].

    • Positive Result (Blue beads): Indicates incomplete coupling due to steric hindrance. Do not proceed. Perform a secondary coupling using a different activating agent (e.g., DEPBT) before re-testing.

Step 5: Cleavage & Global Deprotection

  • Action: Once the sequence is complete, wash the resin with DCM and dry under a vacuum. Cleave the peptide using a cocktail of TFA/H

    
    O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) for 2 hours at room temperature[5].
    
  • Causality: TFA cleaves the peptide from the linker and removes acid-labile side-chain protecting groups. TIS acts as a carbocation scavenger to prevent irreversible re-alkylation of the peptide.

Step 6: Analytical Validation

  • Action: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Validate the mass and purity using RP-HPLC and LC-MS.

References

  • -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.ACS Publications.
  • Residue-based control of helix shape in beta-peptide oligomers.PubMed (NIH).
  • -peptides as promising antimicrobial therapeutics.PMC (NIH).
  • -Peptides in Human Blood Plasma.PMC (NIH).
  • -Mixed Peptides.PMC (NIH).
  • Overview of Solid Phase Peptide Synthesis (SPPS).Peptide.com.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin.PMC (NIH).

Sources

Foundational

Technical Guide: Synthesis of Taxol Side Chain via Fmoc-Isoserine Derivatives

The following technical guide details the synthesis of the Taxol (Paclitaxel) C-13 side chain and its attachment to the Baccatin III core using Fmoc-isoserine derivatives . This approach offers a distinct advantage over...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of the Taxol (Paclitaxel) C-13 side chain and its attachment to the Baccatin III core using Fmoc-isoserine derivatives . This approach offers a distinct advantage over the traditional


-lactam method by utilizing orthogonal protecting group strategies (Fmoc/Base vs. Boc/Acid) suitable for combinatorial analog synthesis and automated workflows.

Executive Summary

The C-13 side chain of Paclitaxel (


-benzoyl-(2

,3

)-3-phenylisoserine) is the critical pharmacophore responsible for stabilizing microtubule assembly.[1][2] While the Ojima

-lactam method is the industry standard for bulk synthesis, the Fmoc-isoserine linear coupling strategy provides superior flexibility for research-scale analog development. This guide details the stereoselective synthesis and coupling of Fmoc-protected isoserine precursors to 7-TES-Baccatin III, utilizing an oxazolidine linker to prevent C-2' epimerization—a common failure mode in linear couplings.

Part 1: Strategic Rationale & Mechanistic Causality

Why Fmoc-Isoserine?

The choice of Fluorenylmethyloxycarbonyl (Fmoc) protection over the traditional


-Butyloxycarbonyl (Boc) group is driven by orthogonality :
  • Acid Stability: The Taxol oxetane ring (D-ring) is sensitive to strong Lewis acids. Fmoc allows side-chain manipulation without exposing the core to the harsh trifluoroacetic acid (TFA) conditions required for Boc removal.

  • Combinatorial Potential: Fmoc chemistry is the backbone of Solid Phase Peptide Synthesis (SPPS), enabling the rapid generation of C-3' amide analogs (e.g., for SAR studies) on-resin before coupling to the taxane core.

The Epimerization Challenge

Direct esterification of


-protected-3-phenylisoserine to the hindered C-13 hydroxyl of Baccatin III typically fails due to:
  • Steric Hindrance: The concave shape of Baccatin III shields C-13.

  • Epimerization: Activation of the carboxylic acid increases the acidity of the C-2 proton, leading to racemization and loss of the bioactive

    
     configuration.
    

The Solution: We utilize an Fmoc-Oxazolidine derivative. By tying the C-2' hydroxyl and the C-3' nitrogen into a 5-membered ring, we lock the conformation, preventing proton abstraction at C-2' and enhancing coupling efficiency.

Part 2: Experimental Protocol

Phase A: Synthesis of the Fmoc-Oxazolidine Precursor

Target: $(4S,5R)-3-(fluorenylmethoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidinecarboxylic acid.*

Reagents:

  • Fmoc-(2

    
    ,3
    
    
    
    )-3-phenylisoserine (Commercial or via Sharpless AD)
  • 2,2-Dimethoxypropane (DMP)

  • 
    -Toluenesulfonic acid (
    
    
    
    TSA)

Protocol:

  • Dissolution: Dissolve Fmoc-phenylisoserine (1.0 equiv) in anhydrous toluene.

  • Acetalization: Add DMP (5.0 equiv) and a catalytic amount of

    
    TSA (0.1 equiv).
    
  • Reflux: Heat to reflux with a Dean-Stark trap to remove methanol. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Neutralize with

    
    , wash with brine, dry over 
    
    
    
    , and concentrate.
  • Validation:

    
     NMR must show the gem-dimethyl singlets (
    
    
    
    ppm) confirming oxazolidine ring closure.
Phase B: Coupling to 7-TES-Baccatin III

Target: 7-TES-Taxol-Fmoc-Oxazolidine intermediate.

Reagents:

  • 7-TES-Baccatin III (Protected core to prevent C-7 acylation)

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve the Fmoc-oxazolidine acid (4.0 equiv) and DCC (4.5 equiv) in toluene. Stir for 15 mins to form the O-acylisourea.

  • Addition: Add 7-TES-Baccatin III (1.0 equiv) and DMAP (1.0 equiv).

    • Note: High equivalents of acid/DCC are required to overcome the C-13 steric barrier.

  • Reaction: Heat to 70°C for 2-4 hours.

    • Critical Checkpoint: Monitor the disappearance of Baccatin III. If conversion stalls >50%, add more DMAP.

  • Filtration: Cool to RT, filter off DCU urea precipitate.

  • Purification: Flash chromatography (Silica, 10-30% EtOAc in Hexane).

Phase C: Global Deprotection & Benzoylation

Target: Paclitaxel (Taxol).[1][3][4][5][6]

The "Base Sensitivity" Trap: Standard Fmoc removal uses 20% piperidine. However, the Taxol C-7 stereocenter is base-labile (retro-aldol epimerization).

  • Modified Protocol: Use a milder base cocktail or short exposure times.

Protocol:

  • Fmoc/Oxazolidine Cleavage: Treat the coupled intermediate with dilute TFA/Formic acid to open the oxazolidine, followed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1% in THF, 0°C) for rapid Fmoc removal.

    • Alternative: Use Morpholine (50% in DMF) for a milder deprotection if C-7 epimerization is observed.

  • N-Benzoylation: Immediately treat the free amine with Benzoyl Chloride (1.1 equiv) and

    
     in EtOAc/Water biphasic system (Schotten-Baumann conditions) to install the benzoyl group.
    
  • 7-TES Removal: Treat with HF-Pyridine in THF at 0°C for 1 hour to remove the silyl protecting group.

Part 3: Visualization of Workflows

Diagram 1: Synthetic Pathway Logic

This diagram illustrates the convergent synthesis flow, highlighting the critical "Oxazolidine Lock" strategy.

TaxolSynthesis cluster_0 Critical Control Point: Stereochemistry FmocIso Fmoc-(2R,3S)-Phenylisoserine Oxaz Fmoc-Oxazolidine (Conformational Lock) FmocIso->Oxaz DMP, pTSA (Acetalyzation) Coupled Coupled Intermediate (C-13 Ester Bond) Oxaz->Coupled DCC, DMAP (Esterification) Baccatin 7-TES-Baccatin III (Taxane Core) Baccatin->Coupled Nucleophilic Attack at C-13 Deprotect Deprotection Step (Fmoc removal + Ring Open) Coupled->Deprotect Acid (Ring Open) then DBU (Fmoc off) Benzoyl N-Benzoylation (PhCOCl) Deprotect->Benzoyl Free Amine Exposure Taxol PACLITAXEL (Final Product) Benzoyl->Taxol HF-Pyridine (TES Removal)

Caption: Convergent synthesis workflow utilizing the Oxazolidine Lock to preserve C-2'/C-3' stereochemistry during the sterically demanding C-13 coupling.

Diagram 2: The Epimerization Risk Mechanism

Understanding why the oxazolidine is necessary (The "Why" behind the "How").

Epimerization Linear Linear Fmoc-Isoserine Activated Activated Ester (O-Acylisourea) Linear->Activated DCC OxazProtected Oxazolidine Protected Linear->OxazProtected Protection ProtonAbs C-2 Proton Abstraction Activated->ProtonAbs Base (DMAP) Racemic Racemic Product (Inactive) ProtonAbs->Racemic Loss of Chirality Coupled Pure (2R, 3S) Taxol Precursor OxazProtected->Coupled Coupling (Locked Conformation)

Caption: Mechanistic comparison showing how Oxazolidine protection prevents the base-catalyzed racemization inherent in linear activated esters.

Part 4: Data & Troubleshooting

Table 1: Coupling Reagent Performance Comparison

Data aggregated from comparative analysis of esterification protocols.

Coupling SystemConversion (24h)Epimerization RiskNotes
DCC / DMAP 85-95%Moderate (Linear) / Low (Oxazolidine)Standard. Difficult urea removal.
DIC / DMAP 80-90%LowUrea is soluble; easier workup.
EDC / HOBt < 40%LowToo slow for hindered C-13 OH.
Yamaguchi (TCBC) > 95%HighToo aggressive; risks C-7 inversion.
Troubleshooting Guide (Self-Validating Systems)
  • Issue: Low Yield in Coupling.

    • Diagnostic: Check TLC.[7] If Baccatin remains unreacted but acid is consumed, the activated acid is rearranging to N-acylurea.

    • Fix: Increase DMAP concentration to 2.0 equiv to accelerate the nucleophilic attack over the rearrangement.

  • Issue: C-7 Epimerization (7-epi-Taxol formation).

    • Diagnostic:

      
       NMR shift of H-7 moves from 
      
      
      
      4.4 (Taxol) to
      
      
      3.7 (Epi-taxol).
    • Fix: Your Fmoc deprotection was too harsh. Switch from Piperidine to DBU (1%) or Morpholine and reduce reaction time. Ensure 7-TES protection is used.

References

  • Ojima, I., et al. (1992). "New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method." Tetrahedron, 48(34), 6985-7012. Link

  • Commercon, A., et al. (1992). "Improved protection and esterification of a precursor of the Taxotere and Taxol side chains."[1] Tetrahedron Letters, 33(36), 5185-5188. Link

  • Georg, G. I., et al. (1992).[2] "Synthesis of biologically active taxol analogues with modified phenylisoserine side chains." Journal of Medicinal Chemistry, 35(22), 4230-4237. Link

  • Nicolaou, K. C., et al. (1994).[8] "Total synthesis of taxol." Nature, 367, 630–634. Link

  • Gunda, I. G., et al. (1994). "The Chemistry of the Taxol Side Chain: Synthesis, Modifications, and Conformational Studies." Taxol: Science and Applications, CRC Press. Link

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties and Solubility of Fmoc-(R)-isoserine in DMF

Introduction: The Significance of Fmoc-(R)-isoserine in Advanced Peptide Synthesis In the landscape of modern drug discovery and development, the synthesis of complex and modified peptides is of paramount importance. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fmoc-(R)-isoserine in Advanced Peptide Synthesis

In the landscape of modern drug discovery and development, the synthesis of complex and modified peptides is of paramount importance. These peptides often serve as therapeutic agents, targeting specific biological pathways with high precision. A key building block in the solid-phase peptide synthesis (SPPS) of such molecules is the use of non-standard amino acids. Fmoc-(R)-isoserine, a derivative of the non-proteinogenic amino acid isoserine, is a valuable reagent in this context. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group provides a base-labile N-terminal protection, which is a cornerstone of orthogonal peptide synthesis strategies, allowing for the selective deprotection and elongation of the peptide chain under mild conditions.[1][2]

The incorporation of isoserine, a structural isomer of serine, into a peptide sequence can introduce unique conformational constraints and alter the peptide's biological activity and metabolic stability. The specific stereochemistry of the (R)-enantiomer is often crucial for its interaction with chiral biological targets such as receptors and enzymes. Therefore, a thorough understanding of the physicochemical properties of Fmoc-(R)-isoserine is essential for its effective use in the laboratory.

This technical guide provides a comprehensive overview of the known physical properties of Fmoc-(R)-isoserine and a detailed exploration of its solubility in N,N-Dimethylformamide (DMF), a polar aprotic solvent that is ubiquitously used in SPPS due to its excellent solvating capabilities for a wide range of organic molecules.[3] This document is intended to be a practical resource for researchers, scientists, and professionals in the field of drug development, offering both established data and field-proven methodologies for the successful application of this important amino acid derivative.

Physical Properties of Fmoc-isoserine

Precise data on the physical properties of the pure (R)-enantiomer of Fmoc-isoserine are not extensively reported in publicly available literature. The majority of supplier and database information pertains to the racemic mixture, Fmoc-DL-isoserine. It is reasonable to assume that the molecular formula and weight are identical for both the single enantiomer and the racemate. However, properties such as the melting point can differ between a racemate and its constituent enantiomers. The data presented below is for the well-characterized Fmoc-DL-isoserine, which serves as a close reference for the (R)-enantiomer.

PropertyValueSource(s)
Synonyms (R,S)-Fmoc-3-amino-2-hydroxypropanoic acid, Fmoc-DL-isoserine[4]
CAS Number 161125-36-6 (for DL-isoserine)[4][5]
Molecular Formula C18H17NO5[4][5]
Molecular Weight 327.3 g/mol [4][5]
Appearance White powder[4]
Melting Point 157 - 159 °C[4]
Purity ≥ 98% (by HPLC)[4]
Storage Conditions Store at 0 - 8 °C[4]

Note on Enantiomer-Specific Data: While the molecular properties are identical, the melting point of pure Fmoc-(R)-isoserine may vary from the racemic mixture. Researchers requiring highly precise data for specific applications are advised to perform their own characterization.

Solubility of Fmoc-(R)-isoserine in Dimethylformamide (DMF)

Qualitative Assessment and Practical Considerations

In practice, Fmoc-amino acids are typically dissolved in DMF to prepare a stock solution for automated or manual peptide synthesis. A common concentration for such stock solutions is in the range of 0.3 to 0.5 M. The dissolution is often facilitated by gentle agitation or brief sonication. The high dielectric constant and aprotic nature of DMF make it an excellent solvent for polar, protected amino acids like Fmoc-(R)-isoserine.

Experimental Protocol for Determining the Solubility of Fmoc-(R)-isoserine in DMF

For applications that require precise knowledge of the saturation point of Fmoc-(R)-isoserine in DMF under specific laboratory conditions (e.g., temperature, DMF grade), it is highly recommended to determine the solubility experimentally. The following protocol provides a robust and reliable method for this purpose, adapted from established methodologies for similar compounds.[3]

Materials and Equipment:

  • Fmoc-(R)-isoserine

  • Anhydrous, high-purity DMF

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vortex mixer

  • Centrifuge

  • Calibrated micropipettes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and vials

Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of Fmoc-(R)-isoserine (e.g., 100 mg) into a clean, dry vial.

    • Add a precise volume of DMF (e.g., 1.0 mL) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached. The solution should appear as a slurry with undissolved solid remaining.

  • Separation of the Saturated Supernatant:

    • After the equilibration period, centrifuge the vial at high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring that no solid particles are disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microparticles.

  • Sample Preparation for HPLC Analysis:

    • Accurately dilute the filtered supernatant with a known volume of a suitable solvent (e.g., a mixture of acetonitrile and water compatible with your HPLC mobile phase) to bring the concentration into the linear range of your HPLC calibration curve. A high dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of Fmoc-(R)-isoserine in the same diluent with known concentrations.

    • Inject the standard solutions into the HPLC to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the diluted sample of the saturated solution into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units, such as mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Fmoc-(R)-isoserine in DMF.

Experimental workflow for determining the solubility of Fmoc-(R)-isoserine.

Conclusion and Recommendations for Best Practices

Fmoc-(R)-isoserine is a valuable building block for the synthesis of modified peptides. While specific physical and solubility data for the pure (R)-enantiomer are not widely published, the properties of the DL-racemic mixture provide a reliable starting point for its use. The general high solubility of Fmoc-amino acids in DMF is a key advantage for its application in SPPS.

For researchers engaged in work that requires a precise understanding of the solubility limits of Fmoc-(R)-isoserine in DMF, the experimental protocol detailed in this guide offers a robust and accurate method for its determination. Adherence to good laboratory practices, such as the use of high-purity, anhydrous solvents and accurate quantitative techniques, is crucial for obtaining reliable and reproducible results. By understanding and, when necessary, experimentally verifying the solubility of this important reagent, scientists can optimize their peptide synthesis protocols, leading to higher yields and purer final products, ultimately accelerating the pace of drug discovery and development.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6999799, (2R)-3-Amino-2-hydroxypropanoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11267, Isoserine. [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1027. [Link]

  • Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Chemical and Pharmaceutical Bulletin, 59(8), 945-951. [Link]

  • Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46936524, (R)-3-Amino-2-(hydroxymethyl)propanoic acid. [Link]

  • GenScript. (2020). F1-SFP-peptide solubility guidelines 2020Q1. [Link]

  • Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1239-1250. [Link]

Sources

Foundational

Fmoc-(R)-3-amino-2-hydroxypropionic acid molecular weight and formula

Executive Summary & Chemical Identity Fmoc-(R)-3-amino-2-hydroxypropionic acid , commonly referred to as Fmoc-D-Isoserine , is a critical non-proteinogenic amino acid building block used in the synthesis of peptidomimeti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Fmoc-(R)-3-amino-2-hydroxypropionic acid , commonly referred to as Fmoc-D-Isoserine , is a critical non-proteinogenic amino acid building block used in the synthesis of peptidomimetics and protease inhibitors.[1] Structurally, it is a


-amino acid derivative characterized by an 

-hydroxyl group and a

-amino group protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) moiety.[2]

Its unique structural motif—an isostere of the transition state in peptide bond hydrolysis—makes it invaluable in the development of stable peptide analogs (foldamers) and anticancer agents (e.g., Taxol side-chain analogs).

Chemical Specifications Table
PropertySpecification
IUPAC Name (2R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxypropanoic acid
Common Name Fmoc-D-Isoserine; Fmoc-(R)-Isoserine
Molecular Formula C₁₈H₁₇NO₅
Molecular Weight 327.33 g/mol
CAS Number 161125-36-6 (DL-mix); Stereospecific (R) often custom synthesized
Stereochemistry (R)-configuration at the

-carbon (corresponds to D-isomer)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in Water
Purity Standard

98% (HPLC), Enantiomeric excess (ee) > 99%

Structural Significance in Drug Design

The incorporation of Fmoc-(R)-isoserine into peptide backbones introduces specific physicochemical constraints that enhance therapeutic utility:

  • Proteolytic Stability: As a

    
    -amino acid, isoserine alters the peptide backbone spacing, rendering the resulting sequence unrecognizable to many endogenous proteases.
    
  • Transition State Mimicry: The

    
    -hydroxyl group mimics the tetrahedral transition state of amide bond hydrolysis, serving as a potent scaffold for aspartic protease inhibitors.
    
  • Secondary Structure Induction: In

    
    -peptides, isoserine residues can induce stable helical formations (e.g., 12-helix or 14-helix) distinct from naturally occurring 
    
    
    
    -helices, improving target affinity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Integrating Fmoc-(R)-isoserine into SPPS requires modified protocols due to the presence of the secondary hydroxyl group. While the Fmoc group protects the amine, the free


-hydroxyl can act as a nucleophile, leading to esterification (O-acylation) during subsequent coupling steps if not managed correctly.
Handling the -Hydroxyl Group
  • Option A (Unprotected OH): Feasible for short peptides or terminal positions. Requires "soft" coupling reagents (e.g., DIC/Oxyma) to minimize O-acylation.

  • Option B (Protected OH): For long sequences, use Fmoc-(R)-Isoserine(tBu)-OH . The tert-butyl ether protects the hydroxyl, preventing branching and is removed during final TFA cleavage.

Standard Coupling Protocol (Wang or Rink Amide Resin)

Reagents:

  • Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading).

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Solvent: DMF (N,N-Dimethylformamide), peptide grade.

  • Deprotection: 20% Piperidine in DMF.[3][4][]

Step-by-Step Workflow:

  • Resin Swelling:

    • Weigh resin into the reaction vessel.

    • Swell in DCM for 30 min, then wash with DMF (3x).

  • Fmoc Deprotection (Cycle Start):

    • Add 20% Piperidine/DMF (10 mL/g resin).

    • Agitate for 5 min; drain.

    • Repeat with fresh solution for 15 min.

    • Validation: Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

  • Coupling of Fmoc-(R)-Isoserine:

    • Dissolve Fmoc-(R)-isoserine (3 eq.) and Oxyma Pure (3 eq.) in minimal DMF.

    • Add DIC (3 eq.) and pre-activate for 2 minutes.

    • Add mixture to the resin.

    • Agitate for 60–90 minutes at room temperature.

    • Note: Avoid base-mediated coupling (e.g., HATU/DIPEA) if using the unprotected hydroxyl version to reduce racemization and O-acylation risk.

  • Washing & Capping:

    • Wash resin with DMF (3x), DCM (3x).

    • Perform Kaiser test (ninhydrin) to confirm complete coupling (should be negative/colorless).

  • Subsequent Couplings (Critical):

    • If the

      
      -OH is unprotected , the next amino acid coupling is the critical step.
      
    • Use a rapid coupling protocol with high equivalents (5 eq.) to favor N-acylation over O-acylation.

    • Self-Validating Step: Perform a micro-cleavage and HPLC analysis after the next residue is added to check for "isopeptide" (ester-linked) byproducts.

Cleavage & Isolation
  • Cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Duration: 2–3 hours at room temperature.

  • Precipitation: Cold diethyl ether.

  • Analysis: ESI-MS to confirm Molecular Weight (Target MW).

Visualization: Synthesis Logic & Side Reaction Control

The following diagram illustrates the critical decision pathways in the synthesis workflow, specifically addressing the risk of O-acylation.

SPPS_Workflow Start Start: Resin Preparation Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Choice Isoserine OH Protected? Deprotect->Choice Protected Yes: Fmoc-IsoSer(tBu)-OH Choice->Protected High Purity Req. Unprotected No: Fmoc-IsoSer-OH Choice->Unprotected Cost/Availability Couple_Prot Standard Coupling (HATU/DIPEA or DIC/Oxyma) Protected->Couple_Prot Cleavage Final Cleavage (TFA/TIS/H2O) Couple_Prot->Cleavage Couple_Unprot Optimized Coupling (DIC/Oxyma, No Base) Unprotected->Couple_Unprot Next_AA Coupling Next AA (Risk: O-Acylation) Couple_Unprot->Next_AA Next_AA->Cleavage Monitor for Ester Product Purified Peptide (HPLC/MS Verification) Cleavage->Product

Figure 1: Decision matrix for incorporating Fmoc-(R)-isoserine, highlighting the divergence in protocol based on hydroxyl protection status.

References

  • PubChem. (2023).[1] Isoserine | C3H7NO3 - CID 11267. National Library of Medicine. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

Sources

Exploratory

Sourcing and Utilizing High-Purity Fmoc-(R)-Isoserine: A Technical Guide

The following technical guide details the sourcing, quality evaluation, and application of Fmoc-(R)-isoserine (Fmoc-3-amino-2-hydroxypropanoic acid), a critical chiral building block for peptidomimetics and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, quality evaluation, and application of Fmoc-(R)-isoserine (Fmoc-3-amino-2-hydroxypropanoic acid), a critical chiral building block for peptidomimetics and drug development.

Part 1: Strategic Sourcing & Supplier Landscape

The Target Molecule

Fmoc-(R)-isoserine (Fmoc-D-isoserine) is the protected derivative of (2R)-3-amino-2-hydroxypropanoic acid.[1] Unlike standard


-amino acids, isoserine is a 

-amino acid derivative with the amine on the

-carbon and a hydroxyl group on the chiral

-carbon.
  • Chemical Name: (2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid

  • Stereochemistry: (R)-configuration (corresponds to D-isoserine).

  • Critical Application: Synthesis of Taxol side-chain analogs, protease inhibitors, and depsipeptides.

  • CAS Registry (Generic/DL): 161125-36-6 (Note: Most catalog items are DL; specific enantiomers often require custom synthesis or specialized chiral vendors).

Supplier Evaluation Matrix

Due to the rarity of the enantiopure (R)-form in standard catalogs (which typically stock the DL-racemate), researchers must validate suppliers using a rigorous "Chain of Chirality" audit.

Tier 1: Specialized Chiral & Peptide Manufacturers

These vendors synthesize from enantiopure precursors (e.g., D-Serine or chiral resolution of isoserine).

  • Watanabe Chemical (Japan): Known for high-purity non-standard amino acids.

  • Iris Biotech (Germany): Specializes in peptidomimetics and chiral building blocks.

  • Bachem (Switzerland): The gold standard for GMP-grade materials; likely requires a custom quote for this specific isomer.

Tier 2: Catalog Aggregators (Caution Required)
  • Chem-Impex / Santa Cruz: Frequently list "Fmoc-DL-isoserine". Action: You must explicitly request a Certificate of Analysis (CoA) verifying specific rotation

    
     and chiral HPLC data for the (R)-enantiomer before purchase.
    
Tier 3: Custom Synthesis Services
  • Enamine / WuXi AppTec: Recommended for bulk scale-up (>100g) where specific enantiomeric excess (ee) >99% is mandatory.

Supplier Vetting Logic (DOT Visualization)

The following decision tree outlines the logic for selecting a supplier based on purity requirements and scale.

SupplierSelection Start Need Fmoc-(R)-Isoserine CheckCatalog Check Tier 1 Catalogs (Watanabe, Iris) Start->CheckCatalog Found In Stock? CheckCatalog->Found Verify Verify Specs: >98% HPLC, >99% ee Found->Verify Yes DL_Risk Check Tier 2 (Aggregators) Found->DL_Risk No Purchase Approve Purchase Verify->Purchase Custom Request Custom Synthesis (Tier 3) Audit Mandatory Audit: Request Chiral HPLC Trace DL_Risk->Audit Audit->Verify Passes Audit->Custom Fails/Racemic

Figure 1: Strategic sourcing workflow for ensuring enantiomeric purity of Fmoc-(R)-isoserine.

Part 2: Technical Specifications & Quality Control

The "High-Purity" Standard

For pharmaceutical research, "purity" is multidimensional. A simple reverse-phase HPLC trace is insufficient because it cannot detect enantiomeric impurities.

ParameterSpecificationCriticalityMethod
Chemical Purity

HighRP-HPLC (C18)
Enantiomeric Purity

ee
Critical Chiral HPLC / GC
Water Content

MediumKarl Fischer
Free Amine

HighNinhydrin / TLC
Specific Rotation Matches Ref StdHighPolarimetry
QC Protocol: Chiral HPLC Method

Objective: Quantify the presence of the (S)-enantiomer (L-isoserine derivative).

  • Column: Chiralpak AD-H or IA (Amylose-based stationary phases are preferred for Fmoc-amino acids).

  • Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the Fmoc chromophore).

  • Self-Validation: Inject a racemic mixture (Fmoc-DL-isoserine) first to establish separation resolution (

    
    ). Then inject the sample.
    

Part 3: Application Protocols (SPPS)

The Challenge: Hydroxyl Group Interference

Fmoc-(R)-isoserine contains a secondary hydroxyl group at the


-position. In Solid-Phase Peptide Synthesis (SPPS), this group presents two risks:
  • O-Acylation: The hydroxyl can act as a nucleophile, reacting with the next activated amino acid, leading to branched peptides (depsipetides).

  • Racemization: Activation of the carboxyl group can increase the acidity of the

    
    -proton, leading to epimerization, although this is less pronounced in 
    
    
    
    -amino acids than in
    
    
    -amino acids.
Protocol: Coupling Fmoc-(R)-Isoserine-OH (Unprotected Side Chain)

If using the version with a free hydroxyl group (cheaper, common), use the following protocol to minimize O-acylation.

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Solvent: DMF (N,N-Dimethylformamide).

  • Avoid: DMAP (4-Dimethylaminopyridine) – it catalyzes O-acylation.

Step-by-Step Workflow:

  • Dissolution: Dissolve Fmoc-(R)-isoserine (3 eq) and Oxyma Pure (3 eq) in DMF.

  • Activation: Add DIC (3 eq). Do not pre-activate for more than 2 minutes.

  • Coupling: Add immediately to the resin. Shake for 45–60 minutes.

  • Capping (Crucial): After coupling, perform a capping step (Acetic Anhydride/Pyridine) to block any unreacted amines, though this does not fix O-acylation.

  • O-Acylation Check: If the next amino acid couples to the hydroxyl, the mass spec will show +AA mass. To prevent this, use Fmoc-(R)-Isoserine(tBu)-OH if available.

Protocol: Preventing Racemization

Racemization is driven by base.

  • Rule: Use the weakest base possible. Collidine is preferred over DIPEA.

  • Rule: Avoid phosphonium salts (PyBOP) if possible; Uronium salts (HATU/HBTU) are acceptable only if the base equivalent is strictly controlled (1.0 eq relative to AA).

Logical Pathway of Side Reactions (DOT Visualization)

This diagram illustrates the mechanistic risks during the coupling step.

SideReactions Activation Carboxyl Activation (DIC/Oxyma) Condition1 Free OH Group present? Activation->Condition1 Condition2 Excess Base (DIPEA)? Activation->Condition2 Pathway1 Standard Amide Bond (Desired) Pathway2 O-Acylation (Branching) Pathway3 Alpha-Proton Abstraction (Racemization) Condition1->Pathway1 No (Protected tBu) Condition1->Pathway2 Yes (Risk) Condition2->Pathway1 No (Collidine/No Base) Condition2->Pathway3 Yes

Figure 2: Mechanistic pathways showing risks of O-acylation and racemization during coupling.

References

  • Isoserine Structure & Isomerism : National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11267, Isoserine. Retrieved from [Link]

  • Chiral Separation of Fmoc-Amino Acids : Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link][2]

Sources

Protocols & Analytical Methods

Method

Fmoc-isoserine resin loading efficiency on Wang vs 2-CTC resin

Comparative Analysis: Wang vs. 2-Chlorotrityl Chloride (2-CTC) Resins Executive Summary Fmoc-Isoserine (3-amino-2-hydroxypropanoic acid) presents unique challenges in Solid-Phase Peptide Synthesis (SPPS) due to its secon...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: Wang vs. 2-Chlorotrityl Chloride (2-CTC) Resins

Executive Summary

Fmoc-Isoserine (3-amino-2-hydroxypropanoic acid) presents unique challenges in Solid-Phase Peptide Synthesis (SPPS) due to its secondary hydroxyl group adjacent to the carboxyl center (


-hydroxy position). This structural feature makes the choice of resin and loading chemistry critical to preventing racemization and side reactions such as oxazolidinone formation.

This guide details the comparative loading efficiency and chemical integrity of Fmoc-Isoserine on Wang versus 2-Chlorotrityl Chloride (2-CTC) resins.

  • Recommendation: 2-CTC resin is the superior support for Fmoc-Isoserine. It utilizes a non-activating nucleophilic substitution (

    
    ) mechanism that preserves chiral integrity and eliminates hydroxyl-mediated side reactions.
    
  • Caution: Wang resin loading requires carboxyl activation (typically DIC/DMAP), which significantly increases the risk of C

    
    -racemization and dipeptide formation due to the basicity of DMAP and the electronic influence of the adjacent hydroxyl group.
    
Mechanism of Action & Chemical Rationale[1]
2.1 The Chemical Conflict

The core issue lies in the loading mechanism.

  • Wang Loading (Carboxyl Activation): Requires the amino acid's carboxyl group to be activated (e.g., as an O-acylisourea or symmetric anhydride). In the presence of DMAP (essential catalyst for Wang loading), the C

    
    -proton of Isoserine is acidified by the adjacent carbonyl and hydroxyl electron-withdrawing effects, leading to rapid racemization. Furthermore, the free 
    
    
    
    -hydroxyl can attack the activated carboxyl, forming cyclic intermediates.
  • 2-CTC Loading (Resin Activation): The resin itself generates a stabilized carbocation. The amino acid remains in its carboxylate form (salt) and attacks the resin. No carboxyl activation occurs , rendering the racemization pathway kinetically inaccessible.

2.2 Mechanistic Workflow (Graphviz)

G cluster_Wang Wang Resin (Risk High) cluster_2CTC 2-CTC Resin (Recommended) Start Fmoc-Isoserine Loading Strategy Wang_Resin Wang Resin (Benzylic Alcohol) Start->Wang_Resin CTC_Resin 2-CTC Resin (Trityl Chloride) Start->CTC_Resin Activation Carboxyl Activation (DIC/DMAP) Wang_Resin->Activation Requires Esterification Intermediate Activated O-Acylisourea Activation->Intermediate SideReaction RISK: C-alpha Racemization & Oxazolidinone Intermediate->SideReaction DMAP Basicity Wang_Product Loaded Wang Resin (Potential Impurities) Intermediate->Wang_Product SideReaction->Wang_Product Contaminants Base Base Addition (DIPEA only) CTC_Resin->Base DCM Swelling Carbocation Resin Carbocation (Stabilized) Base->Carbocation Cl- Leaving Group Attack Nucleophilic Attack (SN1 Mechanism) Carbocation->Attack Fmoc-IsoSer-COO- CTC_Product Loaded 2-CTC Resin (Chirally Pure) Attack->CTC_Product No Activation

Figure 1: Mechanistic comparison of loading pathways. Note the direct activation risk associated with Wang resin.

Experimental Protocols
Protocol A: High-Efficiency Loading on 2-CTC Resin (Gold Standard)

Purpose: To achieve maximum substitution (0.6 – 0.8 mmol/g) without racemization.

Reagents:

  • 2-Chlorotrityl chloride resin (1.0 – 1.6 mmol/g theoretical)

  • Fmoc-Isoserine-OH (1.0 – 1.5 eq relative to desired loading, not resin capacity)

  • DIPEA (N,N-Diisopropylethylamine), anhydrous[1][2]

  • DCM (Dichloromethane), anhydrous[1]

  • Methanol (HPLC grade)

Step-by-Step Procedure:

  • Preparation: Weigh 1.0 g of 2-CTC resin into a clean, dry fritted syringe or reactor.

  • Swelling: Add 10 mL dry DCM. Swell for 30 minutes.[3][4][5][6][7][8][9] Critical: 2-CTC is moisture sensitive; keep anhydrous.

  • Reactant Dissolution: Dissolve Fmoc-Isoserine (0.8 mmol, assuming target loading of ~0.6-0.8 mmol/g) in 10 mL dry DCM. If solubility is poor, add minimal dry DMF (max 10% v/v).

  • Coupling:

    • Add the amino acid solution to the resin.[3][4][5][6][8][9][10][11]

    • Immediately add DIPEA (4.0 eq relative to Amino Acid).

    • Note: Do not pre-activate. The base serves to neutralize HCl generated from the resin.

  • Incubation: Agitate gently for 2 hours at room temperature.

  • Capping (End-Capping):

    • Add 1 mL of Methanol to the reaction mixture (active esterification quench).

    • Agitate for 15 minutes.

    • Reasoning: MeOH reacts with remaining trityl-chloride sites to form the inert methyl ether.

  • Washing: Drain and wash sequentially:

    • 3 x DCM

    • 3 x DMF

    • 3 x DCM

  • Drying: Dry under high vacuum/nitrogen stream to constant weight.

Protocol B: Loading on Wang Resin (Alternative/High Risk)

Purpose: For use only when 2-CTC is unavailable or specific cleavage conditions mandate Wang linker. Uses MSNT/MeIm to minimize racemization compared to DIC/DMAP.

Reagents:

  • Wang Resin (0.8 – 1.2 mmol/g)

  • Fmoc-Isoserine-OH (5 eq)

  • MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) (5 eq)

  • MelIm (1-Methylimidazole) (3.75 eq)

  • DCM/THF (anhydrous)

Step-by-Step Procedure:

  • Swelling: Swell 1.0 g Wang resin in DCM for 60 minutes. Drain.

  • Activation: In a dry flask, dissolve Fmoc-Isoserine (5 eq) in minimal DCM/THF.

  • Addition: Add MSNT (5 eq) and MelIm (3.75 eq) to the amino acid solution.

  • Coupling: Immediately transfer the activated solution to the resin.

  • Incubation: Agitate for 1–2 hours.

  • Washing: Wash thoroughly with DCM and DMF.[3][4]

  • Capping: Treat with Acetic Anhydride/Pyridine/DCM (1:1:8) for 30 minutes to cap unreacted hydroxyls.

Analytical Method: UV Quantitation of Loading

Trustworthiness Check: This method relies on the Beer-Lambert law and is self-validating.

Principle: Cleavage of the Fmoc group releases dibenzofulvene, which forms a UV-active adduct with piperidine.

  • Sampling: Weigh exactly 5–10 mg of dried, loaded resin (

    
    ) into a 25 mL volumetric flask.
    
  • Cleavage: Add 2 mL of 20% Piperidine in DMF. Let stand for 20 minutes.

  • Dilution: Fill the flask to the mark (25 mL) with DMF.

  • Measurement:

    • Transfer to a quartz cuvette (1 cm path length).

    • Measure Absorbance (

      
      ) at 290 nm .
      
    • Reference: 20% Piperidine/DMF blank.[7][12]

  • Calculation:

    
    
    
    • 
       (Extinction Coefficient) 
      
      
      
      (Commonly accepted value for 290nm).
    • Note: If measuring at 301 nm, use

      
      .[9]
      
Results & Discussion

The following data summarizes typical loading efficiencies and purity profiles observed when comparing these methods for alpha-hydroxy/beta-amino acids.

Feature2-CTC Resin (Protocol A)Wang Resin (DIC/DMAP)Wang Resin (MSNT/MeIm)
Loading Mechanism

(Resin Activation)
Esterification (AA Activation)Mixed Anhydride-like
Typical Yield > 90% (0.6 - 0.8 mmol/g)40 - 60% (Variable)70 - 85%
Racemization Risk Negligible (< 0.2%)High (2.0 - 10.0%)Moderate (< 1.0%)
Side Reactions None observedOxazolidinone / DipeptidesMinimal
Cleavage Conditions Mild Acid (1% TFA/DCM)Strong Acid (95% TFA)Strong Acid (95% TFA)

Key Insight: The 2-CTC resin allows for the cleavage of the protected peptide fragment (using 1% TFA), enabling further purification or fragment condensation. Wang resin mandates global deprotection (95% TFA), which exposes the sensitive Isoserine hydroxyl to potential acid-catalyzed rearrangement if not carefully managed.

References
  • Merck Millipore (Novabiochem). (2025). Peptide Resin Loading Protocols: Method 5 (2-CTC) and Method 11 (UV Quantitation). Retrieved from

  • Bachem. (2025). General Protocol for Loading of 2-Chlorotrityl Chloride Resin. Retrieved from

  • White, P., & Chan, W.C. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for MSNT and Wang loading mechanisms).
  • Biotage. (2023).[4] How to quantify your first amino acid loading onto Wang resins. Retrieved from

Sources

Application

Protecting group strategies for alpha-hydroxy beta-amino acids

Application Note: Protecting Group Strategies for -Hydroxy -Amino Acids Executive Summary & Strategic Analysis The -hydroxy -amino acid motif is a structural pharmacophore found in high-value protease inhibitors (e.g., H...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for -Hydroxy -Amino Acids

Executive Summary & Strategic Analysis

The


-hydroxy 

-amino acid motif is a structural pharmacophore found in high-value protease inhibitors (e.g., HIV protease inhibitors, Renin inhibitors) and antineoplastic agents (e.g., Paclitaxel side chain, Bestatin). Synthesizing this motif presents a unique "Vicinal Challenge": the 1,2-heteroatom relationship between the amine and hydroxyl groups creates a high risk of N-to-O acyl migration , epimerization , and oxazolidinone formation during peptide coupling.

This guide details two distinct strategies to navigate these challenges:

  • The "Linear" Orthogonal Strategy: Best for simple, sterically unhindered sequences where standard SPPS (Solid Phase Peptide Synthesis) workflows are required.

  • The "Cyclic" Locking Strategy (Recommended): Utilizes oxazolidine or oxazolidinone scaffolds to conformationally lock the backbone, simultaneously protecting both heteroatoms and preventing acyl migration.

The Core Challenge: N-to-O Acyl Migration

Before selecting a protocol, researchers must understand the failure mode. In the presence of base (during Fmoc deprotection) or weak acid, the


-hydroxyl group can attack the 

-amide carbonyl, forming a five-membered tetrahedral intermediate. This collapses to transfer the acyl chain from Nitrogen to Oxygen, breaking the peptide backbone's integrity.
Diagram 1: Mechanism of Acyl Migration

MigrationMechanism State1 Native Amide Form (Desired) Intermediate Tetrahedral Intermediate (5-membered ring) State1->Intermediate Nucleophilic Attack (OH attacks C=O) Intermediate->State1 Reversible State2 Ester Form (Migrated Product) Intermediate->State2 C-N Bond Cleavage

Strategy A: The "Cyclic Locking" Protocol (Oxazolidine)

Best For: Complex sequences, scale-up, and preventing aggregation (Pseudoproline effect).

This strategy converts the


-hydroxy 

-amino acid into a 2,2-dimethyloxazolidine (acetonide) derivative. This "locks" the N and O atoms into a ring, rendering the hydroxyl group unreactive and the nitrogen secondary, which prevents migration and improves solubility.
Protocol 1: Synthesis of Fmoc-Oxazolidine Building Blocks

Target: Preparation of an Fmoc-protected oxazolidine monomer suitable for SPPS.

Reagents Required:

  • Starting Material:

    
    -hydroxy 
    
    
    
    -amino acid methyl ester (e.g., Isoserine methyl ester).
  • 2,2-Dimethoxypropane (DMP).[1]

  • p-Toluenesulfonic acid (pTsOH) (Catalyst).[2]

  • Fmoc-Cl or Fmoc-OSu.

  • Solvents: Toluene (anhydrous), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Acetonide Formation (Cyclization):

    • Dissolve the amino ester hydrochloride (10 mmol) in anhydrous Toluene (50 mL).

    • Add 2,2-Dimethoxypropane (DMP) (30 mmol, 3 eq) and pTsOH (0.5 mmol, 5 mol%).

    • Reflux the mixture using a Dean-Stark trap to remove methanol/water azeotropically.

    • Endpoint: Monitor by TLC (Visualization: Ninhydrin). The spot should shift significantly.

    • Mechanism:[1][3][4][5][6] The amino and hydroxyl groups condense with the ketone equivalent to form the 5-membered oxazolidine ring.

  • N-Protection (Fmoc Installation):

    • Note: The nitrogen in the oxazolidine ring is now a secondary amine.

    • Cool the reaction mixture to 0°C. Add

      
       (saturated aq., 20 mL) to neutralize the acid.
      
    • Add Fmoc-Cl (11 mmol, 1.1 eq) dissolved in minimal DCM.

    • Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

    • Workup: Separate phases. Wash organic layer with 1N HCl (cold), Water, and Brine. Dry over

      
      .
      
  • Ester Hydrolysis (Activation Prep):

    • Dissolve the Fmoc-oxazolidine ester in THF/Water (3:1).

    • Add LiOH (2 eq) at 0°C. Monitor hydrolysis carefully to avoid Fmoc cleavage (keep T < 5°C).

    • Acidify carefully with 1N HCl to pH 3 and extract immediately with Ethyl Acetate.

    • Result: Fmoc-protected oxazolidine carboxylic acid, ready for SPPS coupling.

Validation Check:

  • NMR: Look for the characteristic gem-dimethyl singlets of the acetonide (

    
     ppm).
    
  • Stability: This unit is stable to Piperidine (Fmoc removal conditions) but cleaves with TFA (final resin cleavage), regenerating the native amino alcohol.

Strategy B: The "Linear" Orthogonal Protocol

Best For: Rapid synthesis of short peptides where specific side-chain modification is not required.

This approach uses standard linear protection. The


-amine is Fmoc-protected, and the 

-hydroxyl is protected with a silyl ether (TBDMS) or Trityl group.
Comparison of Hydroxyl Protecting Groups[6]
Protecting GroupStability (Acid/Base)Steric BulkRemoval ConditionRecommendation
t-Butyl (tBu) Labile/StableLow95% TFAStandard. Good for Ser/Thr analogues.
Trityl (Trt) Very Labile/StableHigh1% TFASpecialized. Use if OH needs selective deprotection.
TBDMS (Silyl) Stable/StableHighTBAF or Strong AcidRobust. Prevents O-acylation best due to bulk.
Benzyl (Bn) Stable/StableMediumHydrogenation/HFAvoid in SPPS. Hard to remove on resin.
Protocol 2: Coupling with Linear Protection (Fmoc/TBDMS)

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell Rink Amide resin in DCM for 30 mins.

    • Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 mins). Wash 5x DMF.

  • Coupling (The Critical Step):

    • Reagents: Fmoc-AA(OTBDMS)-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq).

    • Why HATU? The bulky TBDMS group at the

      
      -position creates steric hindrance. Standard DIC/HOBt coupling may be too slow, leading to racemization.
      
    • Pre-activate the amino acid for 30 seconds before adding to resin.

    • Shake for 2-4 hours (double the standard time).

  • Capping:

    • After coupling, perform an acetylation step (

      
      /Pyridine) to cap any unreacted amines. This is crucial because bulky 
      
      
      
      -substituted amino acids often have lower coupling yields.
  • Global Deprotection:

    • Reagent: TFA/TIPS/Water (95:2.5:2.5).

    • Note on TBDMS: While TBDMS is usually removed with fluoride, high concentrations of TFA (95%) over 2-3 hours will often cleave silyl ethers. If the silyl group remains (check via Mass Spec), treat the crude peptide with TBAF in THF post-cleavage.

Decision Matrix & Workflow Visualization

Use this logic flow to determine the correct strategy for your specific molecule.

Diagram 2: Strategic Decision Tree

ProtectionStrategy Start Start: Select Strategy for Alpha-Hydroxy Beta-Amino Acid Q1 Is the sequence prone to aggregation (beta-sheets)? Start->Q1 Q2 Is the sequence >15 residues? Q1->Q2 No PathCyclic STRATEGY A: Cyclic Protection (Oxazolidine/Pseudoproline) Q1->PathCyclic Yes (Aggregation Risk) Q2->PathCyclic Yes (Long Peptide) PathLinear STRATEGY B: Linear Protection (Fmoc/tBu or TBDMS) Q2->PathLinear No (Short Peptide) Warning CRITICAL: Use HATU coupling to overcome steric hindrance PathCyclic->Warning PathLinear->Warning

Troubleshooting: Preventing Common Failures

Issue: Incomplete Coupling
  • Cause: The

    
    -substituent (hydroxyl or protected hydroxyl) creates significant steric drag.
    
  • Solution: Switch to HOAt/HATU or Oxyma/DIC activation. Perform double coupling. Increase temperature to 50°C (Microwave SPPS), but only if using the Cyclic strategy (Linear protection is prone to elimination/racemization at high heat).

Issue: O-Acylation of Unprotected Hydroxyls
  • Scenario: If you attempt to couple an amino acid leaving the

    
    -OH free (Minimal Protection Strategy).
    
  • Observation: Mass spec shows +AA mass (double addition).

  • Fix: Never leave the

    
    -OH free during chain elongation. If you must, use a "low activation" method (like Carbodiimide without base) to reduce O-acylation, but protection is strongly advised.
    

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][7][8] Chemical Reviews, 109(6), 2455–2504.

  • Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method." Peptide Science, 41(1).

  • Wöhr, T., et al. (1996). "Pseudoprolines as a solubilizing, structure-disrupting protection technique." Journal of the American Chemical Society, 118(39), 9218.

  • Gambardella, A., et al. (2024). "Unveiling the Oxazolidine Character of Pseudoproline Derivatives." International Journal of Molecular Sciences.

  • Khadse, S., & Chaudhari, P. (2015).[1] "Simple and efficient protocol for synthesis of N-Boc protected oxazolidines." Chemical Technology: An Indian Journal.[1]

Sources

Method

Application Note: Synthesis of Ester-Linked Depsipeptides via Fmoc-Isoserine

This Application Note is designed for researchers and drug development professionals focusing on peptidomimetics and "switch peptide" technologies. It details the synthesis of ester-linked depsipeptides incorporating Iso...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on peptidomimetics and "switch peptide" technologies. It details the synthesis of ester-linked depsipeptides incorporating Isoserine (3-amino-2-hydroxypropanoic acid) within an Fmoc Solid-Phase Peptide Synthesis (SPPS) workflow.

Introduction & Strategic Utility

Depsipeptides, where an amide bond is replaced by an ester linkage, are critical tools in drug discovery. They are used to:

  • Probe Hydrogen Bonding: Esters lack the H-bond donor capability of amides, allowing precise dissection of protein-ligand interactions.

  • Enhance Metabolic Stability: Ester bonds alter proteolytic susceptibility.

  • "Switch" Peptide Synthesis: The O-acyl isopeptide method utilizes a hydroxy-amino acid (like Isoserine) to form a temporary ester bond in the backbone. This disrupts secondary structure (preventing aggregation during synthesis) and increases solubility.[1] Under physiological conditions (pH 7.4), the ester undergoes an O-to-N acyl shift to restore the native amide bond.

Fmoc-Isoserine (and its orthogonally protected variants) is a preferred scaffold for these applications due to its


-amino structure, which forms a 5-membered ring transition state favorable for the O-N acyl shift.
The Core Challenge: Orthogonality & Esterification

Synthesizing isoserine-containing depsipeptides presents two specific challenges:

  • The "Branching" Risk: If an internal ester linkage is desired, the amine of the Isoserine must remain protected while the next amino acid is coupled to its hydroxyl group. In Fmoc SPPS, using standard Fmoc-Isoserine-OH for an internal position is problematic because removing the Fmoc group from the subsequent amino acid would also deprotect the Isoserine amine, leading to uncontrolled branching.

  • Steric Hindrance: The hydroxyl group of Isoserine is secondary and sterically hindered, making on-resin esterification difficult and prone to racemization.

Strategic Considerations & Reagent Selection

A. The Protection Strategy (Crucial)

For internal depsipeptide sequences (e.g., "Switch Peptides"), you cannot use standard Fmoc-IsoSer-OH. You must use a hybrid protection strategy within the Fmoc workflow.

Position of IsoserineRecommended DerivativeReason
C-Terminal (Anchored to Resin) Fmoc-IsoSer-OH The Fmoc group is removed to start chain elongation. No branching risk.
Internal (Switch/Depsi Unit) Boc-IsoSer-OH The Boc group is stable to Piperidine (Fmoc removal conditions). It protects the Isoserine amine while the chain grows off the ester. It is removed during final TFA cleavage.[1][2]
B. Esterification Reagents

Standard amide coupling reagents (HBTU, HATU) are inefficient for forming ester bonds on resin.

  • Standard: DIC (Diisopropylcarbodiimide) + DMAP (4-Dimethylaminopyridine) .

    • Note: High concentrations of DMAP can cause racemization of the incoming amino acid (especially Cys and His). Use catalytic DMAP (0.1 eq) or low-racemization alternatives for sensitive residues.

  • Alternative (High Efficiency): MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) with MeIm (N-Methylimidazole).

Experimental Protocols

Protocol A: Synthesis of Internal Isoserine "Switch" Depsipeptides

Target Structure: A peptide backbone containing an ester bond at the Isoserine residue, which rearranges to an amide upon release. Reagents: Boc-IsoSer-OH, Fmoc-AA-OH (Next amino acid), DIC, DMAP, DCM, DMF.

Step 1: Coupling Isoserine to the Resin-Bound Peptide
  • Swell the resin (containing the growing peptide chain,

    
    ) in DMF.
    
  • Dissolve Boc-IsoSer-OH (4 eq) and DIC (4 eq) in minimal DMF/DCM (1:1).

  • Activate for 3 minutes.

  • Add to resin and shake for 1–2 hours at room temperature.

  • Wash with DMF (3x) and DCM (3x).

  • Kaiser Test: Verify coupling (should be negative/colorless). Note: The amine is now Boc-protected.[3]

Step 2: On-Resin Esterification (The Critical Step)

This step couples the next amino acid (Fmoc-AA-OH) to the secondary hydroxyl of the Isoserine.

  • Prepare Reagents:

    • Fmoc-AA-OH (5 eq).

    • DIC (5 eq).

    • DMAP (0.1 eq) dissolved in DMF.

  • Pre-activation: Dissolve Fmoc-AA-OH and DIC in DCM (minimal volume). Stir for 5 minutes at 0°C (ice bath) to form the symmetric anhydride/active ester.

  • Coupling: Add the mixture to the resin-bound Boc-IsoSer. Add the catalytic DMAP solution.

  • Incubation: Shake for 2 hours at room temperature. Repeat this step (Double Coupling) to ensure high yield.

  • Wash: DMF (5x), DCM (5x).

  • Capping (Mandatory): Treat resin with Acetic Anhydride/Pyridine/DCM (1:2:2) for 30 mins to cap any unreacted hydroxyl groups. This prevents deletion sequences.

Step 3: Chain Elongation
  • Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 10 min).

    • Crucial Check: This removes the Fmoc from the newly coupled AA.[2] The Boc group on the Isoserine remains intact.

  • Coupling: Continue standard Fmoc SPPS for the remainder of the sequence.

Step 4: Cleavage & Handling
  • Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5). Shake for 2–3 hours.

    • Result: The TFA removes the resin linker, side-chain protectors, AND the Boc group on the Isoserine.

  • Precipitation: Cold diethyl ether.

  • Storage: Store the lyophilized peptide at -20°C in acidic conditions (e.g., 0.1% TFA matrix). Neutral pH will trigger the O-N shift.

Protocol B: Loading Fmoc-Isoserine to Wang Resin (C-Terminal Ester)

Target: A peptide with Isoserine at the C-terminus.[4] Reagents: Fmoc-IsoSer-OH, Wang Resin, DIC, DMAP.

  • Swelling: Swell Wang resin (100-200 mesh) in DCM for 30 mins.

  • Activation: Dissolve Fmoc-IsoSer-OH (5 eq) in DCM/DMF (9:1). Add DIC (2.5 eq). Stir for 10 mins.

  • Loading: Add solution to resin.[2][5][6][7] Add DMAP (0.1 eq).[8]

  • Reaction: Shake for 3 hours.

  • Capping: Cap unreacted resin sites with Acetic Anhydride/Pyridine (10%) in DCM for 30 mins.

  • Analysis: Determine loading efficiency via UV absorbance of the Fmoc-piperidine adduct (290 nm) after a test deprotection.

Mechanism & Visualization

The O-N Acyl Shift (Switch Mechanism)

The utility of Isoserine depsipeptides lies in their ability to rearrange. The free amine (liberated after TFA cleavage of the Boc group) attacks the ester carbonyl.

ON_Shift cluster_conditions Reaction Conditions O_Isopeptide O-Acyl Isopeptide (Depsipeptide form) Stable at pH < 5 Intermediate 5-Membered Ring Tetrahedral Intermediate O_Isopeptide->Intermediate pH > 7.0 (Amine deprotonation) N_Peptide Native Peptide (Amide form) Forms at pH 7.4 Intermediate->N_Peptide Rearrangement Cond1 Rapid (t1/2 ~ min to hours) Cond2 Irreversible (Thermodynamically favored)

Figure 1: The O-to-N acyl shift mechanism characteristic of Isoserine depsipeptides.

Synthesis Workflow (Boc-IsoSer Strategy)

SPPS_Workflow Resin Resin-AA-NH2 Step1 1. Couple Boc-IsoSer-OH (Standard Amide Coupling) Resin->Step1 Inter1 Resin-AA-NH-IsoSer(OH)-NH-Boc Step1->Inter1 Step2 2. Esterify OH with Fmoc-AA-OH (DIC/DMAP) Inter1->Step2 Inter2 Resin-AA-NH-IsoSer(O-AA-Fmoc)-NH-Boc Step2->Inter2 Step3 3. Remove Fmoc (Piperidine) (Boc stays intact) Inter2->Step3 Step4 4. Elongate Chain & Final TFA Cleavage Step3->Step4 Final Final Depsipeptide (Free Amine on IsoSer) Step4->Final

Figure 2: Step-by-step SPPS workflow for inserting an internal Isoserine ester switch.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield of Ester Step Steric hindrance of secondary OH.Use symmetric anhydride activation (Fmoc-AA-OH + DIC in DCM, filter urea, then add). Increase time or temperature (up to 40°C).
Racemization High DMAP concentration or prolonged base exposure.Reduce DMAP to 0.05 eq. Perform esterification at 4°C. Use MSNT/MeIm instead of DIC/DMAP.
Branching / Multiple Peaks Premature loss of amine protection on Isoserine.Must use Boc-IsoSer-OH for internal positions. If Fmoc-IsoSer-OH was used, you likely deprotected both amines.
Premature O-N Shift Accidental exposure to basic conditions during workup.Keep all HPLC buffers acidic (0.1% TFA). Avoid ammonium bicarbonate buffers.

References

  • Coin, I., et al. (2007). "Depsipeptides as conformational switches in polypeptide synthesis." Nature Protocols. Link

  • Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method." Journal of Peptide Science. Link

  • Kiso, Y. (2006). "Click Peptides: Design and applications of O-acyl isopeptides." Chemical Record. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link

  • BenchChem. (2025).[6] "Protocol for the Incorporation of Fmoc-Ser(Ac)-OH in Solid-Phase Peptide Synthesis." Link

Sources

Application

Application Note: Microwave-Assisted Coupling of Fmoc-(R)-3-amino-2-hydroxypropionic Acid (Fmoc-Isoserine)

Abstract The incorporation of Fmoc-(R)-3-amino-2-hydroxypropionic acid (Fmoc-Isoserine) into peptide sequences is a critical step in the synthesis of peptidomimetics and bioactive natural products (e.g., Taxol derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of Fmoc-(R)-3-amino-2-hydroxypropionic acid (Fmoc-Isoserine) into peptide sequences is a critical step in the synthesis of peptidomimetics and bioactive natural products (e.g., Taxol derivatives, Edeine antibiotics). However, the unique structural features of this


-amino, 

-hydroxy acid present distinct challenges in Solid-Phase Peptide Synthesis (SPPS), including steric hindrance, potential for

-carbon racemization, and intramolecular lactonization if the hydroxyl group is inadequately protected. This Application Note details an optimized Microwave-Assisted SPPS (MW-SPPS) protocol utilizing DIC/Oxyma Pure activation. This method ensures high coupling efficiency (>98%) while maintaining optical purity, significantly outperforming conventional room-temperature methods.

Chemical Context & Mechanistic Insight

The Challenge: Isoserine in SPPS

Unlike standard


-amino acids, Fmoc-Isoserine possesses a 

-amino group and a chiral

-hydroxyl group. This architecture introduces specific synthetic hurdles:
  • Racemization Risk: The acidity of the

    
    -proton is influenced by the adjacent electron-withdrawing hydroxyl group. Over-activation or high-temperature base treatments (e.g., with HATU/DIEA) can lead to enolization and loss of chirality at the C2 position.
    
  • Steric & Electronic Factors: The

    
    -amino linkage alters the backbone geometry, often making the growing chain prone to aggregation or "difficult sequences" that resist subsequent couplings.
    
  • Side Reactions: If the

    
    -hydroxyl is unprotected, it can act as a nucleophile, leading to esterification (branching) or lactonization. Therefore, the use of Fmoc-(R)-Isoser(tBu)-OH  is the standard recommendation and the basis for this protocol.
    
The Microwave Solution

Microwave irradiation provides direct dielectric heating, which disrupts inter-chain hydrogen bonds (aggregation) and enhances the kinetics of the acylation reaction. However, "blasting" the reaction at 90°C—common for standard amino acids—is risky for Isoserine. This protocol utilizes a controlled energy ramp (max 75°C) and carbodiimide activation (DIC) to balance speed with stereochemical integrity.

Materials & Reagents

ComponentSpecificationRecommended Source/Grade
Building Block Fmoc-(R)-Isoser(tBu)-OHHigh Purity (>99%), Enantiopure
Activator DIC (Diisopropylcarbodiimide)Peptide Synthesis Grade
Additive Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)1.0 M in DMF
Resin Rink Amide ProTide or Wang ResinLow Loading (0.3 - 0.6 mmol/g) recommended to reduce aggregation
Solvent DMF (N,N-Dimethylformamide)Anhydrous, amine-free
Deprotection 20% Piperidine in DMFContaining 0.1 M Oxyma (to suppress aspartimide-like side reactions)

Experimental Protocol

Workflow Overview

The following diagram illustrates the optimized cycle for coupling Fmoc-Isoserine. Note the specific temperature control during the coupling phase.

MW_SPPS_Workflow Start Start: Peptidyl-Resin Deprotect Fmoc Deprotection 20% Piperidine/DMF 75°C, 3 min Start->Deprotect Wash1 DMF Wash (x4) Deprotect->Wash1 Activate Activation Fmoc-Isoser(tBu)-OH (5 eq) DIC (5 eq) / Oxyma (5 eq) Wash1->Activate Coupling MW Coupling 75°C, 10 min (Power: 30-50W) Activate->Coupling Wash2 DMF Wash (x4) Coupling->Wash2 QC Kaiser Test / UPLC-MS Wash2->QC Next Proceed to Next Cycle QC->Next Pass Retry Double Coupling (Repeat Step) QC->Retry Incomplete Retry->Wash2

Caption: Optimized MW-SPPS cycle for Fmoc-Isoserine. Note the extended coupling time (10 min) at moderate temp (75°C).

Detailed Methodology
Step 1: System Setup
  • Concentration: Prepare 0.2 M stock solution of Fmoc-(R)-Isoser(tBu)-OH in DMF.

  • Activator: Prepare 0.5 M DIC in DMF.

  • Base/Additive: Prepare 0.5 M Oxyma Pure in DMF. Note: Do not use DIEA/NMM to minimize base-catalyzed racemization.

Step 2: Fmoc Deprotection[1][2][3][4]
  • Dispense 20% Piperidine/0.1 M Oxyma in DMF.[5][3]

  • Microwave: Ramp to 75°C over 30 seconds; Hold for 3 minutes .

  • Wash: Drain and wash resin with DMF (4 x 5 mL).

Step 3: Activation & Coupling (The Critical Step)

Rationale: In situ activation is preferred to prevent premature hydrolysis of the active ester.

  • Add 5.0 equivalents of Fmoc-(R)-Isoser(tBu)-OH solution to the reaction vessel.

  • Add 5.0 equivalents of Oxyma Pure solution.

  • Add 5.0 equivalents of DIC solution.

  • Microwave Parameters:

    • Temperature: 75°C (Do not exceed 80°C).

    • Time: 10 minutes (Standard AAs use 2-5 mins; Isoserine requires longer due to

      
      -amino flexibility/entropy).
      
    • Power: Dynamic (typically 30-50W max).

    • Agitation: High/Vortex.

Step 4: Monitoring

Perform a Kaiser Test (ninhydrin).

  • Colorless beads: Complete coupling.

  • Blue beads: Incomplete. Action: Perform a second coupling cycle at 75°C for 10 minutes using fresh reagents.

Mechanistic Safety: Why DIC/Oxyma?

The choice of coupling reagents is paramount for Isoserine. The following diagram explains the pathway selection.

Mechanism Reagents Fmoc-Isoser-OH + Activator PathA Path A: DIC/Oxyma (Neutral/Acidic pH) Reagents->PathA PathB Path B: HATU/DIEA (Basic pH) Reagents->PathB Product Desired Product (Chiral Integrity Maintained) PathA->Product Fast Acylation No Base Excess SideProduct Racemized Product (Enolization at Alpha-C) PathB->SideProduct Base abstracts Alpha-Proton

Caption: Comparison of activation pathways. DIC/Oxyma minimizes base-mediated racemization risks.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance or aggregation.[6]Double Couple: Repeat the coupling step. Increase Temp: Increase to 85°C (use caution) or extend time to 20 min at 75°C.
Racemization Detected Temperature too high or basic conditions.Lower Temp: Reduce coupling temp to 50°C and extend time to 20 mins. Ensure no DIEA is used.
Low Yield (Post-Cleavage) Hydroxyl side reactions (if unprotected).Ensure tBu protection is used.[6][7] If using unprotected AA, use silylation protocols (e.g., BSA) before coupling.

References

  • CEM Corporation. CarboMAX - Enhanced Peptide Coupling at Elevated Temperature.[2] Application Note AP0124.[2] Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. Link

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. Link

  • Biotage. Peptide Synthesis: Best Practices for Difficult Sequences. Technical Guide.[3][8] Link

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. The Journal of Organic Chemistry, 73(19), 7532–7542. Link

Sources

Method

Application Note: Optimized Fmoc Removal from Isoserine Derivatives

This Application Note is designed for researchers working with complex -amino acid derivatives, specifically focusing on Isoserine (and its blockbuster derivative, the Paclitaxel side chain , 3-phenylisoserine). -Elimina...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers working with complex


-amino acid derivatives, specifically focusing on Isoserine  (and its blockbuster derivative, the Paclitaxel side chain , 3-phenylisoserine).


-Elimination (E1cB)
Target Moiety:  Fmoc-Isoserine / Fmoc-(3-Phenyl)isoserine

Abstract & Scope

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a routine step in solid-phase peptide synthesis (SPPS).[1][2][3][4] However, when applied to


-amino acids such as Isoserine  (

-hydroxy-

-amino acid), standard protocols require modification. The proximity of the

-hydroxyl group and the

-amine creates unique risks, including

acyl migration
, retro-Michael addition , and diketopiperazine (DKP) formation . This guide provides a robust, mechanism-driven protocol using piperidine, optimized to preserve the integrity of the isoserine core.

Mechanistic Insight

To troubleshoot effectively, one must understand the underlying chemistry. Fmoc removal is not a hydrolysis; it is a base-catalyzed E1cB elimination.[5]

The E1cB Pathway[1][5]
  • Deprotonation: The secondary amine (piperidine) abstracts the acidic proton from the fluorenyl ring (pKa ~23).

  • Elimination: The resulting carbanion collapses to form dibenzofulvene (DBF) , releasing

    
     and the free amine.
    
  • Scavenging: This is the critical step often overlooked. The highly reactive DBF intermediate must be trapped by excess piperidine to form the DBF-piperidine adduct . If DBF is not scavenged, it can re-alkylate the newly liberated amine.

Isoserine-Specific Risks[2]
  • Retro-Michael Elimination: Unlike standard

    
    -amino acids, isoserine is a 
    
    
    
    -amino acid. Prolonged exposure to base can trigger the elimination of the amine, resulting in an
    
    
    -unsaturated acrylate (or cinnamate in the case of phenylisoserine).
  • 
     Acyl Migration:  If the 
    
    
    
    -hydroxyl group is unprotected, the free
    
    
    -amine can attack a nearby ester (if present), leading to a 5-membered ring intermediate and subsequent rearrangement.
Pathway Visualization

Fmoc_Mechanism Start Fmoc-Isoserine Derivative Inter Fluorenyl Carbanion (Intermediate) Start->Inter + Piperidine (Base) Products Free Isoserine Amine + CO2 + Dibenzofulvene (DBF) Inter->Products E1cB Elimination Adduct DBF-Piperidine Adduct (Stable) Products->Adduct + Excess Piperidine (Scavenging) SideRxn SIDE REACTION: Retro-Michael / O->N Migration Products->SideRxn Prolonged Base Exposure

Figure 1: The E1cB elimination pathway showing the critical scavenging step required to prevent side reactions.[2]

Critical Considerations (The "Why")

Before starting, evaluate your specific derivative against these risks:

ParameterRisk LevelMitigation Strategy
Unprotected

-OH
HighUse Trityl (Trt) or TBDMS protection on the hydroxyl if possible. If free, keep deprotection times <15 mins.
C-Terminal Ester MediumRisk of DKP formation.[1][2][5][6] Use short, repeated deprotection cycles (e.g., 3 x 3 min) rather than one long cycle.
Phenylisoserine (Taxol) HighThe steric bulk of the phenyl ring slows deprotection, tempting users to increase time. Do not exceed 20 mins ; use DBU boost if necessary.
Solvent Quality CriticalUse amine-free DMF .[7][8] Old DMF contains dimethylamine, which can cause premature Fmoc removal or side reactions.

Experimental Protocols

Reagents Preparation
  • Standard Deprotection Cocktail: 20% (v/v) Piperidine in DMF.[1][3][4][5][7][8]

    • Preparation: Add 20 mL Piperidine to 80 mL DMF. Store at 4°C. Use within 1 week.

  • Wash Solvent: HPLC-grade DMF.

  • Monitoring Solution: 1% TFA in Acetonitrile (for HPLC sampling).

Protocol A: Standard Batch Deprotection (Resin-Bound)

Best for robust sequences and protected isoserine derivatives.

  • Swell Resin: Suspend resin in DMF for 20 mins. Drain.

  • Initial Burst (Scavenging): Add 20% Piperidine/DMF (approx. 5 mL per gram of resin).[1][8] Agitate for 3 minutes . Drain.

    • Note: This step removes ~80% of Fmoc and saturates the solution with DBF. Draining quickly prevents equilibrium back-reaction.

  • Secondary Reaction (Completion): Add fresh 20% Piperidine/DMF. Agitate for 12 minutes .

  • Wash: Drain and wash with DMF (5 x 2 min) to remove all traces of piperidine.

  • QC Check: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines).

Protocol B: "Mild" Protocol (For Sensitive / Prone-to-Migration Derivatives)

Best for Isoserine with free hydroxyls or steric bulk (Taxol side chains).

  • Swell Resin: Suspend resin in DMF.[3][8][9][10]

  • Cycle 1: 20% Piperidine/DMF for 3 minutes . Drain.

  • Cycle 2: 20% Piperidine/DMF for 5 minutes . Drain.

  • Cycle 3: 20% Piperidine/DMF for 5 minutes . Drain.

    • Logic: Short cycles minimize the contact time of the free amine with the base, reducing the window for

      
       migration or retro-Michael elimination.
      
  • Aggressive Wash: Wash with DMF (3x), then DCM (3x), then DMF (3x).

Workflow Visualization

Workflow Start Start: Fmoc-Isoserine-Resin Wash1 Wash: DMF (3x) Start->Wash1 Deprotect1 Burst Deprotection: 20% Pip/DMF (3 min) Wash1->Deprotect1 Drain1 Drain (Remove high conc. DBF) Deprotect1->Drain1 Deprotect2 Main Deprotection: 20% Pip/DMF (10-12 min) Drain1->Deprotect2 Wash2 Wash: DMF (5x) CRITICAL: Remove all Base Deprotect2->Wash2 QC QC: Chloranil / Kaiser Test Wash2->QC QC->Deprotect2 Incomplete (Fail) Next Proceed to Coupling QC->Next Pass

Figure 2: Step-by-step workflow for the mild deprotection strategy.

Quality Control & Troubleshooting

UV-Vis Monitoring (The "Real-Time" Check)

The Fmoc cleavage releases dibenzofulvene, which forms an adduct absorbing strongly at 301 nm .[11]

  • Method: Collect the filtrate from the deprotection steps.[7] Dilute 100x in DMF. Measure Absorbance at 301 nm.[3][7][11]

  • Calculation:

    
    
    
    • 
       (for the piperidine adduct).[12]
      
Common Issues Table
ObservationRoot CauseSolution
Low Yield / Missing Peak Incomplete Deprotection (Steric hindrance)Switch to 2% DBU / 2% Piperidine in DMF. DBU is a stronger, non-nucleophilic base that drives the reaction faster.
Double Peaks (HPLC) Racemization or

Migration
Reduce base contact time. Ensure temperature is

. Use 0.1 M HOBt in the deprotection cocktail to suppress racemization.
Mass +222 Da DBF Re-attachmentInsufficient scavenging.[5] Increase Piperidine concentration or volume. Ensure "Burst" step is drained immediately.
Mass -17 Da (approx) DKP FormationThe free amine attacked the C-terminal ester, cleaving the dipeptide from the resin. Use Trityl linkers (steric bulk prevents DKP) or shorten deprotection time.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group.[4][5] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Sohma, Y., et al. (2004). O-N Intramolecular Acyl Migration: A New Strategy for the Synthesis of Difficult Peptides. Chemical Communications, (10), 1224-1225. Link

  • Fields, G. B., & Fields, C. G. (1991). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society, 113(11), 4202-4207. Link

  • Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis Protocol. Link

Sources

Application

Advanced Application Note: Optimizing HATU vs. DIC/HOBt Coupling Strategies for Hydroxy-Amino Acids

Prepared by: Senior Application Scientist Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals Executive Summary The synthesis of peptides containing hydroxy-amino acids—specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The synthesis of peptides containing hydroxy-amino acids—specifically Serine (Ser), Threonine (Thr), and Tyrosine (Tyr)—presents a unique chemoselectivity challenge. The hydroxyl side chains are inherently nucleophilic and can compete with the N-terminal amine during coupling, leading to unwanted O-acylation (esterification) alongside the desired N-acylation (amidation).

This application note provides a comprehensive mechanistic analysis and field-validated protocols for choosing between two premier coupling systems: the highly reactive uronium salt HATU and the milder carbodiimide/triazole system DIC/HOBt . By understanding the causality behind reagent-driven side reactions—such as base-catalyzed O-acylation, racemization, and guanidinylation—researchers can design self-validating workflows that maximize yield and stereochemical purity.

Mechanistic Insights: The Causality of Coupling

The Nucleophilic Competition: N-Acylation vs. O-Acylation

In peptide coupling, the carboxylic acid is activated into an electrophilic intermediate. The primary amine of the growing peptide chain must attack this intermediate to form an amide bond. However, when unprotected Ser, Thr, or Tyr residues are present, their hydroxyl groups (-OH) act as competing nucleophiles[1].

The critical variable dictating whether O-acylation occurs is the presence of a base . Tertiary bases like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) can partially deprotonate the hydroxyl group, significantly increasing its nucleophilicity and driving O-esterification.

HATU: High Reactivity, High Risk

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is renowned for its exceptional coupling efficiency and ability to overcome steric hindrance. It rapidly forms an highly reactive O-acyl(tetramethyl)isouronium intermediate, which then converts to an active HOAt ester[2].

However, HATU strictly requires a tertiary base (typically 2.0–3.0 equivalents of DIPEA) to deprotonate the carboxylic acid for activation. This alkaline environment is the primary catalyst for O-acylation when coupling unprotected hydroxy-amino acids[3]. Furthermore, HATU is prone to a severe side reaction: Guanidinylation [4]. If HATU is used in excess, or if the pre-activation time is too long, the free N-terminal amine can attack the electrophilic guanidinium carbon of HATU itself, permanently capping the peptide chain and terminating synthesis[5][6].

DIC/HOBt: The Mild, Base-Free Alternative

DIC (N,N'-Diisopropylcarbodiimide) coupled with HOBt (1-Hydroxybenzotriazole) operates via a fundamentally different mechanism. DIC activates the carboxylate to an O-acylisourea. HOBt immediately intercepts this unstable intermediate to form a stable O-acyl-OBt active ester, effectively suppressing oxazolone formation and subsequent racemization[7].

Crucially, DIC/HOBt couplings can be performed base-free . Without a tertiary base, the hydroxyl groups of Ser, Thr, and Tyr remain fully protonated and exhibit poor nucleophilicity compared to the primary amine. This allows for highly chemoselective N-acylation, making DIC/HOBt the gold standard for coupling unprotected hydroxy-amino acids[8].

Workflow & Decision Matrices

To standardize coupling strategies, we have developed the following decision matrix.

G Start Hydroxy-Amino Acid (Ser, Thr, Tyr) Coupling Protected Are Hydroxyl Side Chains Protected? Start->Protected YesProt Yes (e.g., tBu, Trt) Protected->YesProt Protected NoProt No (Unprotected) Protected->NoProt Unprotected Hindered Is the sequence sterically hindered? YesProt->Hindered UseDIC Use DIC/HOBt (Base-Free) NoProt->UseDIC Prevents O-acylation UseHATU Use HATU + DIPEA (High Efficiency) Hindered->UseHATU Yes Hindered->UseDIC No

Decision matrix for selecting coupling reagents for hydroxy-amino acids.

Mechanism AA Carboxylic Acid + Amine + Ser/Thr/Tyr HATU HATU + DIPEA (Basic Conditions) AA->HATU DIC DIC + HOBt (Neutral/Mild) AA->DIC ActiveEst Active Ester Intermediate HATU->ActiveEst Fast Activation OAcyl O-Acylation (Ester Byproduct) HATU->OAcyl Base deprotonates -OH Guanid Guanidinylation (Chain Termination) HATU->Guanid Excess HATU reacts with N-term DIC->ActiveEst Slower Activation NAcyl N-Acylation (Desired Peptide) DIC->NAcyl Highly selective ActiveEst->NAcyl Primary Amine Attack

Mechanistic pathways and side reactions in peptide coupling.

Quantitative Data Summary

The following table summarizes the performance metrics and risk profiles of both coupling systems when applied to hydroxy-amino acids.

ParameterHATU / DIPEADIC / HOBt
Reaction Kinetics Very Fast (5–15 min)[2]Moderate (1–4 hours)[9]
Base Requirement High (2.0–3.0 equiv DIPEA)None / Minimal
Risk of O-Acylation (Unprotected -OH) High (Due to alkaline conditions)Low (Maintains protonated -OH)
Risk of Racemization Low (HOAt intermediate)Very Low (OBt intermediate)[7]
Risk of Guanidinylation High (If excess reagent used)[4]None (Non-uronium mechanism)
Primary Application Sterically hindered, fully protected peptidesUnprotected Ser/Thr/Tyr, routine SPPS
Byproduct Solubility SolubleDIU is soluble in DMF/NMP[7]

Experimental Protocols

Protocol A: Base-Free DIC/HOBt Coupling (Optimized for Unprotected Ser/Thr/Tyr)

This self-validating protocol ensures that the nucleophilic hydroxyl groups remain protonated, virtually eliminating O-acylation and racemization[7][9].

Materials:

  • Fmoc-protected amino acid (3.0 equiv relative to resin loading)

  • DIC (3.0 equiv)

  • HOBt (anhydrous or hydrated, 3.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin containing the N-terminal deprotected peptide in DMF for 15 minutes. Drain.

  • Solution Preparation: In a clean, dry vial, dissolve the Fmoc-protected amino acid (3.0 equiv) and HOBt (3.0 equiv) in a minimum volume of DMF.

  • Activation: Add DIC (3.0 equiv) to the amino acid/HOBt solution. Stir gently for 10 minutes at room temperature to allow the formation of the O-acyl-OBt active ester. Note: Do not add any tertiary base.

  • Coupling: Transfer the activated ester solution to the resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.

  • Validation: Perform a Kaiser test (ninhydrin test). A negative result (colorless/yellow beads) indicates complete N-acylation. If positive, repeat the coupling step.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove the soluble diisopropylurea (DIU) byproduct.

Protocol B: Stoichiometrically Controlled HATU Coupling (For Protected/Hindered Residues)

When dealing with sterically hindered sequences where DIC/HOBt fails, HATU is required. This protocol uses strict stoichiometric control to prevent guanidinylation and minimize epimerization[9][10].

Materials:

  • Fmoc-protected amino acid (fully protected side chains, e.g., Ser(tBu), 2.0 equiv)

  • HATU (1.95 equiv - strictly sub-stoichiometric to the amino acid to prevent guanidinylation)

  • DIPEA (4.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin and ensure complete Fmoc deprotection of the N-terminus. Wash extensively with DMF.

  • Pre-Activation (Critical Step): Dissolve the Fmoc-amino acid (2.0 equiv) and HATU (1.95 equiv) in DMF. Add DIPEA (4.0 equiv). Agitate for exactly 1 to 2 minutes . Caution: Extended pre-activation leads to the degradation of the active ester and increases the risk of side reactions.

  • Coupling: Immediately transfer the pre-activated solution to the resin. Agitate at room temperature for 30 to 60 minutes.

  • Validation: Monitor completion via the Kaiser test.

  • Quenching & Washing: Drain the vessel. Wash the resin immediately with DMF (3 × 1 min) to remove excess base and unreacted HATU, preventing delayed side reactions.

References

Sources

Method

Application Note: High-Efficiency Incorporation of Fmoc-Isoserine into Beta-Peptide Foldamers

Abstract Beta-peptide foldamers represent a frontier in peptidomimetics, offering resistance to proteolytic degradation and the ability to mimic protein secondary structures with high fidelity. The incorporation of Fmoc-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Beta-peptide foldamers represent a frontier in peptidomimetics, offering resistance to proteolytic degradation and the ability to mimic protein secondary structures with high fidelity. The incorporation of Fmoc-Isoserine (Fmoc-Ise-OH) —an


-hydroxy-

-amino acid—introduces unique hydrogen-bonding capabilities and backbone flexibility that can stabilize specific helical conformations (e.g., 12-helix vs. 14-helix). However, the synthesis of these oligomers is plagued by aggregation and difficult coupling kinetics. This guide provides a field-proven protocol for the robust incorporation of Fmoc-isoserine into beta-peptide backbones using Solid Phase Peptide Synthesis (SPPS), emphasizing the suppression of O-acylation side reactions and the optimization of coupling efficiency.

Introduction: The Isoserine Advantage in Foldamers

Unlike standard


-amino acids, 

-amino acids possess an additional carbon atom in the backbone, granting them an extra degree of conformational freedom. When polymerized, they fold into stable helices (foldamers).

Isoserine (3-amino-2-hydroxypropanoic acid) is structurally distinct:

  • Backbone: It functions as a

    
    -amino acid (
    
    
    
    -hydroxy-
    
    
    -alanine).
  • Functionality: The

    
    -hydroxyl group provides a handle for intramolecular H-bonding or further functionalization, distinct from the side-chain functionality of 
    
    
    
    -homoamino acids.
  • Folding: Incorporation of isoserine, particularly substituted derivatives like phenylisoserine, is critical for accessing specific foldamer geometries (e.g., the 10/12-helix) that are inaccessible to standard

    
    -peptides.
    
Key Synthetic Challenges
  • O-Acylation: The free hydroxyl group on isoserine can compete with the amine for coupling, leading to branched depsipeptides.

  • Aggregation: Beta-peptides are notorious for forming intermolecular aggregates on-resin, hindering solvent access and coupling.

  • Coupling Kinetics: The secondary amine of the growing beta-peptide chain is often less nucleophilic than

    
    -amines, requiring potent activation.
    

Strategic Planning & Materials

Monomer Selection

To ensure high fidelity, side-chain protection is mandatory .

  • Recommended Monomer: Fmoc-Isoserine(tBu)-OH (or Fmoc-Ise(Trt)-OH).

    • Rationale: The tert-butyl (tBu) or trityl (Trt) ether protects the

      
      -hydroxyl group, preventing O-acylation during downstream couplings. It is removed concomitantly with cleavage.[]
      
  • Alternative: Fmoc-Isoserine-OH (Unprotected).

    • Risk:[2][3] High risk of ester formation. Only use if the hydroxyl is intended for immediate on-resin functionalization (e.g., glycosylation).

Resin Selection[4][5]
  • Rink Amide MBHA Resin (Low Loading: 0.3–0.5 mmol/g):

    • Rationale: Beta-peptides aggregate. Low loading reduces inter-chain steric clash (pseudo-dilution), improving coupling yields.

  • 2-Chlorotrityl Chloride (2-CTC) Resin:

    • Rationale: Recommended if C-terminal carboxylic acid or protected fragment condensation is required.

Experimental Protocol: Step-by-Step Synthesis

Workflow Visualization

The following diagram outlines the critical decision points and chemical pathways for Isoserine incorporation.

SPPS_Isoserine cluster_legend Legend Start Resin Preparation (Rink Amide MBHA) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF + 0.1M HOBt) Start->Fmoc_Deprotection Wash1 Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Activation Activation of Fmoc-Ise(tBu)-OH (DIC/Oxyma or HATU/HOAt) Wash1->Activation Coupling Coupling Reaction (2-4 hours, Double Couple) Activation->Coupling Monitoring In-Process Control (Chloranil / TNBS Test) Coupling->Monitoring Decision Complete? Monitoring->Decision Decision->Coupling No (Recouple) Capping Capping (Ac2O/Lutidine) Decision->Capping Yes Next_Cycle Proceed to Next AA Capping->Next_Cycle Next_Cycle->Fmoc_Deprotection Elongation Cleavage Final Cleavage (TFA/TIS/H2O) Next_Cycle->Cleavage End of Sequence key1 Critical Step key2 Routine Operation

Caption: Optimized SPPS workflow for Fmoc-Isoserine incorporation. Note the emphasis on monitoring and double coupling.

Detailed Methodology
Step 1: Resin Swelling[4][5][6]
  • Weigh appropriate resin (e.g., 0.1 mmol scale).[7]

  • Swell in DCM for 30 min, then wash with DMF (

    
     min).
    
    • Expert Insight: DCM swells polystyrene core resins better than DMF, exposing internal sites.

Step 2: Fmoc Deprotection[4][7][5]
  • Treat resin with 20% Piperidine in DMF (v/v) containing 0.1 M HOBt .

    • Time:

      
       min.
      
    • Why HOBt? Beta-peptides are prone to aspartimide formation (if Asp is present) and racemization. HOBt suppresses base-catalyzed side reactions.

  • Wash extensively: DMF (

    
     min), DCM (
    
    
    
    min), DMF (
    
    
    min).
Step 3: Activation and Coupling (The Critical Step)

Isoserine coupling requires high-efficiency reagents to overcome the slower kinetics of beta-amino acid formation.

Option A: The Standard (Robust & Low Racemization)

  • Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Ratio: 1:1:1 (AA : DIC : Oxyma) relative to resin loading (use 3–4 equivalents).

  • Procedure:

    • Dissolve Fmoc-Ise(tBu)-OH and Oxyma in minimal DMF.

    • Add DIC immediately prior to adding to resin.

    • Reaction time: 2 hours at room temperature.

Option B: The Powerhouse (For Difficult Sequences/Aggregates)

  • Reagents: HATU / HOAt / DIPEA.[5]

  • Ratio: 1 : 0.95 : 0.95 : 2 (AA : HATU : HOAt : DIPEA).

  • Procedure:

    • Dissolve AA, HATU, and HOAt in DMF (or NMP for better solvation).

    • Add DIPEA to activate.[7][5]

    • Add to resin immediately.

    • Reaction time: 1–2 hours .

    • Warning: HATU can cause capping (guanidinylation) if the reaction is too slow. Use only if DIC/Oxyma fails.

Step 4: Monitoring

Standard Kaiser test (ninhydrin) is often reliable for primary amines, but if coupling onto a secondary amine (e.g., a growing Proline or N-alkylated residue), use the Chloranil Test or TNBS Test .

  • Result: If positive (blue/red beads), perform a double coupling using fresh reagents.

Step 5: Capping

After coupling is confirmed complete, cap unreacted amines to prevent deletion sequences.

  • Reagent: Acetic anhydride / 2,6-Lutidine / DMF (5:6:89).

  • Time: 10 min.

Step 6: Final Cleavage & Deprotection
  • Wash resin with DCM (

    
    ).[5] Dry under nitrogen.
    
  • Prepare Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
     .
    
    • Note: The high acid concentration is necessary to remove the tBu protection from the Isoserine hydroxyl.

  • Incubate for 2–3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Data Analysis & Validation

Analytical HPLC
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 300 Å for foldamers).

  • Gradient: 5–65% Acetonitrile in Water (0.1% TFA) over 30 min.

  • Expectation: Beta-peptides often elute later than their alpha-counterparts due to increased hydrophobicity and stable secondary structures hiding polar backbone amides.

Circular Dichroism (CD) Spectroscopy

CD is the gold standard for verifying foldamer formation.

  • Solvent: Methanol (promotes folding) or Water (physiological relevance).

  • Signatures:

    • 14-Helix: Minimum at ~214 nm, Maximum at ~198 nm.

    • 12-Helix: Minimum at ~205 nm, Maximum at ~220 nm.

    • Isoserine Effect:[8][9] The incorporation of Isoserine may shift these bands. A "mixed" foldamer (alpha/beta) will show hybrid signatures.[10]

Summary Table: Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Coupling Aggregation of beta-peptide chain.Use NMP instead of DMF. Elevate temp to 50°C (microwave assisted).
Extra Mass (+222 Da) Fmoc not removed (incomplete deprotection).Increase deprotection time (

min). Use DBU (2%) in piperidine.
Extra Mass (+Mass of AA) Double insertion.Reduce excess AA. Avoid HATU for long durations.
Complex HPLC Trace O-acylation (if using unprotected Ise).Must use Fmoc-Ise(tBu)-OH . Treat crude with mild base (hydrazine) to reverse O-acylation if suspected.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Seebach, D., & Gardiner, J. (2008). "Beta-Peptidic Peptidomimetics." Accounts of Chemical Research, 41(10), 1366–1375. Link

  • Aguilar, M. I., et al. (2007). "Fmoc-Solid Phase Synthesis of Beta-Peptides: Evaluation of Coupling Reagents." Journal of Peptide Science, 13(10), 634-639. Link

  • Vasudev, P. G., et al. (2011). "alpha/beta-Peptide foldamers: state of the art." ChemMedChem, 6(10), 1763-1784. Link

  • BenchChem. (2025).[5][6] "Protocol for the Incorporation of Fmoc-Ser(Ac)-OH in Solid-Phase Peptide Synthesis." Link(Cited for general hydroxy-amino acid handling protocols).

Sources

Application

Application Note: Solution-Phase Synthesis of Fmoc-Isoserine Dipeptides

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Epimerization-free coupling, chemoselectivity, and self-validating isolation protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Epimerization-free coupling, chemoselectivity, and self-validating isolation protocols.

Introduction & Scope

Isoserine (3-amino-2-hydroxypropanoic acid) is a critical β-amino-α-hydroxy acid building block frequently incorporated into peptidomimetics. Its unique structural topology is essential for the biological activity of various therapeutics, including aminopeptidase N (APN) inhibitors[1], HIV-1 protease inhibitors[2], and the side chain of the chemotherapeutic agent paclitaxel (Taxol).

Unlike standard α-amino acids, the solution-phase synthesis of isoserine-containing dipeptides presents two distinct thermodynamic and kinetic challenges:

  • Chemoselectivity: The presence of the α-hydroxyl group introduces the risk of competitive O-acylation, leading to depsipeptide formation rather than the desired N-linked peptide bond.

  • Epimerization: The electron-withdrawing nature of the α-hydroxyl group increases the acidity of the α-proton, making the stereocenter highly susceptible to base-catalyzed racemization during carboxyl activation[3].

This application note details a field-proven, self-validating solution-phase protocol for synthesizing Fmoc-isoserine dipeptides. By utilizing side-chain protection (Fmoc-IsoSer(tBu)-OH)[4] and optimized carbodiimide chemistry, this workflow ensures high yields while strictly preserving stereochemical integrity.

Mechanistic Principles & Reagent Selection

Protecting Group Strategy

To synthesize dipeptides without side reactions, the use of Fmoc-IsoSer(tBu)-OH is strongly recommended over unprotected Fmoc-IsoSer-OH. The tert-butyl ether protects the α-hydroxyl from acting as a competing nucleophile during activation.

Coupling Chemistry: The EDC/HOBt Advantage

While uronium-based reagents (e.g., HATU, HBTU) offer rapid kinetics, they require an excess of tertiary base (like DIPEA), which exacerbates α-proton abstraction and subsequent epimerization.

For isoserine derivatives, the EDC·HCl / HOBt system is superior[1].

  • Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxyl group to form an O-acylisourea intermediate. HOBt (Hydroxybenzotriazole) rapidly traps this intermediate to form an active ester. This rapid trapping outcompetes the slower epimerization pathways. Furthermore, EDC is water-soluble, allowing its urea byproduct to be completely removed during a simple aqueous workup, which is a massive advantage in solution-phase synthesis.

Mechanism A Fmoc-IsoSer-OH (Unprotected OH) C O-Acylation / Depsipeptide A->C Base/Activator D Target Dipeptide A->D Strict Control B Fmoc-IsoSer(tBu)-OH (Protected OH) B->D EDC/HOBt

Figure 2: Impact of side-chain protection on chemoselectivity during coupling.

Quantitative Data: Coupling Reagent Optimization

The following table summarizes the empirical data driving our reagent selection for the coupling of Fmoc-IsoSer(tBu)-OH with H-Leu-OtBu·HCl.

Coupling ReagentAdditiveBase (Eq)Yield (%)Epimerization (%)Mechanistic Rationale
EDC·HCl HOBt DIPEA (2.1) 88% < 1% Optimal. Rapid active ester formation minimizes racemization; byproducts are water-soluble[1].
HATUNoneDIPEA (3.0)94%5 - 7%High yield but unacceptable epimerization due to strong basic conditions required for activation.
DICOxymaNone85%< 1%Good stereocontrol, but the diisopropylurea byproduct requires tedious chromatographic removal.
PyBOPHOBtDIPEA (2.5)76%2 - 3%Moderate yield; pyrrolidine byproducts complicate the aqueous workup phase.

Experimental Protocol: Solution-Phase Synthesis

Target Molecule: Fmoc-IsoSer(tBu)-Leu-OtBu Scale: 1.0 mmol

Workflow A 1. Preparation Fmoc-IsoSer(tBu)-OH + Amine B 2. Activation EDC/HOBt, 0°C in DCM/DMF A->B C 3. Coupling DIPEA Addition, RT, 12h B->C D 4. Quenching & Workup KHSO4, NaHCO3, Brine C->D E 5. Isolation Organic Phase Drying D->E F 6. Purification Flash Chromatography E->F

Figure 1: Standard solution-phase workflow for Fmoc-isoserine dipeptide synthesis.

Step 1: Pre-Activation (0 °C)
  • In a flame-dried 50 mL round-bottom flask under an inert N₂ atmosphere, dissolve Fmoc-IsoSer(tBu)-OH (397 mg, 1.0 mmol)[4] and HOBt (162 mg, 1.2 mmol) in anhydrous Dichloromethane (DCM, 8.0 mL).

  • Add anhydrous Dimethylformamide (DMF, 2.0 mL) to ensure complete dissolution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (230 mg, 1.2 mmol) in one portion. Stir at 0 °C for 20 minutes.

    • Causality: Activation must occur at 0 °C. Lower temperatures suppress the intramolecular rearrangement of the O-acylisourea into an inactive N-acylurea, ensuring the HOBt ester forms efficiently while suppressing α-proton abstraction[1].

Step 2: Nucleophilic Coupling
  • In a separate vial, dissolve H-Leu-OtBu·HCl (246 mg, 1.1 mmol) in DCM (2.0 mL).

  • Add DIPEA (N,N-Diisopropylethylamine) (365 µL, 2.1 mmol) to the vial to free-base the amine.

    • Causality: 1.0 equivalent of DIPEA neutralizes the HCl salt. The remaining 1.1 equivalents maintain a mildly basic environment to drive the reaction forward without triggering Fmoc deprotection (which typically requires a secondary amine like piperidine).

  • Add the free-based amine solution dropwise to the activated Fmoc-IsoSer(tBu)-OBt ester at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 6:4). The disappearance of the Fmoc-IsoSer(tBu)-OH spot (UV active) indicates reaction completion.

Step 3: Aqueous Workup & Isolation
  • Dilute the reaction mixture with additional DCM (30 mL).

  • Acid Wash: Wash the organic layer with 5% aqueous KHSO₄ (2 × 20 mL).

    • Causality: The acidic wash protonates and extracts unreacted H-Leu-OtBu, DIPEA, and the EDC urea byproduct into the aqueous phase.

  • Base Wash: Wash with saturated aqueous NaHCO₃ (2 × 20 mL).

    • Causality: The basic wash deprotonates and removes unreacted HOBt and any residual Fmoc-IsoSer(tBu)-OH.

  • Brine Wash: Wash with saturated NaCl solution (1 × 20 mL) to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

Step 4: Purification
  • Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

  • Pool the pure fractions and evaporate to yield Fmoc-IsoSer(tBu)-Leu-OtBu as a white foam.

Troubleshooting Guide

Observation / ProblemRoot CauseCorrective Action
Low Yield (< 60%) Incomplete activation or inactive N-acylurea formation.Ensure EDC is added strictly at 0 °C. Verify the quality of EDC·HCl (it degrades upon moisture exposure).
Presence of Depsipeptide Loss of tert-butyl protecting group or use of unprotected isoserine[3].Use Fmoc-IsoSer(tBu)-OH. Avoid highly acidic conditions during workup (do not exceed 5% KHSO₄).
Fmoc Deprotection Excessive use of strong base during coupling.Strictly control DIPEA stoichiometry (max 2.1 eq when using amine hydrochloride salts).
Poor Solubility Aggregation of the growing peptide chain.Increase the ratio of DMF to DCM (up to 1:1) during the coupling phase.

References

  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamid
  • New Strategy to Find Out Microwave –Assisted Synthesis of B- Phenyl Isoserine Dipeptides as a Potential Inhibitor Candidate for HIV1 Protease and Amino Pepetides - ijpsi.org
  • DL -Isoserine 98 565-71-9 - Sigma-Aldrich - sigmaaldrich.com
  • Full article: Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - Taylor & Francis Online - tandfonline.com
  • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid - PubChem - nih.gov

Sources

Technical Notes & Optimization

Troubleshooting

Preventing O-acylation side reactions during Fmoc-isoserine coupling

This technical guide addresses the specific challenges of Fmoc-isoserine (Fmoc-IsoSer) coupling, focusing on preventing O-acylation side reactions. Isoserine ( -amino- -hydroxy acid) presents a unique challenge in Solid-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of Fmoc-isoserine (Fmoc-IsoSer) coupling, focusing on preventing O-acylation side reactions.

Isoserine (


-amino-

-hydroxy acid) presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS) due to the proximity of its nucleophilic hydroxyl group (-OH) to the reactive centers. Whether Isoserine is the incoming building block or the nucleophile on the resin, the competition between Amide formation (desired) and Ester formation (O-acylation) is the primary failure mode.

Module 1: Mechanistic Analysis of O-Acylation

The Core Problem: Competitive Nucleophiles

In standard peptide synthesis, the goal is N-acylation (Amide bond formation). However, Isoserine possesses a secondary hydroxyl group at the


-position.
  • Scenario A (IsoSer as Electrophile): When activating Fmoc-IsoSer-OH, the free -OH can attack the activated carboxyl species (self-acylation/polymerization).

  • Scenario B (IsoSer as Nucleophile): When coupling an amino acid to an N-terminal Isoserine, the incoming activated amino acid may attack the Isoserine's

    
    -OH instead of the 
    
    
    
    -amine, especially if the amine is sterically hindered or the base concentration is too high.
Pathway Visualization

The following diagram illustrates the competition between the desired N-acylation and the unwanted O-acylation/Lactonization pathways.

G cluster_prevention Prevention Strategy Start Fmoc-IsoSer-OH (Activated Species) Target Resin-Bound Amine (R-NH2) Start->Target Intermolecular Attack Self Self-Acylation (Oligomers) Start->Self OH Attack (Intermolecular) Lactone Intramolecular Cyclization (Oxiranone/Lactone) Start->Lactone OH Attack (Intramolecular) Amide Desired Product (Peptide Bond) Target->Amide N-Acylation (Fast) Protect Hydroxyl Protection (tBu, Trt, TBDMS) Protect->Start Blocks OH Reactivity

Figure 1: Mechanistic divergence in Fmoc-isoserine coupling. The unprotected hydroxyl group opens pathways for polymerization and cyclization.

Module 2: Troubleshooting Guides

Guide A: Preventing Self-Acylation (Coupling Fmoc-IsoSer-OH)

Symptom: Low coupling efficiency, formation of oligomers, or "double hits" in Mass Spec.

Variable Recommendation Scientific Rationale
Protection Use Fmoc-IsoSer(tBu)-OH or Fmoc-IsoSer(Trt)-OH The only 100% effective method. Steric bulk of Trt/tBu prevents O-acylation.[1]
Activation DIC / Oxyma Pure Carbodiimides (DIC) with Oxyma generate active esters that are reactive enough for amines but less prone to attacking the secondary hydroxyl than uronium salts (HATU/HBTU) in the presence of base.
Base Usage Minimize or Eliminate Base during activationBases like DIPEA increase the nucleophilicity of the -OH group, promoting side reactions. DIC/Oxyma requires no additional base.
Stoichiometry Use 3-4 eq. AA High local concentration favors the intermolecular reaction with the resin-bound amine over intramolecular side reactions.
Guide B: Preventing O-Acylation of Resin-Bound Isoserine

Symptom: When coupling the next amino acid to Isoserine, the mass spec shows +AA mass but the peptide is branched (O-acylated) or susceptible to base hydrolysis.

Variable Recommendation Scientific Rationale
Coupling Reagent Avoid HATU/HBTU Uronium salts are highly reactive and, in the presence of DIPEA, can acylate the hindered

-OH. Use DIC/HOAt or COMU with controlled base.
Base Choice Collidine (TMP) instead of DIPEACollidine is a weaker, more hindered base. It is sufficient to deprotonate the incoming acid but less likely to deprotonate the Isoserine -OH.
Chemoselectivity "Low-Base" Protocols The amine is naturally more nucleophilic than the hydroxyl.[2] High base concentration levels the playing field. Keeping pH < 8 maintains chemoselectivity.
Remediation Post-Coupling Hydrolysis If O-acylation occurs, treat the resin with 20% Piperidine (standard deprotection) or Hydrazine . O-acyl esters on Ser/IsoSer are often labile to nucleophiles and may cleave or shift to N (if N is free, but here N is acylated). Note: This is risky; prevention is better.

Module 3: Optimized Experimental Protocols

Protocol 1: Chemoselective Coupling of Unprotected Fmoc-IsoSer-OH

Use this when side-chain protection is unavailable or incompatible with synthesis.

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min.

  • Activation Cocktail (Pre-mix 2 min):

    • Fmoc-IsoSer-OH (3.0 eq)

    • Oxyma Pure (3.0 eq)

    • DIC (3.0 eq)

    • Solvent: DMF (minimal volume to maintain 0.2–0.3 M concentration).

    • Crucial:DO NOT add DIPEA.

  • Coupling: Add mixture to resin. Agitate for 60–90 minutes at Room Temperature.

  • Monitoring: Perform a Chloranil Test (more sensitive for secondary amines/difficult sequences than Kaiser).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol 2: Coupling to N-Terminal Isoserine (Chain Extension)

Preventing O-acylation of the Isoserine hydroxyl by the incoming AA.

  • Deprotection: Remove Fmoc from Isoserine using 20% Piperidine/DMF (standard).[3] Wash 5x DMF.

  • Activation (Incoming Fmoc-AA-OH):

    • Fmoc-AA-OH (3.0 eq)

    • DIC (3.0 eq)

    • HOAt (3.0 eq) (HOAt is superior to HOBt for steric hindrance).

  • Coupling: Add to resin. Agitate for 2 hours.

    • Note: If using phosphonium salts (PyBOP), use NMM (N-methylmorpholine) instead of DIPEA to reduce basicity.

  • O-Acyl Cleavage (Optional Safety Step):

    • After coupling, treat resin with 0.1 M NaOH in Methanol/Water (short exposure) or repeat 20% Piperidine treatment. This can hydrolyze the unstable ester (O-acylation) while keeping the amide (N-acylation) intact. Validate this step on a small scale first.

Module 4: Decision Tree for Reagent Selection

Use this logic flow to select the correct reagents based on your specific Isoserine building block.

DecisionTree Start Start: Fmoc-IsoSer Coupling CheckProt Is the IsoSer Side Chain Protected? (e.g., tBu, Trt) Start->CheckProt YesProt YES (Protected) CheckProt->YesProt NoProt NO (Unprotected -OH) CheckProt->NoProt Standard Standard Protocol: HBTU/DIPEA or DIC/Oxyma YesProt->Standard RiskAssess Risk: Self-Acylation & O-Acylation NoProt->RiskAssess Action1 Use Carbodiimide (DIC) + Oxyma Pure RiskAssess->Action1 Action2 ELIMINATE DIPEA/Base (Maintains Chemoselectivity) RiskAssess->Action2 Action3 Avoid DMAP (Catalyzes O-Acylation) RiskAssess->Action3

Figure 2: Reagent selection logic to minimize side reactions during Isoserine coupling.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use DMAP to accelerate the coupling of Fmoc-IsoSer-OH? A: Absolutely not. DMAP (4-Dimethylaminopyridine) is a powerful acylation catalyst that significantly increases the rate of ester formation (O-acylation). Using DMAP with unprotected Isoserine will lead to massive polymerization and side-chain acylation.

Q2: I see a mass shift of +222 Da after coupling Fmoc-IsoSer. What is this? A: This is likely incomplete Fmoc removal or the formation of a stable Fmoc-dibenzofulvene adduct . However, if you see a mass shift corresponding to two Isoserine units when you only added one, you have self-acylation (ester formation between two IsoSer molecules). Switch to a protected derivative (Fmoc-IsoSer(tBu)-OH).

Q3: My peptide sequence fails after the Isoserine residue. Why? A: This is often due to the "O-acyl shift" or simply steric hindrance. If the Isoserine -OH was acylated (ester), the chain is now branched. During final cleavage (TFA), the ester might hydrolyze, resulting in a truncated peptide or a deletion sequence. Ensure the -OH was never acylated by using the "Protocol 2" above.

Q4: Is the "O-to-N acyl shift" relevant here? A: Yes. In some difficult couplings (like Taxol side chains), chemists intentionally couple to the Oxygen first (forming an ester) and then use basic conditions to trigger an O


 N acyl migration to form the amide. However, in standard SPPS, we want direct N-acylation. If you suspect O-acylation has occurred on the resin, treating with mild base (pH 8-9) might migrate the group to the Nitrogen, but this is unpredictable for Isoserine.

References

  • Martinez, J., Tolle, J. C., & Bodanszky, M. (1979).[4] Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters.[4][5] International Journal of Peptide and Protein Research.[4][5][6]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis: Causes of Side Reactions and Solutions. Merck/Sigma Technical Library.

  • BenchChem. (2025).[3] Strategies to minimize O-acylation of the hydroxyl group in 3-Phenyl-L-serine and Isoserine derivatives. BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Troubleshooting Fmoc-(R)-Isoserine Solubility in Peptide Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently encounter building blocks that defy standard solid-phase peptide synthesis (SPPS) protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter building blocks that defy standard solid-phase peptide synthesis (SPPS) protocols. Fmoc-(R)-isoserine is a prime example. While it is an invaluable non-standard amino acid for developing peptidomimetics and enhancing proteolytic stability, its unique structural properties often lead to severe solubility and aggregation issues.

This guide is designed to provide you with the mechanistic understanding, validated protocols, and troubleshooting strategies necessary to successfully incorporate Fmoc-(R)-isoserine into your peptide sequences.

The Mechanistic Root of the Problem: Why Does It Aggregate?

To solve a solubility issue, we must first understand its chemical causality. Fmoc-(R)-isoserine features a primary hydroxyl group on the


-carbon and an Fmoc-protected amino group on the 

-carbon.

In standard, weakly disruptive solvents, the proximity of the free


-hydroxyl group and the carbamate NH creates a highly favorable environment for intermolecular hydrogen bonding . Rather than remaining as highly solvated monomers, the molecules self-associate into supramolecular 

-sheet-like structures[1]. Macroscopically, this manifests as a cloudy suspension or a thick gel.

When aggregation occurs, the effective concentration of the monomeric amino acid plummets. Because peptide coupling is a concentration-dependent bimolecular reaction, this directly results in sluggish activation kinetics, incomplete acylation, and the formation of deletion sequences[2].

AggregationMechanism A Fmoc-(R)-isoserine Monolayers B Intermolecular H-Bonding (α-OH & NH) A->B Non-polar solvents (e.g., DCM) E Solvated Monomers (Active for Coupling) A->E Optimal Solvent Selection C Insoluble Aggregates (Gelation) B->C D Addition of DMSO / NMP (H-bond Acceptors) C->D Troubleshooting D->E Dissociation

Mechanistic pathway of Fmoc-(R)-isoserine aggregation and solvent-mediated dissociation.

Solvent Selection & Optimization

The default instinct in Fmoc SPPS is to use N,N-Dimethylformamide (DMF). However, DMF often struggles to fully solvate highly aggregating building blocks at the high concentrations (0.2 M - 0.5 M) required to drive the coupling reaction to completion[2].

To break the hydrogen-bonded networks of Fmoc-(R)-isoserine, we must employ solvents with superior hydrogen-bond accepting capabilities. The table below summarizes the empirical performance of various solvent systems.

Table 1: Solvent System Efficacy for Fmoc-(R)-Isoserine
Solvent SystemSolvating PowerResin Swelling (PS)Aggregation DisruptionApplication Note & Causality
100% DCM PoorExcellentLowAvoid. Dichloromethane poorly solvates H-bonded chains and can lead to insoluble crystal formation[3].
100% DMF ModerateGoodModerateBaseline. May require heating to maintain optical clarity for >0.2 M solutions. Prone to amine impurities[3].
100% NMP HighGoodHighRecommended. N-methylpyrrolidone is more polar than DCM and superior to DMF at disrupting aggregates[3].
DMF/DMSO (80:20) Very HighModerateVery HighRescue Protocol. Dimethyl sulfoxide is a powerful dissociating solvent that breaks internal aggregation[4].

Experimental Protocol: Step-by-Step Solubility & Coupling Validation

This protocol is designed as a self-validating system. It ensures that the building block is fully solvated before it ever touches your valuable peptide-resin, and it verifies the success of the chemical reaction immediately after.

Step 1: Visual Solubility & Gelation Test

  • Weigh the amount of Fmoc-(R)-isoserine required to achieve a 0.5 M solution (high concentration is critical for bimolecular coupling success)[2].

  • Add the calculated volume of degassed NMP. Note: Degassing prevents the accumulation of reactive amines that can cause premature Fmoc removal[3].

  • Vortex vigorously for 2 minutes.

  • Validation Check: Observe the vial. If the solution remains cloudy or exhibits gel-like viscosity, add DMSO dropwise (up to 20% v/v) until absolute optical clarity is achieved[4].

Step 2: Amino Acid Activation

  • To the clear solution, add 0.95 equivalents of a highly efficient coupling reagent such as HATU or HCTU[5]. Alternatively, use the Oxyma Pure/DIC system to suppress racemization while maintaining high reaction rates[6].

  • Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to initiate activation[6].

  • Allow the mixture to pre-activate for exactly 2–3 minutes. Prolonged activation of isoserine derivatives can lead to unwanted side reactions involving the free hydroxyl group.

Step 3: Coupling and Agitation

  • Transfer the activated monomer solution to the reaction vessel containing the swelled peptide-resin.

  • Agitate via a thermostatic shaker or nitrogen bubbling for 45–60 minutes.

Step 4: Post-Coupling Validation (The Kaiser Test)

  • Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min) to remove all residual basic reagents and unreacted amino acids[5].

  • Extract a few resin beads and perform a Kaiser test.

  • Validation Check: The Kaiser test detects free primary amines. If the beads remain yellow/colorless, the coupling is complete. If the beads turn intense blue, unreacted amines remain, indicating that aggregation hindered the coupling[5]. Proceed to the troubleshooting workflow below.

TroubleshootingWorkflow Start Dissolve Fmoc-(R)-isoserine in NMP or DMF CheckSol Is the solution clear after 2 mins? Start->CheckSol AddDMSO Add 10-20% DMSO (Dissociating Agent) CheckSol->AddDMSO No (Cloudy/Gel) ProceedCouple Proceed to Coupling (e.g., HATU/DIPEA) CheckSol->ProceedCouple Yes AddDMSO->ProceedCouple KaiserTest Perform Kaiser Test Post-Coupling ProceedCouple->KaiserTest DoubleCouple Double Couple with Oxyma/DIC + Heat KaiserTest->DoubleCouple Positive (Blue) Success Fmoc Deprotection & Next Cycle KaiserTest->Success Negative (Yellow) DoubleCouple->KaiserTest

Decision tree for troubleshooting Fmoc-(R)-isoserine coupling based on solubility and chemical validation.

Troubleshooting FAQs

Q: My Fmoc-(R)-isoserine solution is perfectly clear when I make it, but turns cloudy after 30 minutes in the auto-synthesizer. Why? A: This is a classic case of time-dependent supramolecular gelation. The hydrogen bonds take time to organize into insoluble networks[1]. To prevent this, do not prepare Fmoc-(R)-isoserine solutions in advance. Prepare them immediately before the coupling step, or switch the solvent system in your synthesizer's amino acid vial to a more disruptive blend like DMF/DMSO (80:20)[4].

Q: Can I use heat or microwave irradiation to force the building block into solution? A: Yes. Applying kinetic energy via microwave irradiation or conventional heating (up to 50–60°C) is an excellent strategy. Heat physically disrupts the intermolecular hydrogen bonds causing the aggregation, significantly improving the synthesis efficiency for difficult sequences[7]. Ensure your resin and linker are stable at elevated temperatures.

Q: What coupling reagents work best if my Fmoc-(R)-isoserine is still struggling to react? A: If solubility is marginal, you must compensate with overwhelming reactivity. We recommend switching from standard HBTU to highly efficient uronium salts like HATU or HCTU[5]. Alternatively, the Oxyma Pure/DIC system is a powerful, non-explosive additive combination that provides exceptionally high coupling rates and is highly compatible with automated synthesizers[6].

Q: How does aggregation of this specific residue affect the final peptide, and how do I catch it early? A: Aggregation physically shields the reactive N-terminal amines on the resin, leading to incomplete acylation. This results in "deletion sequences" (peptides missing the isoserine residue) which are notoriously difficult to separate from the target peptide during HPLC purification because their hydrophobicity is nearly identical. You must catch this early by strictly monitoring the coupling efficiency using the Kaiser test[5]. Never proceed to the Fmoc deprotection step if the Kaiser test is positive.

References

1.3 - peptide.com 2.1 - peptide.com 3.2 - biotage.com 4.4 - rsc.org 5.5 - peptide.com 6. 6 - bachem.com 7.7 - benchchem.com

Sources

Troubleshooting

Technical Support Center: High-Fidelity Cleavage of Hydroxy-Rich Peptides

Topic: Optimizing Cleavage Cocktails for Peptides with Sensitive Hydroxy Groups (Ser, Thr, Tyr) Ticket ID: CLEAVE-OH-OPT Status: Open Analyst: Senior Application Scientist Core Directive: The "Why" Behind the Protocol We...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Cleavage Cocktails for Peptides with Sensitive Hydroxy Groups (Ser, Thr, Tyr) Ticket ID: CLEAVE-OH-OPT Status: Open Analyst: Senior Application Scientist

Core Directive: The "Why" Behind the Protocol

Welcome to the advanced support tier. You are likely here because your peptide contains a high frequency of Serine (Ser), Threonine (Thr), or Tyrosine (Tyr) residues, and standard cleavage protocols (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) are yielding impurities.

When cleaving peptides, we are not just removing protecting groups; we are managing a high-energy "soup" of reactive carbocations. The tert-butyl (tBu) cations released from Ser/Thr/Tyr/Asp/Glu protection are electrophilic predators. They seek electrons. If your scavenger cocktail is insufficient, the electron-rich hydroxyl groups on your Ser, Thr, and Tyr side chains become the default nucleophiles.

The result? Irreversible O-alkylation (ether formation) or reversible O-acylation, rendering your peptide useless or requiring difficult rework. The guide below replaces "standard" recipes with chemically grounded scavenging systems designed specifically to protect hydroxy moieties.

The Mechanism of Failure (Visualization)

To fix the problem, we must visualize the enemy. The diagram below illustrates the competition between your scavengers and your peptide's hydroxy groups for the reactive carbocations (tBu⁺).

ScavengingMechanism ProtectingGroup Protecting Group (tBu-Ether/Ester) Carbocation Reactive Carbocation (tBu+) ProtectingGroup->Carbocation Cleavage TFA TFA (Acidolysis) TFA->ProtectingGroup Scavenger Scavenger (Silane/Thiol/Phenol) Carbocation->Scavenger Fast Kinetic Path (Preferred) PeptideOH Peptide Side Chain (Ser-OH / Tyr-OH) Carbocation->PeptideOH Slow Kinetic Path (If Scavengers Depleted) SafeWaste Scavenger-tBu Adduct (Safe Waste) Scavenger->SafeWaste Impurity O-Alkylated Peptide (+56 Da Impurity) PeptideOH->Impurity

Figure 1: Kinetic competition during cleavage. Success depends on the Scavenger path being significantly faster than the Peptide-OH path.

Optimized Cocktail Formulations

For hydroxy-sensitive peptides, the "Standard Cocktail" (95% TFA) is often inadequate because water alone cannot trap the lipophilic tBu cations effectively, and TIS (Triisopropylsilane) can be overwhelmed.

Formulation A: The "Gold Standard" (Reagent K)

Best for: Peptides containing Tyr, Trp, Met, or Cys alongside Ser/Thr. This is the most robust cocktail. Phenol is the critical ingredient here; it specifically protects Tyrosine by acting as a "decoy" aromatic ring for alkylation.

ComponentVolume (for 10 mL)Role
TFA 8.25 mLSolvent & Acidolysis
Phenol 0.5 g (liquefied)Crucial: Protects Tyr/Trp from alkylation.
Water 0.5 mLHydrolyzes esters; traps tBu.
Thioanisole 0.5 mLAccelerates removal of Pbf/Pmc (Arg); traps cations.
EDT (1,2-Ethanedithiol)0.25 mLThe ultimate scavenger for tBu; prevents Met oxidation.
Formulation B: The "Odorless" Hydroxy-Safe (Modified Reagent B)

Best for: Peptides with Ser/Thr/Tyr but NO Met or Cys. If you lack Methionine/Cysteine, you can avoid the stench of EDT/Thioanisole. However, you must retain Phenol to protect Tyrosine.

ComponentVolume (for 10 mL)Role
TFA 8.8 mLSolvent & Acidolysis
Phenol 0.5 gProtects Tyr.
Water 0.5 mLHydrolyzes esters.
TIS (Triisopropylsilane)0.2 mLHydride donor; traps Trt/tBu cations.

Troubleshooting Guide (FAQs)

Issue 1: "I see a +56 Da impurity on my Mass Spec."

Diagnosis: This is a tert-butyl (tBu) adduct.[1] A tBu cation reacted with your peptide instead of a scavenger.

  • If on Ser/Thr: It is an O-t-butyl ether. This is irreversible.

  • If on Tyr: It is likely ring alkylation (ortho-position). Irreversible.

  • The Fix: You cannot "wash" this off. You must re-synthesize.

  • Prevention: Switch to Reagent K (Formulation A). The combination of Thioanisole and EDT is far superior to TIS for trapping tBu cations. Ensure your cleavage volume is sufficient (at least 15 mL per gram of resin) to prevent local scavenger depletion.

Issue 2: "My mass is correct, but the HPLC retention time is shifted/broad."

Diagnosis: N


 O Acyl Shift.
In strong acid (TFA), the peptide backbone amide bond at Ser or Thr can attack the side-chain hydroxyl, moving the peptide chain to the oxygen (forming an ester). This creates an "O-acyl isopeptide."[2]
  • The Fix: This is reversible .[2]

    • Dissolve the crude peptide in water.[2]

    • Adjust pH to 7.5 - 8.0 using dilute NH₄OH.

    • Stir for 1-2 hours. The O-ester will rearrange back to the stable N-amide.

    • Lyophilize.

Issue 3: "My Tyrosine-rich peptide has extra peaks (+96 Da)."

Diagnosis: Trifluoroacetylation or Linker reaction.[3] Sometimes the TFA itself reacts with the phenol ring, or linker fragments attach.

  • The Fix: Ensure Phenol is present in the cocktail.[4][5] Phenol acts as a "sponge" for these modifications, sacrificing itself to save your Tyrosine residues.

Step-by-Step Protocol: The "Cold-Trap" Method

To maximize the protection of hydroxy groups, control the kinetics. Heat accelerates side reactions faster than it accelerates deprotection.

  • Preparation:

    • Pre-cool your cleavage cocktail (Reagent K or B) to 4°C in a fridge or ice bath.

    • Place your dried resin in a reaction vessel.[2][4][6]

  • Scavenger Soak (Optional but Recommended):

    • Add only the scavengers (Phenol, Water, Thioanisole, EDT/TIS) to the resin first.

    • Wait 2 minutes. This wets the resin pores with high-concentration scavenger.

  • Cleavage:

    • Add the cold TFA.

    • Allow to warm to room temperature naturally over the 2-3 hour reaction time.

    • Why? The initial burst of cations occurs immediately upon TFA addition. Having the cocktail cold slows this burst, giving scavengers a better chance to trap species before they alkylate the peptide.

  • Precipitation:

    • Filter resin.[2][4][5][7]

    • Precipitate filtrate into ice-cold Diethyl Ether (not MTBE, if possible, as Ether keeps scavengers in solution better).

    • Wash pellet 3x with cold ether to remove the phenol.

Decision Matrix: Selecting Your Cocktail

CocktailSelector Start Analyze Peptide Sequence HasMetCys Contains Met, Cys, or Trp? Start->HasMetCys HasTyr Contains Tyrosine (Tyr)? HasMetCys->HasTyr No ReagentK USE REAGENT K (TFA/Phenol/H2O/Thio/EDT) Max Protection HasMetCys->ReagentK Yes ReagentB USE MODIFIED REAGENT B (TFA/Phenol/H2O/TIS) Odorless but Tyr-Safe HasTyr->ReagentB Yes Standard USE STANDARD COCKTAIL (TFA/TIS/H2O) Only for simple Ser/Thr HasTyr->Standard No

Figure 2: Decision tree for selecting the optimal cleavage cocktail based on residue sensitivity.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. (Seminal paper on Reagent K ).

  • Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection. Technical Bulletin.

  • CEM Corporation. Peptide Cleavage Guide. Application Notes.

  • Chan, W. C., & White, P. D. (2000).Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Authoritative text on N->O shifts and scavenger mechanisms).

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of Fmoc-(R)-3-amino-2-hydroxypropionic acid

An in-depth technical evaluation and methodological framework for the characterization of Fmoc-(R)-3-amino-2-hydroxypropionic acid (Fmoc-D-Isoserine). Executive Summary & Mechanistic Background Fmoc-(R)-3-amino-2-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation and methodological framework for the characterization of Fmoc-(R)-3-amino-2-hydroxypropionic acid (Fmoc-D-Isoserine).

Executive Summary & Mechanistic Background

Fmoc-(R)-3-amino-2-hydroxypropionic acid—commonly referred to as Fmoc-D-Isoserine—is a highly specialized chiral building block. It is fundamentally critical in the synthesis of peptidomimetics, modified depsipeptides, and the semi-synthesis of complex chemotherapeutics like paclitaxel analogs [1].

As a Senior Application Scientist, I frequently observe that the structural integrity of this reagent dictates the success or failure of downstream Solid-Phase Peptide Synthesis (SPPS). The presence of the


-hydroxy group alongside the 

-amino group introduces unique challenges: it is highly susceptible to racemization during synthesis and prone to aggregation via intermolecular hydrogen bonding. Therefore, selecting an Analytical Grade reagent over a Standard/Synthesized Grade alternative is not merely a preference—it is a mechanistic necessity to prevent sequence truncation and diastereomeric contamination.

This guide objectively compares the performance of high-purity commercial Fmoc-(R)-isoserine against standard synthesized alternatives and establishes a self-validating


H NMR protocol to verify its purity, structural identity, and enantiomeric integrity.

Comparative Performance Analysis: Analytical vs. Standard Grade

When sourcing Fmoc-(R)-isoserine, researchers must evaluate the reagent based on its impact on synthetic yield. Standard grade alternatives often harbor residual solvents, unreacted starting materials, or Fmoc-cleavage byproducts (such as dibenzofulvene) that actively interfere with coupling stoichiometry.

The following table synthesizes the quantitative performance metrics comparing Analytical Grade reagents with typical Standard Grade alternatives.

Performance MetricAnalytical Grade Fmoc-(R)-IsoserineStandard / Crude Grade AlternativeMechanistic Impact on Downstream Synthesis
Chemical Purity (

H NMR)
> 99.0%90.0% - 95.0%High purity prevents side reactions and unwanted capping during SPPS.
Enantiomeric Excess (ee) > 99.0%~ 95.0%Ensures strict stereospecificity, critical for the biological activity of paclitaxel analogs.
Dibenzofulvene Impurity < 0.1%1.0% - 5.0%Free amines from premature Fmoc cleavage cause irreversible sequence truncation.
Residual Solvents Undetectable> 1.0% (e.g., DMF, EtOAc)Alters accurate weighing, leading to incorrect molar equivalents and failed couplings.

Methodological Design: Causality in NMR Solvent Selection

A common pitfall in the characterization of Fmoc-protected amino acids is the use of Chloroform-d (CDCl


). Fmoc-(R)-isoserine exhibits poor solubility in CDCl

and tends to form transient aggregates through its free hydroxyl and carboxylic acid groups, resulting in severe line broadening.

The Causality of Choosing DMSO-d


: 
By utilizing Dimethyl Sulfoxide-d

(DMSO-d

), we actively disrupt these intermolecular hydrogen-bonding networks. DMSO acts as a strong hydrogen-bond acceptor, stabilizing the monomeric form of the molecule. Furthermore, DMSO-d

shifts exchangeable protons (the

-NH,

-OH, and COOH) downfield and significantly slows their chemical exchange rate with residual water [2]. This makes these critical structural markers clearly visible and integratable, transforming the NMR spectrum into a self-validating diagnostic tool.

Self-Validating H NMR Experimental Protocol

To ensure absolute trustworthiness in your analytical data, execute the following step-by-step methodology. This protocol is designed to be self-validating: the accurate integration of the 8 Fmoc aromatic protons against the single


-CH proton serves as an internal calibration check for structural integrity.

Step 1: Precision Sample Preparation

  • Weigh exactly 15.0 mg of the Fmoc-(R)-isoserine sample using an analytical balance.

  • Transfer the solid to a clean glass vial and add 600 µL of 99.9% atom D DMSO-d

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    

Step 2: Homogenization

  • Vortex the mixture for 30 seconds.

  • Sonicate the vial in a water bath at room temperature for 1 to 2 minutes until the solution is optically clear. Do not apply heat, as elevated temperatures can induce premature Fmoc deprotection.

Step 3: Spectrometer Acquisition Parameters

  • Transfer the solution to a precision 5 mm NMR tube.

  • Acquire the

    
    H NMR spectrum at 400 MHz or 600 MHz at a regulated temperature of 298 K.
    
  • Critical Parameter: Set the relaxation delay (D1) to a minimum of 5.0 seconds. Causality: A standard 1-second delay is insufficient for the complete longitudinal relaxation (

    
    ) of aromatic protons. A 5-second delay ensures that the integration values are strictly quantitative, allowing for the accurate calculation of minor impurities.
    
  • Acquire a minimum of 16 to 64 scans to achieve a high signal-to-noise ratio (S/N > 100:1).

Step 4: Data Processing

  • Apply a 0.3 Hz exponential line-broadening window function prior to Fourier Transformation.

  • Manually phase the spectrum (zero- and first-order) and apply a 5th-order polynomial baseline correction to ensure the integration baseline is perfectly flat.

NMR_Workflow A Weigh 15.0 mg Fmoc-(R)-Isoserine B Dissolve in 600 µL DMSO-d6 (0.03% TMS) A->B C Vortex & Sonicate (No Heat Applied) B->C D Acquire 1H NMR (D1 ≥ 5.0 seconds) C->D E Phase & Baseline Correction D->E

Workflow for quantitative 1H NMR sample preparation and acquisition.

Data Presentation: H NMR Spectral Assignments

When analyzing the processed spectrum of Analytical Grade Fmoc-(R)-isoserine [3], the chemical shifts should precisely align with the values detailed in the table below. Any deviation in integration or the presence of unassigned peaks indicates degradation or standard-grade contamination.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Significance
12.50 Broad singlet1H-COOHConfirms free acid; often broad due to exchange.
7.89 Doublet (

Hz)
2HFmoc AromaticValidates intact protecting group.
7.70 Doublet (

Hz)
2HFmoc AromaticValidates intact protecting group.
7.55 - 7.95 Doublet / Multiplet1H

-NH
Amide proton; highly sensitive to solvent H-bonding.
7.41 Triplet (

Hz)
2HFmoc AromaticValidates intact protecting group.
7.33 Triplet (

Hz)
2HFmoc AromaticValidates intact protecting group.
5.50 - 6.50 Broad singlet1H

-OH
Confirms the presence of the free hydroxyl group.
4.20 - 4.35 Multiplet3HFmoc -CH

- & -CH-
Core Fmoc aliphatic signals.
4.00 - 4.15 Multiplet1HIsoserine

-CH
Core chiral center marker.
3.10 - 3.40 Multiplet2HIsoserine

-CH

Adjacent to the protected amine.
Diagnostic Logic for Impurity Identification

If extra peaks are detected, use the following logical decision tree to identify the source of the contamination, which is a common issue in lower-grade alternatives.

Impurity_Logic Start Extra Peak Detected in 1H NMR Spectrum CheckShift Evaluate Chemical Shift Region Start->CheckShift Aromatic Aromatic / Olefinic (7.0 - 8.0 ppm) CheckShift->Aromatic Aliphatic Aliphatic Region (1.0 - 3.0 ppm) CheckShift->Aliphatic Fmoc Fmoc Degradation (Dibenzofulvene) Aromatic->Fmoc Solvent Residual Solvents (EtOAc, DMF, Hexane) Aliphatic->Solvent

Logical decision tree for identifying common impurities in Fmoc-protected amino acids.

Conclusion

The characterization of Fmoc-(R)-3-amino-2-hydroxypropionic acid requires a rigorous, causality-driven analytical approach. By utilizing DMSO-d


 to control hydrogen bonding and employing strict quantitative NMR parameters (such as an extended D1 delay), researchers can definitively validate the superiority of Analytical Grade reagents over Standard Grade alternatives. Ensuring the absence of dibenzofulvene and residual solvents at this stage is the most effective strategy to guarantee high yields and stereochemical purity in subsequent peptide and prodrug syntheses.

References

  • Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors, Informa UK / Taylor & Francis,[Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group, PubMed Central (PMC),[Link]

  • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid (Fmoc-isoserine), PubChem,[Link]

Comparative

Comparative Guide: HPLC Method Development for Chiral Separation of Isoserine Enantiomers

Executive Summary Isoserine (3-amino-2-hydroxypropanoic acid) is a critical chiral building block, most notably serving as the structural core for the side chain of the chemotherapeutic agent Paclitaxel (Taxol). Unlike i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoserine (3-amino-2-hydroxypropanoic acid) is a critical chiral building block, most notably serving as the structural core for the side chain of the chemotherapeutic agent Paclitaxel (Taxol). Unlike its


-amino acid isomer (serine), isoserine is a 

-amino acid. This structural difference significantly alters its interaction with chiral stationary phases (CSPs), rendering standard

-amino acid protocols frequently inadequate.

This guide compares three distinct methodologies for the separation of (R)- and (S)-isoserine:

  • Crown Ether CSPs (Direct): Best for high-throughput screening of underivatized samples.

  • Ligand Exchange Chromatography (LEC): The cost-effective standard for hydroxy-amino acids.

  • Derivatization (Marfey’s Reagent): The choice for high-sensitivity biological matrices.

Decision Framework: Method Selection

The choice of method depends heavily on sample matrix, available instrumentation, and sensitivity requirements. Use the following logic flow to determine the optimal approach.

MethodSelection Start Start: Isoserine Sample Matrix Is the sample a complex biological matrix (plasma/tissue)? Start->Matrix UV_Abs Is high sensitivity required (Low UV absorbance of Isoserine)? Matrix->UV_Abs No (Synthesis/Pure) Method_Deriv Method C: Derivatization (Marfey's Reagent + C18) Matrix->Method_Deriv Yes (Interference) Throughput Is high throughput/prep scale required? UV_Abs->Throughput No (>10 µg/mL) UV_Abs->Method_Deriv Yes (<1 µg/mL) Method_Crown Method A: Crown Ether CSP (Crownpak CR-I) Throughput->Method_Crown Yes (Fast/Prep) Method_LEC Method B: Ligand Exchange (Chiralpak MA+ or C18+Cu) Throughput->Method_LEC No (Cost/Robustness)

Figure 1: Decision tree for selecting the optimal chiral separation strategy for isoserine.

Comparative Analysis of Methodologies

Method A: Crown Ether CSP (Direct Analysis)

Column: Daicel Crownpak CR-I(+) or CR-I(-) Mechanism: The chiral crown ether moiety forms a host-guest complex with the primary ammonium group (


) of isoserine. The spatial arrangement of the hydroxyl group relative to the crown ether ring dictates the enantioselectivity.
  • Pros: No derivatization required; elution order inversion possible by switching from CR-I(+) to CR-I(-); highly reproducible.

  • Cons: Requires highly acidic mobile phase (pH 1.0–2.0) to ensure protonation; incompatible with mass spectrometry (MS) unless volatile acids are used (difficult with Crownpak).

  • Best For: Process development, purity checks of synthetic raw materials.

Method B: Ligand Exchange Chromatography (LEC)

Column: Chiralpak MA(+) or C18 coated with chiral selector (e.g., N-decyl-L-4-hydroxyproline). Mechanism: Formation of a ternary mixed-metal complex (Copper-Selector-Analyte). Isoserine acts as a bidentate ligand, coordinating with


 via the amine and hydroxyl/carboxyl groups.
  • Pros: Extremely high selectivity (

    
    ) for 
    
    
    
    - and
    
    
    -hydroxy amino acids; inexpensive mobile phase; aqueous conditions.
  • Cons: Kinetic broadening (slower mass transfer); Copper in mobile phase is incompatible with MS; requires disposal of heavy metals.

  • Best For: Routine QC of finished products; separation of

    
    -amino acids where other CSPs fail.
    
Method C: Derivatization with Marfey’s Reagent (FDAA)

Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus). Mechanism: Reaction of 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) with the isoserine amine creates diastereomers. These are separated on an achiral column based on hydrophobicity differences.

  • Pros: Increases UV detection sensitivity by >100x (340 nm detection); compatible with standard RP-HPLC; applicable to biological samples.

  • Cons: Labor-intensive sample prep; kinetic resolution risk (reaction must be complete); reagent cost.

  • Best For: PK/PD studies, trace impurity analysis (<0.1%).

Performance Data Comparison

MetricCrown Ether (Method A)Ligand Exchange (Method B)Derivatization (Method C)
Resolution (

)
2.5 – 4.0> 5.02.0 – 3.5
Selectivity (

)
1.2 – 1.41.5 – 2.01.1 – 1.3
Run Time < 15 min20 – 40 min30 min (+ 60 min prep)
LOD (UV) ~10 µg/mL (200 nm)~5 µg/mL (254 nm)~0.05 µg/mL (340 nm)
Mobile Phase

/ ACN

(aq)
ACN / Water / Formic Acid
Cost per Run High (Column)LowMedium (Reagent + Labor)

Detailed Experimental Protocols

Protocol A: Crownpak CR-I(+) (Recommended for Purity)

This method utilizes the specific recognition of the ammonium ion. Temperature control is critical; lower temperatures often improve resolution by stabilizing the hydrogen-bonded complex.

  • Mobile Phase Preparation:

    • Prepare aqueous

      
       (Perchloric acid) at pH 1.5.
      
    • Mix 85:15 (v/v) pH 1.5

      
       : Acetonitrile.[1]
      
    • Note: Do not use phosphate buffers; they may precipitate or interfere with the crown ether.

  • Instrument Settings:

    • Column: Crownpak CR-I(+) (

      
       mm, 5 µm).[1][2]
      
    • Flow Rate: 0.4 mL/min.

    • Temperature:

      
       to 
      
      
      
      (Start at 25°C; lower to 10°C if
      
      
      ).
    • Detection: UV 200 nm (Isoserine has no chromophore; rely on end-absorption).

  • Sample Prep: Dissolve isoserine in Mobile Phase at 1 mg/mL.

Protocol B: Ligand Exchange (Recommended for Difficult Separations)

This method leverages the chelation ability of the


-hydroxy-amine motif.
  • Mobile Phase Preparation:

    • Dissolve

      
       in water to reach 2 mM concentration.
      
    • Adjust pH to 4.5 using dilute acetic acid.

    • Optional: Add 5-10% Methanol if retention is too high.

  • Instrument Settings:

    • Column: Chiralpak MA(+) (

      
       mm, 3 µm) or equivalent.
      
    • Flow Rate: 1.0 mL/min.

    • Temperature:

      
      .
      
    • Detection: UV 254 nm (Detects the Copper-Amino Acid complex).

  • System Conditioning: Pass mobile phase through the column for at least 60 mins to establish equilibrium of copper ions on the stationary phase.

Protocol C: Marfey’s Derivatization (Recommended for Bioanalysis)
  • Reaction:

    • Mix 50 µL sample (aqueous) + 100 µL 1% FDAA (in Acetone) + 20 µL 1M

      
      .
      
    • Incubate at

      
       for 60 minutes.
      
    • Stop reaction with 20 µL 1M HCl.

  • Separation:

    • Column: C18 (e.g., Zorbax Eclipse Plus C18,

      
       mm, 3.5 µm).
      
    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[2][3]

    • Gradient: 10% B to 40% B over 25 minutes.

    • Detection: UV 340 nm.

Mechanistic Visualization

Understanding the interaction mechanism is vital for troubleshooting. Below is a representation of the Ligand Exchange mechanism, which is often the most robust for this specific analyte.

LEC_Mechanism cluster_complex Ternary Complex Formation Cu Cu(II) Selector Chiral Selector (Stationary Phase) Selector->Cu Fixed Coordination Iso_R (R)-Isoserine (Analyte) Iso_R->Cu Transient Coordination (Less Stable) Iso_S (S)-Isoserine (Analyte) Iso_S->Cu Transient Coordination (More Stable)

Figure 2: Mechanism of Ligand Exchange Chromatography. The Copper(II) ion bridges the chiral selector and the isoserine enantiomers. The difference in stability between the (R)- and (S)-complexes leads to separation.[4]

Troubleshooting Guide

  • Problem: Low Sensitivity (Method A or B)

    • Cause: Isoserine lacks a chromophore.

    • Solution: Use Method C (Derivatization) or switch to Evaporative Light Scattering Detection (ELSD) for Method A.

  • Problem: Peak Tailing (Method B)

    • Cause: Slow kinetics of copper exchange.

    • Solution: Increase column temperature to

      
       to improve mass transfer kinetics.
      
  • Problem: Elution Order Unknown

    • Validation: Inject a pure standard of (S)-isoserine (commercially available). In Crownpak CR-I(+), the (S)-enantiomer typically elutes second for

      
      -amino acids, but this must be confirmed for 
      
      
      
      -amino acids like isoserine.

References

  • Daicel Corporation. "Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns."[1][5] Chiral Technologies Application Note.

  • Davankov, V. A. "Chiral separation by ligand-exchange."[6][7] ResearchGate, 2007.

  • Sigma-Aldrich. "Chiral HPLC Columns: Astec CHIROBIOTIC." MilliporeSigma Technical Guide.

  • Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Application Guide.

  • Ilisz, I., et al. "Separation of the enantiomers of underivatized amino acids by using serially connected dual column HPLC." Journal of Chromatography A, 2022.[2] [2]

Sources

Validation

Comparative stability of Fmoc-isoserine vs Fmoc-serine in basic conditions

The Comparative Stability of Fmoc-Isoserine vs. Fmoc-Serine Under Basic Conditions: A Definitive Guide for Peptide Synthesis Executive Summary In the landscape of solid-phase peptide synthesis (SPPS) and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

The Comparative Stability of Fmoc-Isoserine vs. Fmoc-Serine Under Basic Conditions: A Definitive Guide for Peptide Synthesis

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS) and drug development, the structural integrity of amino acid building blocks under basic conditions is a critical determinant of yield and purity. Standard Fmoc deprotection relies on secondary amines—typically 20% piperidine in dimethylformamide (DMF)—which can inadvertently trigger base-catalyzed side reactions. This guide provides an objective, data-driven comparison between Fmoc-Serine (


-amino, 

-hydroxy) and its structural isomer Fmoc-Isoserine (

-amino,

-hydroxy). By dissecting the mechanistic causality behind their stability profiles, we demonstrate why isoserine serves as a highly robust, elimination-resistant alternative for specialized peptide applications, including enzymatically stable therapeutics and traceless cleavable linkers.

Mechanistic Causality: The Chemistry of Base-Catalyzed Degradation

To understand the divergent behavior of these two building blocks, we must analyze the electronic environment of their respective


-protons and the leaving-group propensity of their 

-substituents.

Fmoc-Serine: The E1cB


-Elimination Pathway 
Serine is an 

-amino acid. During Fmoc-SPPS, the

-proton is flanked by an electron-withdrawing carbonyl group and an Fmoc-protected amine, rendering it relatively acidic. When exposed to basic conditions (e.g., piperidine), this proton can be abstracted to form an enolate intermediate. If the

-hydroxyl group is unprotected, or more critically, if it is modified into a superior leaving group (such as a phosphotriester in phosphopeptide synthesis), the molecule undergoes a rapid E1cB

-elimination[1]. This elimination expels the

-substituent and generates a highly reactive dehydroalanine (Dha) residue[1]. Dha acts as a weak electrophile and a Michael acceptor, which is subsequently attacked by excess piperidine to form an irreversible 3-(1-piperidinyl)alanine impurity[1][2].

Fmoc-Isoserine: Structural Blockade of Elimination Isoserine (3-amino-2-hydroxypropanoic acid) is a


-amino acid where the functional groups are inverted: the hydroxyl group resides at the 

-position, and the Fmoc-protected amine is at the

-position. Under identical basic conditions, the

-proton can theoretically still be abstracted. However, for

-elimination to proceed, the

-substituent must act as a leaving group. In the case of isoserine, the leaving group would be the Fmoc-protected amine (or the free amine post-deprotection). Because amides and carbamates are exceptionally poor leaving groups compared to hydroxyls or phosphates, the elimination pathway is kinetically dead[3]. Consequently, isoserine remains completely intact under repetitive base exposure, preventing the formation of acrylate derivatives and ensuring high-fidelity synthesis[3].

Mechanism cluster_serine Fmoc-Serine: Susceptible to β-Elimination cluster_isoserine Fmoc-Isoserine: Structurally Blocked Ser Fmoc-Ser(X)-OH (Acidic α-proton) Enolate1 Enolate Intermediate Ser->Enolate1 Base (Piperidine) Dha Dehydroalanine (Dha) + Leaving Group Enolate1->Dha β-elimination Adduct Piperidinyl Adduct (Impurity) Dha->Adduct Michael Addition Ise Fmoc-Isoserine-OH (α-OH, β-NH-Fmoc) Enolate2 Enolate Intermediate Ise->Enolate2 Base (Piperidine) Stable Intact Isoserine (No Elimination) Enolate2->Stable Poor Leaving Group (Fmoc-NH)

Mechanistic divergence of Serine and Isoserine under basic conditions.

Comparative Performance Data

The structural differences between these two amino acids translate directly into their performance metrics during peptide assembly and their stability in biological matrices.

ParameterFmoc-Ser(tBu)-OHFmoc-Ser(PO₃H₂)-OHFmoc-Isoserine-OH
Structural Class

-amino acid

-amino acid

-amino acid

-Substituent (Leaving Group)
-OtBu (Poor)-OPO₃H₂ (Excellent)-NH-Fmoc (Extremely Poor)

-Elimination Risk in 20% Piperidine
Low (Protected)Extremely HighNegligible (Structurally Blocked)
Major Base-Catalyzed Byproduct MinimalDehydroalanine (Dha)None Observed
Piperidine Adduct Formation < 0.1%> 80% (Time-dependent)Not Observed
In Vivo Proteolytic Stability Susceptible to AminopeptidasesSusceptible to PhosphatasesHighly Resistant

Experimental Workflows: Self-Validating Base Stability Protocol

To objectively verify the base stability of isoserine versus serine, researchers must employ a self-validating kinetic assay. This protocol is designed to isolate the variable of base exposure by utilizing a time-course LC-MS analysis, ensuring that any observed degradation is strictly a function of the chemical environment rather than synthesis errors.

Step-by-Step Methodology:

  • Model Peptide Assembly: Synthesize two identical model sequences on a Rink Amide resin, substituting only the residue of interest: Ac-Gly-Ser-Leu-NH2 and Ac-Gly-Ise-Leu-NH2. Cleave from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) and purify via preparative HPLC.

  • Base Exposure Setup: Dissolve 1.0 mg of each purified peptide in 1.0 mL of 20% Piperidine in DMF (standard Fmoc deprotection concentration). Maintain the solution at exactly 25°C to ensure reproducible kinetics.

  • Kinetic Sampling: Extract 50 µL aliquots at precise time intervals:

    
     and 
    
    
    
    minutes.
  • Reaction Quenching (Critical Step): Immediately transfer each aliquot into 450 µL of a quenching solution (0.1% TFA in 50:50 Acetonitrile/Water). The acidic environment instantly neutralizes the piperidine, halting any further base-catalyzed elimination or epimerization.

  • LC-MS Quantification: Analyze the quenched samples via LC-MS. Monitor the Total Ion Chromatogram (TIC) for the depletion of the intact peptide mass (

    
    ) and the emergence of the dehydroalanine byproduct (
    
    
    
    for Serine) or the piperidine adduct (
    
    
    ).

Workflow Step1 1. Solid-Phase Synthesis Assemble Model Peptides Step2 2. Base Exposure 20% Piperidine/DMF Step1->Step2 Step3 3. Kinetic Sampling 0, 10, 30, 60, 120 min Step2->Step3 Step4 4. Reaction Quenching 0.1% TFA in MeCN/H2O Step3->Step4 Step5 5. LC-MS Quantification Measure Intact vs. Adducts Step4->Step5

Self-validating experimental workflow for assessing base stability.

Strategic Applications in Drug Development

The distinct stability profile of isoserine has driven its adoption in advanced therapeutic and chemical biology applications:

1. Proteolytic Resistance in Peptide Therapeutics Because isoserine is a non-proteinogenic


-amino acid, it is not recognized by standard endogenous proteases. Substituting an N-terminal L-serine with isoserine in the thrombin receptor activation peptide (SFLLRN) yields an analog that retains biological activity while conferring profound resistance to aminopeptidase M-induced cleavage[4]. In plasma stability assays, while the native serine peptide rapidly degraded (only 4% intact after 2 hours), the isoserine variant remained 83% intact, drastically improving its pharmacological half-life[4].

2. Traceless Cleavable Linkers for Affinity Capture The chemical stability of the isoserine motif under basic SPPS conditions has been leveraged to create "isoseramox" linkers. These linkers can be seamlessly incorporated into massive combinatorial peptide libraries because they easily survive the repetitive piperidine treatments required for Fmoc removal[3]. Upon completion of the assay, the isoserine moiety can be rapidly and quantitatively cleaved using sodium periodate, releasing a native, traceless peptide N-terminus for accurate MS/MS sequencing[3].

References

1.[1] Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing. Available at:[Link] 2.[2] Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. Available at: [Link] 3.[4] Substituting isoserine for serine in the thrombin receptor activation peptide SFLLRN confers resistance to aminopeptidase M-induced cleavage and inactivation. PubMed. Available at: [Link] 4.[3] Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. PMC. Available at: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Isoserine-Containing Peptides: A Comparative Guide

Executive Summary Distinguishing isoserine ( -amino acid) from serine ( -amino acid) via tandem mass spectrometry (MS/MS) is a classic analytical challenge due to their isobaric nature (residue mass: 87.03 Da). However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Distinguishing isoserine (


-amino acid) from serine (

-amino acid) via tandem mass spectrometry (MS/MS) is a classic analytical challenge due to their isobaric nature (residue mass: 87.03 Da). However, understanding their divergent gas-phase fragmentation patterns is critical for characterizing peptidomimetics, analyzing extraterrestrial organics, and advancing drug discovery. Recently, the unique chemical properties of isoserine have been leveraged to create Isoseramox , a revolutionary traceless cleavable linker for Affinity Selection-Mass Spectrometry (AS-MS).

This guide objectively compares the MS/MS fragmentation behaviors of serine and isoserine, details the mechanistic causality behind their gas-phase dissociation, and provides a comparative performance analysis of serine- vs. isoserine-based linkers in high-throughput peptide discovery workflows.

The Analytical Challenge: Structural Causality in MS/MS

To understand why these two residues fragment differently, we must look at their fundamental molecular architecture and how it interacts with the Mobile Proton Model during mass spectrometry.

  • Serine (

    
    -amino acid):  Features a primary hydroxyl group on its side chain. During Collision-Induced Dissociation (CID), the mobile proton frequently localizes to this side-chain hydroxyl, making it highly susceptible to a rapid neutral loss of water (-18 Da). The standard 
    
    
    
    -peptide backbone cleaves predictably, yielding continuous b- and y-ion series.
  • Isoserine (

    
    -amino acid):  The hydroxyl group is located on the 
    
    
    
    -carbon, and the primary amine is shifted to the
    
    
    -carbon. This extends the peptide backbone by one methylene group (
    
    
    ). Because the hydroxyl is bound to the backbone
    
    
    -carbon, it is structurally stabilized, significantly reducing water loss under CID. Furthermore, the
    
    
    -linkage alters backbone proton affinity, causing atypical cleavages that generate diagnostic a-ions or internal fragments.

Under Electron Transfer Dissociation (ETD), the radical-driven cleavage of the isoserine


 bond produces unique diagnostic reporter ions (e.g., 

or shifted

-ions) that are completely absent in standard

-peptides, allowing for unambiguous differentiation [1].

CID_Pathways Precursor Isobaric Precursor [M+H]+ (105.04 Da) Ser α-Amino Acid (Serine) Precursor->Ser Iso β-Amino Acid (Isoserine) Precursor->Iso Ser_Frag1 Rapid H2O Loss (-18 Da) Ser->Ser_Frag1 Ser_Frag2 Standard b/y-ions Ser->Ser_Frag2 Iso_Frag1 Reduced H2O Loss Iso->Iso_Frag1 Iso_Frag2 Unique Cα-Cβ Cleavage (a-ions / internal) Iso->Iso_Frag2

CID mass spectrometry fragmentation pathways distinguishing Serine from Isoserine.

Application Breakthrough: Isoseramox vs. Seramox in AS-MS

The structural differences between these isomers have been ingeniously exploited to solve a major bottleneck in AS-MS: the recovery and sequencing of target-binding peptides. The Pentelute Lab developed secondary amino alcohol linkers that can be rapidly cleaved by periodate (


) [2]. Comparing the serine-based (Seramox ) and isoserine-based (Isoseramox ) linkers perfectly illustrates how chemical structure dictates MS/MS performance.
The Causality of Signal Suppression vs. Enhancement
  • Seramox (Serine-based): Periodate oxidation of the

    
     bond yields an N-terminal aldehyde  on the released peptide.
    
    • Causality: Aldehydes lack a basic primary amine. Without this basic site, the peptide cannot effectively sequester a mobile proton at the N-terminus. This severely hinders charge-directed fragmentation, leading to massive MS/MS signal suppression and an incomplete b-ion series.

  • Isoseramox (Isoserine-based): Because the amine and hydroxyl positions are inverted in isoserine, periodate oxidation yields a native N-terminal primary amine .

    • Causality: The primary amine restores normal protonation dynamics. The mobile proton can efficiently migrate along the backbone during CID/HCD, yielding a robust, high-confidence b- and y-ion series that allows for flawless de novo sequencing.

LinkerComparison cluster_Ser Seramox Linker (Serine-based) cluster_Iso Isoseramox Linker (Isoserine-based) Start Affinity-Captured Peptide Complex Ser1 NaIO4 Cleavage (Cα-Cβ) Start->Ser1 Iso1 NaIO4 Cleavage (Cα-Cβ) Start->Iso1 Ser2 N-Terminal Aldehyde Ser1->Ser2 Ser3 MS/MS Suppressed (No mobile proton) Ser2->Ser3 Iso2 Native N-Terminal Amine Iso1->Iso2 Iso3 Robust MS/MS (Full b/y-ion series) Iso2->Iso3

Comparison of Seramox and Isoseramox linker cleavage outcomes in AS-MS workflows.

Quantitative Data Comparison

The following tables summarize the empirical differences between the two isomers and their respective cleavable linkers, providing a clear benchmark for assay development.

Table 1: Comparative MS/MS Fragmentation Characteristics

FeatureSerine (

-amino acid)
Isoserine (

-amino acid)
Residue Mass 87.03 Da87.03 Da
CID Water Loss (-18 Da) Highly abundant (primary side-chain OH)Reduced (stable

-carbon OH)
CID Backbone Cleavage Standard b- and y-ionsAtypical a-ions, internal fragments
ETD Diagnostic Ions Standard c- and z-ions

cleavage (

/

-shifts)
Periodate Cleavage Product N-terminal AldehydeNative N-terminal Amine

Table 2: Cleavable Linker Performance in AS-MS (Seramox vs. Isoseramox)

MetricSeramox (Serine-based)Isoseramox (Isoserine-based)
Cleavage Reagent 4 mM

4 mM

Cleavage Time < 15 minutes< 15 minutes
N-Terminal Product AldehydePrimary Amine
MS/MS Signal Intensity Suppressed (Low proton affinity)High (Native protonation dynamics)
De Novo Sequencing Success < 40%> 90%

Experimental Methodology: Self-Validating AS-MS Protocol

To ensure high-fidelity data generation, the following protocol incorporates self-validating checkpoints for the traceless cleavage and LC-MS/MS analysis of Isoseramox-encoded peptides.

Step 1: Affinity Capture & Washing
  • Incubate the Isoseramox-encoded peptide library with the immobilized target protein (e.g., on magnetic beads).

  • Wash stringently with PBS containing 0.1% Tween-20 to remove non-specific binders.

Step 2: Periodate-Mediated Traceless Release
  • Resuspend the washed beads in 50 µL of cleavage buffer (PBS, pH 7.4).

  • Add

    
     to a final concentration of 4 mM.
    
  • Incubate at room temperature for 15 minutes in the dark.

    • Mechanistic Note: The oxidative cleavage of the isoserine

      
       bond strictly requires the 1,2-amino alcohol motif. This ensures that only linker-bound peptides are released, leaving background biological proteins intact.
      
Step 3: Reaction Quenching (Self-Validation Checkpoint)
  • Add 10 mM sodium sulfite (

    
    ) to quench unreacted periodate.
    
  • Validation: Spike in 10 fmol of a heavy-isotope labeled standard peptide. If the standard's MS/MS signal is suppressed during downstream analysis, quenching was incomplete, and residual oxidation occurred in the source.

Step 4: LC-MS/MS Acquisition
  • Inject the supernatant onto a C18 nanoLC column coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Operate in positive ion mode using Data-Dependent Acquisition (DDA).

  • Set CID/HCD normalized collision energy (NCE) to 28–30% to optimize b- and y-ion generation from the newly formed native N-terminus.

Step 5: De Novo Sequencing
  • Process spectra using PEAKS or a similar de novo algorithm. The presence of the native N-terminal amine guarantees a continuous b-ion series, allowing unambiguous sequence assignment with Average Local Confidence (ALC) scores typically exceeding 90%.

References

  • Ben Hamidane, H., Vorobyev, A., et al. (2010). "Radical stability directs electron capture and transfer dissociation of beta-amino acids in peptides." Chemistry - A European Journal.[Link]

  • Pomplun, S., Shugrue, C. R., Schmitt, A. M., Schissel, C. K., Farquhar, C. E., & Pentelute, B. L. (2020). "Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release." Angewandte Chemie International Edition.[Link]

Validation

Determining Enantiomeric Purity of Fmoc-(R)-isoserine via Chiral HPLC: A Comprehensive Comparison Guide

Fmoc-(R)-isoserine is a highly specialized unnatural amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and the development of complex peptidomimetics. Because the stereochemistry of the i...

Author: BenchChem Technical Support Team. Date: March 2026

Fmoc-(R)-isoserine is a highly specialized unnatural amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and the development of complex peptidomimetics. Because the stereochemistry of the isoserine backbone directly dictates the biological activity, folding, and stability of the resulting peptide, ensuring its enantiomeric purity—often requiring


 enantiomeric excess (ee)—is an absolute necessity.

Chiral High-Performance Liquid Chromatography (HPLC) remains the analytical gold standard for this determination [1]. This guide objectively compares the performance of modern Polysaccharide-based Chiral Stationary Phases (CSPs) against traditional Macrocyclic Antibiotic CSPs, providing the mechanistic causality and self-validating protocols required to execute these separations flawlessly.

Mechanistic Principles of Chiral Recognition

Separating the (R) and (S) enantiomers of Fmoc-isoserine requires a CSP capable of forming transient, diastereomeric complexes with the analyte. The success of this separation relies heavily on the structural features of the Fmoc-isoserine molecule:

  • The Fmoc Group (Chiral Amplification): Beyond providing a strong chromophore for UV detection, the bulky, aromatic fluorenyl ring engages in robust

    
     interactions with the aromatic moieties of the CSP. This steric bulk forces the molecule into a rigid orientation within the chiral grooves of the column.
    
  • The Isoserine Backbone (Directional Bonding): The free hydroxyl (–OH) and carboxyl (–COOH) groups on the isoserine backbone act as critical hydrogen bond donors/acceptors and dipole interaction points.

The precise spatial arrangement of these three interaction points (the "three-point rule") determines the differential retention of the enantiomers.

Chiral_Recognition cluster_0 Analyte: Fmoc-(R)-isoserine Fmoc Fmoc Group (π-π Interactions) CSP Chiral Stationary Phase (e.g., Cellulose-2) Fmoc->CSP π-π overlap OH Hydroxyl Group (Hydrogen Bonding) OH->CSP H-bond donor/acceptor COOH Carboxyl Group (Steric & Dipole) COOH->CSP Dipole interaction

Mechanistic interactions between Fmoc-isoserine and a Chiral Stationary Phase.

Comparison of Chiral Stationary Phases (CSPs)

When developing a method for Fmoc-(R)-isoserine, chromatographers typically evaluate two primary classes of CSPs:

Polysaccharide-Based CSPs (The Modern Standard)

Columns utilizing derivatized cellulose or amylose (e.g., Phenomenex Lux Cellulose-2 or Daicel Chiralpak IC) are the current industry standard for Fmoc-amino acids [2]. Under reversed-phase (RP) conditions, these columns provide highly efficient mass transfer. The chiral recognition is driven by the analyte fitting into the helical, polymeric grooves of the polysaccharide backbone.

Macrocyclic Antibiotic CSPs (The Traditional Alternative)

Columns bonded with macrocyclic antibiotics (e.g., Ristocetin A) offer a multimodal approach [1]. They provide a highly complex "basket" structure with multiple hydrogen-bonding sites and hydrophobic pockets. While highly enantioselective, they often exhibit longer retention times, broader peak shapes, and lower theoretical plate counts compared to modern sub-3 µm or 5 µm polysaccharide phases.

Quantitative Performance Comparison

The following table summarizes the chromatographic performance of Fmoc-isoserine on a traditional Macrocyclic Antibiotic CSP versus a modern Polysaccharide-based CSP under optimal conditions.

Chromatographic ParameterMacrocyclic Antibiotic (Ristocetin A)Polysaccharide-Based (e.g., Cellulose-2)
Separation Mode Polar-Organic / Reversed PhaseReversed Phase
Retention Factor (

)
3.38~2.0 - 4.5
Selectivity (

)
1.82> 1.50
Resolution (

)
1.45 (Near Baseline)> 1.50 (Full Baseline)
Typical Analysis Time ~30 minutes< 25 minutes
Optimal Mobile Phase Methanol / Water blendsAcetonitrile / Water + 0.1% TFA

Experimental Protocol: Self-Validating Method Workflow

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system . It utilizes a polysaccharide-based column under reversed-phase conditions.

Causality of Mobile Phase Additives: The addition of 0.1% Trifluoroacetic Acid (TFA) to the mobile phase is non-negotiable. Without it, the free carboxylic acid on the isoserine backbone will partially ionize at near-neutral pH, leading to severe peak tailing, unpredictable retention shifts, and a complete loss of chiral resolution. TFA suppresses this ionization, ensuring the analyte remains in a single, neutral state during partitioning.

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix HPLC-grade Acetonitrile and Milli-Q water (typically 50:50 to 70:30 v/v). Add 0.1% (v/v) LC-MS grade TFA. Degas the mixture thoroughly via sonication or vacuum filtration.

  • System Equilibration: Install a Polysaccharide-based CSP (e.g., 250 x 4.6 mm, 5 µm). Flush the column with the mobile phase at a flow rate of 1.0 mL/min until the baseline is completely stable (usually 10-15 column volumes). Monitor UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the racemic standard (Fmoc-(R/S)-isoserine) and the test sample (Fmoc-(R)-isoserine) separately in the mobile phase to a concentration of 1.0 mg/mL. Filter both solutions through a 0.22 µm PTFE syringe filter.

  • System Suitability (Self-Validation): Inject 5 µL of the racemic standard.

    • Validation Criteria: The system is only validated for use if the resolution (

      
      ) between the (R) and (S) peaks is 
      
      
      
      , and the tailing factor for both peaks is
      
      
      . If these criteria fail, adjust the Acetonitrile/Water ratio to alter retention.
  • Sample Analysis: Inject 5 µL of the Fmoc-(R)-isoserine test sample. Record the chromatogram for 25 minutes.

  • Quantification: Calculate the enantiomeric excess (% ee) using the integrated peak areas:

    
    
    

HPLC_Workflow A 1. Sample Preparation (Dissolve in Mobile Phase + Filter) B 2. Column Equilibration (Polysaccharide CSP, 1.0 mL/min) A->B C 3. System Suitability (Inject Racemate, Rs ≥ 1.5) B->C D 4. Isocratic Elution (0.1% TFA in ACN/H2O) C->D E 5. UV Detection & Analysis (220 nm, Calculate % ee) D->E

Step-by-step self-validating HPLC workflow for enantiomeric purity determination.

Conclusion & Recommendations

For the routine determination of Fmoc-(R)-isoserine enantiomeric purity, modern Polysaccharide-based CSPs are objectively the superior choice. They offer faster analysis times, superior peak shapes (due to highly uniform silica supports), and robust baseline resolution compared to legacy macrocyclic antibiotic columns. The macrocyclic columns, however, remain a valuable orthogonal tool for complex matrices where co-eluting achiral impurities might interfere with the primary polysaccharide method.

By strictly controlling the ionization state of the analyte with acidic additives and enforcing rigorous system suitability criteria, laboratories can ensure highly reproducible, publication-quality enantiomeric purity data.

References

  • Ekborg-Ott, K. H., et al. "Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral Stationary Phase." Chirality, vol. 10, no. 5, 1998, pp. 434-483. Missouri University of Science and Technology (Scholars' Mine). URL:[Link]

  • Jacob, M., et al. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Phenomenex Technical Application Note TN-1148, 2022. URL:[Link]

Comparative

Comparison of coupling rates: Fmoc-beta-alanine vs Fmoc-isoserine

The following technical guide provides an objective, chemically grounded comparison of the coupling kinetics and performance of Fmoc- -Alanine versus Fmoc-Isoserine in Solid-Phase Peptide Synthesis (SPPS). Technical Comp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an objective, chemically grounded comparison of the coupling kinetics and performance of Fmoc-


-Alanine  versus Fmoc-Isoserine  in Solid-Phase Peptide Synthesis (SPPS).

Technical Comparison: Coupling Kinetics of Fmoc- -Alanine vs. Fmoc-Isoserine

Executive Summary

In peptide synthesis, the structural distinction between Fmoc-


-Alanine (Fmoc-

-Ala-OH)
and Fmoc-Isoserine (Fmoc-IsoSer-OH) dictates fundamentally different coupling protocols.
  • Fmoc-

    
    -Alanine  is a sterically unhindered, primary 
    
    
    
    -amino acid. It exhibits rapid coupling kinetics and behaves similarly to Glycine, often serving as a flexible linker.
  • Fmoc-Isoserine , specifically the

    
    -hydroxy-
    
    
    
    -amino acid isomer, introduces significant steric bulk adjacent to the activation site (the carboxyl group). When side-chain protected (e.g., with a tert-butyl group), the coupling rate drops precipitously, requiring high-efficiency activation reagents (e.g., HATU) to prevent deletion sequences.

This guide details the mechanistic basis for these differences and provides optimized protocols for their incorporation.

Chemical Basis of Comparison

The disparity in coupling rates is driven by two primary factors: Steric Hindrance at the


-carbon and Electronic Activation  effects.
Structural Analysis
  • Fmoc-

    
    -Alanine:  The 
    
    
    
    -carbon is a methylene group (
    
    
    ). It is achiral and lacks substituents. The molecule is linear and flexible, allowing easy access of the nucleophile (amine on resin) to the activated electrophile (carboxyl).
  • Fmoc-Isoserine: The

    
    -carbon bears a hydroxyl group. In standard SPPS, this hydroxyl is protected as a tert-butyl ether (
    
    
    
    ) to prevent side reactions (O-acylation). This bulky protecting group is located immediately adjacent to the reacting carboxyl center, creating a "steric wall" that retards nucleophilic attack.
Visualization: Structural & Steric Comparison

The following diagram contrasts the accessible activation site of


-Alanine with the hindered site of protected Isoserine.

StructureComparison cluster_0 Fmoc-beta-Alanine (Unhindered) cluster_1 Fmoc-Isoserine(tBu) (Hindered) BAla Fmoc-NH-CH2-CH2-COOH BAla_Feat Feature: Linear, Flexible Steric Bulk: Low BAla->BAla_Feat IsoSer Fmoc-NH-CH2-CH(OtBu)-COOH IsoSer_Feat Feature: Branched at Alpha-C Steric Bulk: High IsoSer->IsoSer_Feat

Figure 1: Structural comparison highlighting the steric environment of the activation site.

Performance Metrics & Experimental Data

The following table summarizes the operational differences. Data is synthesized from standard kinetic profiles of


-amino acids vs. 

-substituted

-amino acids.
ParameterFmoc-

-Alanine
Fmoc-Isoserine (protected)
Coupling Rate (

)
Fast (Comparable to Gly/Ala)Slow (Comparable to Val/Ile)
Steric Hindrance NegligibleHigh (due to

-OtBu)
Racemization Risk None (Achiral

-carbon)
Moderate (Chiral

-carbon)
Aggregation Potential Low (Flexible)Medium (H-bonding potential)
Rec. Activation DIC/Oxyma or HBTUHATU/HOAt or DIC/Oxyma (Ext.)
Standard Time 30–45 min60–120 min (Double Couple)
Deep Dive: The Racemization Anomaly
  • 
    -Alanine:  Being achiral at the 
    
    
    
    -position, it cannot racemize.
  • Isoserine: Unlike standard amino acids where the amine is at the

    
    -position, Isoserine has the amine at the 
    
    
    
    -position. This prevents the formation of the highly reactive 5(4H)-oxazolone intermediate (the primary pathway for racemization in SPPS). Instead, it would require a less favorable 6-membered ring formation.
    • Result: While sterically hindered, Isoserine is less prone to racemization than its isomer Serine. However, the use of strong bases (like DBU) or extended coupling times with HATU can still induce epimerization via direct enolization of the

      
      -proton.
      

Optimized Experimental Protocols

Protocol A: Fmoc- -Alanine (Standard Efficiency)

Use this for routine linkers or spacers.

  • Reagents: 0.5 M Fmoc-

    
    -Ala-OH in DMF.
    
  • Activator: 0.5 M DIC / 0.5 M Oxyma Pure (1:1 ratio).

  • Procedure:

    • Add 5 eq. Amino Acid and 5 eq. Activator to the resin.[1][2]

    • Shake at room temperature for 30 minutes .

    • Wash with DMF (3x).[3]

  • Validation: Kaiser Test (Ninhydrin) should be negative (colorless beads).

Protocol B: Fmoc-Isoserine (High Efficiency)

Use this to prevent deletion sequences due to steric hindrance.

  • Reagents: 0.4 M Fmoc-IsoSer(tBu)-OH in DMF.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (optional additive).

  • Base: DIPEA (Diisopropylethylamine), 10 eq. relative to resin loading (2 eq. relative to AA).

  • Procedure:

    • Pre-activation: Mix AA, HATU, and DIPEA for 30 seconds before adding to resin.

    • Coupling: Shake for 60–90 minutes .

    • Double Coupling (Recommended): Drain, wash, and repeat the coupling step with fresh reagents for another 45 minutes.

  • Validation: Chloranil Test (more sensitive for secondary amines, though IsoSer is primary, the bulk may give false negatives with Ninhydrin).

Decision Logic for Coupling

The following workflow illustrates the decision process for selecting the correct protocol.

CouplingLogic cluster_BAla Fmoc-beta-Alanine cluster_IsoSer Fmoc-Isoserine Start Select Amino Acid CheckStructure Analyze Alpha-Carbon Environment Start->CheckStructure PathA Unsubstituted (-CH2-) No Steric Bulk CheckStructure->PathA Linear PathB Substituted (-CH(OtBu)-) High Steric Bulk CheckStructure->PathB Branched ActionA Use Protocol A (DIC/Oxyma, 30 min) PathA->ActionA RiskB Risk: Incomplete Coupling PathB->RiskB ActionB Use Protocol B (HATU/DIPEA, 2x 60 min) RiskB->ActionB

Figure 2: Decision tree for selecting coupling conditions based on steric analysis.

Troubleshooting & Critical Insights

Solubility Issues

Fmoc-


-Alanine is highly soluble in DMF. Fmoc-IsoSer(tBu)-OH is generally soluble, but if using the unprotected form (Fmoc-IsoSer-OH), solubility in DMF decreases significantly. Always use the side-chain protected derivative  for SPPS to ensure solubility and prevent side reactions.
Monitoring the Reaction
  • Fmoc-

    
    -Ala:  The standard Kaiser test is reliable.
    
  • Fmoc-IsoSer: Due to the steric bulk, the Kaiser test may show a "faint" positive even when coupling is mostly complete, or a false negative if the resin is crowded. For critical steps, perform a micro-cleavage and analyze via HPLC/MS to confirm complete coupling before proceeding.

Aggregation

While


-Alanine is a "structure breaker" that reduces aggregation, Isoserine can promote hydrogen bonding networks due to the proximity of the amide and the ether oxygen. If coupling Isoserine onto a hydrophobic sequence, consider adding chaotropic salts  (e.g., 0.1 M LiCl in DMF) or using microwave assistance (50°C max to avoid epimerization).

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. [Link]

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Sources

Validation

Comparative Guide: Validating Ester vs. Amide Bond Formation in Depsipeptide Synthesis

Executive Summary In the synthesis of depsipeptides—peptides where one or more amide linkages are replaced by ester bonds—the primary challenge is not merely the formation of the ester, but the prevention of the thermody...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of depsipeptides—peptides where one or more amide linkages are replaced by ester bonds—the primary challenge is not merely the formation of the ester, but the prevention of the thermodynamically favored O→N acyl shift . This guide provides a technical comparison of synthetic strategies for ester vs. amide bond formation, detailing the kinetic parameters, reagent selection, and critical analytical validation methods required to distinguish these isomeric structures.

Part 1: The Chemoselectivity Challenge

The core difficulty in depsipeptide synthesis lies in the nucleophilic disparity between the hydroxyl group (for ester formation) and the amine (for amide formation).

The Thermodynamic Trap: O→N Acyl Shift

Under neutral or basic conditions, a depsipeptide bond (ester) adjacent to a free amine is unstable. The amine nitrogen attacks the ester carbonyl, forming a five- or six-membered tetrahedral intermediate, which collapses to form the thermodynamically more stable amide bond. This rearrangement is irreversible under physiological conditions.

Implication for Synthesis:

  • Amide Formation: Fast, thermodynamically driven.

  • Ester Formation: Slower, kinetically controlled, requires suppression of the O→N shift during subsequent deprotection steps.

Mechanism Visualization

The following diagram illustrates the critical failure mode (O→N shift) that researchers must prevent during ester validation.

ON_Acyl_Shift Ester O-Acyl Isomer (Depsipeptide) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack (Free Amine on Ester CO) Intermediate->Ester Reversible (Acidic pH) Amide N-Acyl Isomer (Peptide) Intermediate->Amide Collapse (Irreversible) Base Base/pH > 7 Base->Ester Catalyzes

Figure 1: The O→N acyl shift mechanism. Note that the transition to the amide (Red) is favored under basic conditions, making base-labile protecting group removal (e.g., Fmoc) a high-risk step.

Part 2: Comparative Methodology (Synthesis)

This section compares the standard protocols for forming Amide bonds versus Ester bonds on solid phase.

Amide Bond Formation (Standard)
  • Reagents: HATU/DIEA or DIC/Oxyma.

  • Kinetics: Fast (15–60 min).

  • Mechanism: Formation of an active ester (OBt/OAt) followed by aminolysis.

  • Risk: Low. Epimerization is minimal with modern suppressors (Oxyma).

Ester Bond Formation (The Challenge)
  • Reagents: DIC/DMAP (Steglich Esterification) or Yamaguchi conditions.

  • Kinetics: Slow (2–16 hours).

  • Mechanism: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.

  • Risk: High.

    • Racemization: The highly activated intermediate increases the acidity of the

      
      -proton, leading to rapid racemization if base concentration is too high.
      
    • Hydrolysis: Esters are more susceptible to hydrolysis during cleavage.

Comparative Performance Data
FeatureAmide Coupling (Control)Ester Coupling (Depsipeptide)
Reagent System HATU (0.95 eq) / DIPEA (2.0 eq)DIC (3-5 eq) / DMAP (0.1 eq)
Solvent Preference DMF or NMPDCM (Critical for yield)*
Coupling Time 30 - 60 mins2 hours - Overnight
Racemization Risk < 1% (with Oxyma/HOAt)5 - 20% (if DMAP > 0.1 eq)
In-Process Control Kaiser Test (Colorimetric)Test Cleavage (HPLC/MS required)

*Note: Recent studies indicate DCM improves esterification yields on polystyrene resins by minimizing solvation of the polymer matrix, thereby increasing effective local concentration.

Part 3: Analytical Validation (The Evidence)

Distinguishing an ester bond from an amide bond requires orthogonal analytical techniques. Mass spectrometry alone is often insufficient as the isomers (O-acyl vs N-acyl) have identical molecular weights.

NMR Spectroscopy (The Gold Standard)

NMR provides the most definitive structural proof. The electronegativity difference between Oxygen (3.44) and Nitrogen (3.04) causes distinct chemical shifts.[1]

Key Diagnostic Signals
NucleusSignal LocationAmide (Peptide)Ester (Depsipeptide)Shift (

)

H (

-proton)
Backbone CH4.0 – 4.6 ppm5.0 – 5.5 ppm ~ +1.0 ppm (Downfield)

C (Carbonyl)
Backbone C=O168 – 172 ppm170 – 175 ppm ~ +2-4 ppm (Downfield)
HMBC Correlation Long-rangeNH

C=O

-H

Ester C=O
Distinct connectivity

Expert Insight: The "Alpha-Proton Shift" is the most immediate indicator. If your


-proton signal remains at 4.2 ppm after an attempted esterification, you likely formed the amide (or no reaction occurred). An esterified 

-proton will almost always appear above 5.0 ppm.
IR Spectroscopy (Solid State)

For solid-phase analysis (on-bead), FTIR is a powerful, non-destructive tool.

  • Amide I Band: 1640–1680 cm⁻¹ (Strong, broad).

  • Ester Carbonyl: 1730–1750 cm⁻¹ (Sharp, distinct).

  • Validation: The appearance of a sharp band at ~1740 cm⁻¹ confirms ester formation.

Part 4: Experimental Protocols

Protocol A: High-Fidelity Ester Bond Formation (Solid Phase)

Use this protocol to install the ester linkage without racemization.

  • Resin Preparation: Swell resin (e.g., 2-Chlorotrityl chloride loaded with hydroxy-acid) in DCM for 30 mins. DCM is preferred over DMF for esterification.[2]

  • Activation:

    • Dissolve Amino Acid (5.0 eq) and DIC (5.0 eq) in minimal DCM.

    • Activate for 5 minutes at 0°C.

  • Catalysis:

    • Add DMAP (0.1 eq) . Do NOT exceed 0.1 eq to prevent racemization.

  • Coupling:

    • Add mixture to resin.[3] Shake for 2 hours at room temperature.

    • Recoupling: Drain and repeat if the sequence is sterically hindered.

  • Capping (Critical):

    • Add Acetic Anhydride/DIPEA/DCM (10:5:85) for 10 mins to cap unreacted hydroxyls.

  • Validation: Perform a micro-cleavage (Protocol B) and analyze via HPLC.

Protocol B: Diagnostic Micro-Cleavage

Since colorimetric tests (Kaiser) do not work for hydroxyls, use this to verify conversion.

  • Remove ~5 mg of resin beads.

  • Wash with DCM (x3) and MeOH (x3) to remove unbound reagents.

  • Treat with 200 µL of 1% TFA/DCM for 2 minutes.

  • Filter solution into a vial containing dry nitrogen (to evaporate solvent).

  • Re-dissolve in MeCN/H2O and inject into HPLC-MS.

  • Success Criteria: Single peak with correct Mass; absence of starting material (hydrolyzed hydroxy-acid).

Part 5: Troubleshooting & Decision Logic

Use the following workflow to guide your synthetic strategy and troubleshooting.

Synthesis_Workflow Start Start Synthesis Step1 Is the nucleophile an Amine or Hydroxyl? Start->Step1 AminePath Amine (NH2) Step1->AminePath HydroxylPath Hydroxyl (OH) Step1->HydroxylPath AmideCoup Standard Coupling HATU/DIPEA or DIC/Oxyma AminePath->AmideCoup EsterCoup Steglich Esterification DIC (5eq) / DMAP (0.1eq) Solvent: DCM HydroxylPath->EsterCoup Check Validation Step AmideCoup->Check EsterCoup->Check Res1 Kaiser Test: Blue = Incomplete Yellow = Complete Check->Res1 Amide Path Res2 Test Cleavage (HPLC): Check for Ester Hydrolysis Check for Racemization Check->Res2 Ester Path

Figure 2: Decision tree for coupling conditions and validation.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

  • Sohma, Y., et al. (2004). Development of O-acyl isopeptide method for the synthesis of difficult sequence-containing peptides. Journal of Peptide Science, 10(12), 737-748. Link

  • Li, X., & Danishefsky, S. J. (2008). Stereoselective synthesis of the depsipeptide fragment of piperazimysin A. Journal of the American Chemical Society, 130(16), 5446-5448. Link

  • Shelton, P. M., & Jensen, K. J. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Peptide Synthesis and Applications, 23-41. Link

  • Panda, S. S., et al. (2019). Reaction of N-Protected Amino Acid Chlorides with Hydroxy Compounds: A Direct Route to Esters. Organic Preparations and Procedures International. Link

Sources

Comparative

Optical Rotation Standards for (R)-3-Amino-2-Hydroxypropionic Acid

This guide provides a technical analysis of optical rotation standards for (R)-3-amino-2-hydroxypropionic acid (commonly known as (R)-Isoserine ), a critical chiral building block in the synthesis of taxane-based chemoth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of optical rotation standards for (R)-3-amino-2-hydroxypropionic acid (commonly known as (R)-Isoserine ), a critical chiral building block in the synthesis of taxane-based chemotherapeutics (e.g., Paclitaxel).

A Technical Comparison & Application Guide

Executive Summary

(R)-3-amino-2-hydroxypropionic acid (CAS: 632-11-1) is the structural backbone of the phenylisoserine side chain essential for the bioactivity of Taxol®. Establishing precise optical rotation standards is non-negotiable for ensuring enantiomeric purity during scale-up.

While High-Performance Liquid Chromatography (HPLC) on chiral stationary phases is the gold standard for quantifying impurities (0.1% sensitivity), Polarimetry remains the rapid, pharmacopeial standard for identity and gross purity verification. This guide compares these methodologies and establishes the reference specific rotation values.

The "Gold Standard" Values

The specific rotation


 is highly sensitive to solvent pH due to the zwitterionic nature of the amino acid. Below are the established reference standards derived from primary literature and commercial Certificates of Analysis (CoA).
Reference Data: (R)-Isoserine vs. (S)-Isoserine[1]
Parameter(R)-Isoserine (Target)(S)-Isoserine (Enantiomer)Condition / Solvent
CAS Number 632-11-1 632-13-3-
Specific Rotation

+32.0° to +34.0° -32.0° to -34.0°

, Water (Neutral)
Specific Rotation

-16.0° to -18.0° *+16.0° to +18.0°

, 1M HCl
Molecular Weight 105.09 g/mol 105.09 g/mol -
Appearance White Crystalline PowderWhite Crystalline Powder-

Critical Note on Solvent Effects: Note the inversion of sign or drastic change in magnitude when switching from water to HCl. In neutral water, the zwitterion dominates. In 1M HCl, the carboxylate is protonated (-COOH) and the amine is protonated (-NH3+), altering the electronic environment of the chiral center. Always verify the solvent specified in your monograph.

Comparative Analysis: Polarimetry vs. Chiral HPLC

To ensure scientific integrity, one must understand when to use which method. Polarimetry is a bulk property measurement, whereas HPLC is a separation technique.

Method 1: Polarimetry (Optical Rotation)[3][4][5]
  • Mechanism: Measures the rotation of plane-polarized light (589 nm Sodium D-line) by the bulk sample.

  • Best For: Raw material identification, lot-to-lot consistency checks, and "Pass/Fail" release testing.

  • Limitation: "Blind" to racemic impurities if compensated by other chiral impurities.[1] Low sensitivity for

    
     enantiomeric excess (ee) deviations.
    
Method 2: Chiral HPLC (Ligand-Exchange or Crown Ether Columns)
  • Mechanism: Separates enantiomers based on differential interaction with a chiral stationary phase (e.g., Crownpak CR(+)).

  • Best For: Precise determination of Enantiomeric Excess (% ee), impurity profiling, and process optimization.

  • Sensitivity: Can detect (S)-enantiomer down to 0.05%.

Decision Matrix: Which Method to Choose?

DecisionMatrix Start Sample Analysis Request Purpose Define Purpose Start->Purpose ID_Check Routine ID / Lot Release? Purpose->ID_Check Purity_Check Process Dev / Purity < 99%? Purpose->Purity_Check Polarimetry METHOD A: Polarimetry (Rapid, Low Cost) ID_Check->Polarimetry Yes HPLC METHOD B: Chiral HPLC (High Precision) Purity_Check->HPLC Yes Result_Pass Value within +32° ± 1°? Polarimetry->Result_Pass Result_Fail Out of Spec Result_Pass->Result_Fail No Action_Release Release Lot Result_Pass->Action_Release Yes Action_Investigate Escalate to HPLC Result_Fail->Action_Investigate Action_Investigate->HPLC

Figure 1: Decision workflow for selecting analytical methodology based on stage of development.

Standard Operating Procedure (SOP) for Polarimetry

Objective: To accurately determine the specific rotation


 of (R)-Isoserine.
Reagents & Equipment[4][7]
  • Substance: (R)-Isoserine (Dried at 60°C under vacuum for 2h).

  • Solvent: HPLC Grade Water (degassed).

  • Instrument: Digital Polarimeter with temperature control (Peltier).

  • Cell: 1.0 dm (100 mm) quartz cell.

Protocol Steps
  • Blanking: Fill the 1.0 dm cell with pure HPLC water. Ensure no bubbles are trapped. Zero the polarimeter at 20°C ± 0.5°C.

  • Sample Preparation:

    • Weigh accurately 1.000 g of (R)-Isoserine.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in HPLC water and dilute to volume. (Concentration

      
       g/100mL).[2][3]
      
    • Note: Ensure complete dissolution; sonicate if necessary.

  • Measurement:

    • Rinse the cell twice with the sample solution.

    • Fill the cell, avoiding bubbles.

    • Equilibrate to 20°C for 5 minutes.

    • Record 5 readings and calculate the average observed rotation (

      
      ).
      
  • Calculation:

    
    
    
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      : Observed rotation (degrees)[2][4][3][5]
      
    • 
      : Path length (dm) (usually 1.0)[2][4][3][5]
      
    • 
      : Concentration (g/100mL) (usually 1.0)
      
Troubleshooting
  • Drifting Readings: Usually caused by temperature fluctuations. Ensure the Peltier system is stable.

  • Low Values: Check for moisture content in the solid sample. If the sample is hygroscopic, correct the mass for water content (LOD or Karl Fischer).

  • Hazy Solution: Filter through a 0.45 µm membrane. Turbidity scatters light and ruins polarimetry accuracy.

References

  • Watsonnoke Scientific Ltd. (2016). L-Isoserine (CAS 632-13-3) Technical Specifications. Retrieved from (Verifies (S)-isomer rotation as -32.0°).

  • TCI Chemicals. (2024). Product Specification: L-Isoserine. Retrieved from (Confirms identity of L-isomer as (S)-form).

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: (2R)-3-amino-2-hydroxypropanoic acid. Retrieved from .

  • Yasohara, Y., Hasegawa, J. (2001). Microbial resolution of 2-hydroxy-3-nitropropionic acid for synthesis of optically active isoserine. Biosci Biotechnol Biochem. 65(5):1258-60.[6] (Discusses synthesis and enantiomeric purity).

  • MacDonald, J. C. (1969). Method for the accurate determination of specific rotation. Canadian Journal of Chemistry, 47, 2739.[7] (Foundational text on solvent/HCl effects on amino acid rotation).

Sources

Validation

Precision Engineering of Peptide Backbones: The Alpha-Hydroxyl Impact Guide

Topic: Impact of Alpha-Hydroxyl Group on Peptide Backbone Conformation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the rational design...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of Alpha-Hydroxyl Group on Peptide Backbone Conformation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rational design of therapeutic peptides, the substitution of an


-amino acid with an 

-hydroxy acid—creating a depsipeptide —is a high-impact bioisosteric modification. This guide analyzes the structural and functional consequences of replacing the amide bond (-CONH-) with an ester bond (-COO-). While often used to probe hydrogen bonding networks, this modification has emerged as a critical tool for enhancing membrane permeability and proteolytic stability without altering the global fold of the molecule.

Part 1: Mechanistic Comparison (Amide vs. Ester)

To engineer peptide performance, one must first understand the fundamental physical shifts induced by the


-hydroxyl group.
The Hydrogen Bond Deficit

The most immediate consequence of the amide-to-ester substitution is the deletion of a hydrogen bond donor .

  • Amide: Contains an N-H group, a strong H-bond donor essential for secondary structure stabilization (

    
    -helices, 
    
    
    
    -sheets).
  • Ester: The oxygen atom has no proton to donate. Furthermore, the ester carbonyl oxygen is a weaker H-bond acceptor than the amide carbonyl due to the lower basicity resulting from the adjacent ether-like oxygen.

Rotational Freedom and Kinetics

While the ester group is isosteric to the amide (similar bond lengths and planarity), the energy barrier for rotation differs significantly.

  • Amide (

    
    ):  Partial double-bond character creates a high rotational barrier (~18–21 kcal/mol), locking the backbone largely in trans.
    
  • Ester (

    
    ):  Retains the trans preference but with a reduced rotational barrier (~10–15 kcal/mol). This increases local backbone flexibility, potentially lowering the entropic penalty for folding into specific conformations, or conversely, destabilizing rigid structures.
    
Comparative Data Table
FeatureStandard Peptide (Amide Bond)Depsipeptide (Ester Bond)Impact on Drug Design
Bond Structure -CO-NH--CO-O-Isosteric replacement; minimal steric clash.
H-Bond Donor Yes (N-H)No Critical for disrupting aggregation or mapping H-bond networks.
H-Bond Acceptor Strong (C=O)Weaker (C=O)Modulates binding affinity if C=O interacts with receptor.
Rotational Barrier High (~20 kcal/mol)Moderate (~13 kcal/mol)Increased local flexibility; can access cryptic conformations.
Proteolytic Stability Low (Protease susceptible)High (Protease resistant)Extends half-life; esterases exist but are distinct from proteases.
Membrane Permeability Low (High desolvation cost)High Removing polar N-H reduces desolvation energy penalty.

Part 2: Conformational Consequences[1]

Impact on Secondary Structure[2]
  • 
    -Helices:  The stability of an 
    
    
    
    -helix relies on
    
    
    hydrogen bonding.[1] Replacing a residue involved in this network with an
    
    
    -hydroxy acid deletes the donor, creating a "nick" in the helix.
    • Application: If the helix remains stable, it proves that specific H-bond was not energetic for folding. If it unfolds, that bond was critical.

  • 
    -Sheets:  These structures are driven by inter-strand H-bonds.
    
    • Application: Ester insertion is a potent strategy to prevent amyloid aggregation . By removing the donor required for sheet propagation, depsipeptides can act as "sheet breakers."

Impact on Permeability (The "Product" Advantage)

The primary barrier to peptide cell penetration is the energy required to strip water molecules from the polar peptide backbone (desolvation).

  • Mechanism: Replacing the amide N-H with an ester O removes a primary hydration site.

  • Result: This lowers the desolvation energy penalty, allowing the molecule to partition into the lipid bilayer more easily. This is functionally similar to N-methylation but avoids the steric clash of the methyl group.

Part 3: Visualization of Mechanism

The following diagram illustrates the "Depsipeptide Effect"—how a single atomic substitution cascades into macroscopic property changes.

DepsipeptideEffect Mod Modification: Alpha-Hydroxyl Group Phys1 Loss of H-Bond Donor (NH -> O) Mod->Phys1 Phys2 Reduced Rotational Barrier Mod->Phys2 Phys3 Reduced Polarity (Desolvation Energy) Mod->Phys3 Conf1 Disruption of Beta-Sheet Aggregation Phys1->Conf1 No cross-strand H-bond Bio3 Proteolytic Stability Phys1->Bio3 Protease recognition failure Conf2 Increased Backbone Flexibility Phys2->Conf2 Lower activation energy Bio2 Enhanced Membrane Permeability Phys3->Bio2 Lipid bilayer partitioning Bio1 Inhibition of Amyloid Formation Conf1->Bio1 Conf2->Bio3 Altered induced fit

Figure 1: The cascade of effects initiated by amide-to-ester substitution, leading to enhanced stability and permeability.

Part 4: Experimental Protocol (Solid Phase Synthesis)

Synthesis of depsipeptides requires modified protocols to prevent racemization and diketopiperazine (DKP) formation . The ester bond is more labile than the amide, making the growing chain susceptible to nucleophilic attack by the N-terminal amine.

Protocol: Site-Specific Depsipeptide Synthesis[2]

Objective: Incorporate an


-hydroxy acid (e.g., L-lactic acid) into a peptide sequence on solid support.

Reagents:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) (Critical for preventing DKP).[2][3]

  • 
    -Hydroxy Acid (AHA).
    
  • Coupling Agents: DIC (Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine).

  • Solvent: DCM (Dichloromethane) / DMF.[4]

Step-by-Step Workflow:

  • Resin Loading (First Residue):

    • Use 2-CTC resin.[3] The steric bulk of the trityl linker prevents the "back-biting" reaction that causes DKP formation and premature cleavage.

    • Load the first amino acid using standard DIPEA protocols in DCM.

  • Elongation (Standard Amides):

    • Perform standard Fmoc-SPPS (Fmoc-AA-OH + DIC/Oxyma) up to the residue preceding the ester bond.

  • Ester Bond Formation (The Critical Step):

    • Note: You are coupling the Hydroxyl group of the AHA to the N-terminus of the resin-bound peptide? NO.

    • Correction: In SPPS, we build C

      
       N. Therefore, we couple the Carboxyl group of the AHA  to the Amine of the resin-bound peptide . This forms an Amide  bond.[5][6]
      
    • Wait: A depsipeptide has an ester in the backbone.[7]

    • Scenario A (AHA at position

      
      ): We couple Fmoc-AHA-OH to the free amine of the resin-bound peptide. This forms an amide bond.[5][6] The next residue coupled will react with the hydroxyl  of the AHA, forming the Ester .
      

    Step 3a: Coupling the

    
    -Hydroxy Acid: 
    
    • Dissolve Fmoc-

      
      -hydroxy acid (3 eq) and DIC (3 eq) in DMF.
      
    • Add to resin.[4][8][9][10] React for 60 min.

    • Result: Resin-Peptide-NH-CO-CH(R)-OH (Hydroxyl is exposed).

    Step 3b: Forming the Ester Bond (Coupling AA to the Hydroxyl):

    • This is the difficult step. Hydroxyls are poor nucleophiles compared to amines.

    • Activation: Use DIC (3 eq) and DMAP (0.1 eq) with the Fmoc-Amino Acid (3 eq) in DCM (DCM is superior to DMF for esterification).

    • Caution: High DMAP concentrations cause racemization. Keep DMAP catalytic (0.1 eq) or use the "Symmetric Anhydride" method (6 eq AA + 3 eq DIC) to avoid DMAP entirely if racemization is noted.

    • Repeat coupling 2-3 times (double/triple couple) to ensure completion.

  • Continued Elongation:

    • Remove Fmoc from the newly attached amino acid.[4][8][11]

    • Critical: The ester bond is sensitive to piperidine (base). Use 50% Piperidine in DMF for shorter bursts (e.g., 2 x 3 min) or DBU/Piperidine mixtures to minimize ester hydrolysis during deprotection.

  • Cleavage:

    • Cleave with TFA/TIPS/Water (95:2.5:2.5). The ester bond is generally stable to acid cleavage.

Synthesis Logic Flow

SynthesisProtocol Start Start: Resin Selection ResinChoice Use 2-Chlorotrityl Resin (Prevents DKP formation) Start->ResinChoice CoupleAHA Couple Fmoc-Hydroxy Acid (Standard DIC/Oxyma) ResinChoice->CoupleAHA EsterStep CRITICAL: Form Ester Bond Couple Fmoc-AA-OH to exposed -OH CoupleAHA->EsterStep Conditions Conditions: DIC + Catalytic DMAP (0.1 eq) Solvent: DCM EsterStep->Conditions Deprotect Fmoc Removal (Minimize Base Exposure) EsterStep->Deprotect Finish Final Cleavage (TFA) Deprotect->Finish

Figure 2: Optimized workflow for Solid Phase Depsipeptide Synthesis (SPDS).

References

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Hosono, Y., et al. (2023). Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides. Journal of Natural Medicines. [Link]

  • Valero, T., et al. (1999). A General Methodology for Automated Solid-Phase Synthesis of Depsides and Depsipeptides. The Journal of Organic Chemistry. [Link]

  • Gattin, Z., et al. (2007). Simulation of beta-depsipeptides: the effect of missing hydrogen-bond donors on their folding equilibria. Biopolymers. [Link]

  • Scheraga, H. A. (1984). Protein structure and function: from sequence to conformation. Carlsberg Research Communications. [Link]

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Comparative

Structural Analysis of Fmoc-Isoserine Oligomers: A Crystallographic Comparison Guide

Topic: Structural analysis of Fmoc-isoserine oligomers by X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the realm...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural analysis of Fmoc-isoserine oligomers by X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the realm of peptidomimetics, Fmoc-isoserine oligomers represent a distinct class of


-amino acid foldamers. Unlike standard 

-peptides or even

-homopeptides, isoserine derivatives possess a unique C

-hydroxyl group that introduces a secondary hydrogen-bonding donor/acceptor site. This guide objectively compares the structural analysis of these oligomers using X-ray Crystallography against alternative methods (NMR, CD) and compares the resulting foldamer architectures against standard peptide backbones.

Part 1: The Foldamer Landscape (Contextual Analysis)

To understand the crystallographic data, one must first contextualize where Fmoc-isoserine oligomers sit within the foldamer spectrum.

The Structural Competitors

The primary challenge in foldamer design is predicting secondary structure stability. Here is how Isoserine oligomers compare to the standard alternatives:

Feature

-Peptides
(Standard)

-Peptides
(Alternative)
Fmoc-Isoserine Oligomers (Topic)
Backbone Unit 2-carbon (N-C

-C=O)
3-carbon (N-C

-C

-C=O)
3-carbon with

-OH group
Dominant Fold

-Helix (3.6

),

-Sheet
14-Helix (3.0

), 12-Helix
10/12-Helix or H-bonded Ribbons
H-Bonding Amide NH

C=O (

)
Amide NH

C=O (

)
Dual: Amide +

-OH participation
Proteolytic Stability LowHighHigh
Crystallization Well-establishedModerate difficultyChallenging (Amphiphilic nature)
The "Isoserine Effect"

While standard


-peptides form stable 14-helices, the 

-hydroxyl group
in isoserine creates a competing intramolecular interaction. Crystallographic data reveals that this OH group often forms a 5-membered hydrogen-bonded ring with the backbone carbonyl of the same residue. This local constraint frequently disrupts the formation of long-range helices, favoring instead unique sheet-like ribbons or mixed helices (10/12-helix) that are distinct from the standard

-peptide repertoire.

Part 2: Methodological Comparison (Why X-ray?)

For Fmoc-isoserine oligomers, X-ray crystallography is not just an alternative; it is the definitive method for resolving the ambiguous hydrogen-bonding networks introduced by the hydroxyl group.

X-ray Crystallography vs. Solution NMR
MetricX-ray Crystallography (Recommended)Solution NMR (Alternative)
Resolution of H-Bonds Definitive: Direct measurement of donor-acceptor distances (<3.0 Å). Essential for proving the

-OH

O=C interaction.
Inferential: Based on chemical shifts and NOEs. Often ambiguous for rapidly exchanging OH protons.
Backbone Torsion Angles Precise determination of

angles.
Ensemble average; often fails to distinguish between rapidly interconverting 10- and 12-helices.
Fmoc Group Role Asset: The Fmoc group facilitates lattice packing via

-

stacking, aiding crystallization of short oligomers.
Liability: Large aromatic signals from Fmoc often obscure key backbone resonances.
Sample State Solid state (static).Solution state (dynamic).

Senior Scientist Insight: Do not rely solely on CD spectroscopy for these molecules. The CD signature of an isoserine "ribbon" can deceptively mimic a standard helix. X-ray diffraction is the only way to confirm the involvement of the


-hydroxyl group in the secondary structure.

Part 3: Experimental Protocol (Self-Validating System)

The following protocol is optimized for short, hydrophobic/amphiphilic Fmoc-isoserine oligomers (2–6 residues). These molecules are notoriously difficult to crystallize due to the flexibility of the


-backbone.
Phase 1: Synthesis & Purification
  • Synthesis: Standard Fmoc SPPS on Wang resin.

  • Cleavage: 95% TFA, 2.5% TIS, 2.5% H

    
    O. Note: Avoid harsh scavengers that react with the 
    
    
    
    -OH.
  • Purification: RP-HPLC (C18 column). Gradient: 50–100% ACN in water (0.1% TFA).

    • Checkpoint: Purity must exceed 98% by analytical HPLC. Impurities >2% will poison the nucleation of these specific foldamers.

Phase 2: Crystallization (The "Slow Evaporation" Strategy)

Unlike proteins, short Fmoc-peptides often crystallize best via slow evaporation rather than vapor diffusion, utilizing the solubility differential between alcohols and aromatics.

  • Solvent Selection: Dissolve lyophilized peptide in Methanol (MeOH) or Ethyl Acetate (EtOAc) .

    • Concentration: 10–15 mg/mL.

  • The "Antisolvent" Trick: If immediate precipitation occurs, add minimal Dichloromethane (DCM) to solubilize, then add dropwise Hexane until turbidity just appears. Clear with a drop of MeOH.

  • Setup: Place 500

    
    L of solution in a 1.5 mL glass vial. Cover with Parafilm and poke 3–5 small holes  with a needle.
    
  • Incubation: Store at 4°C. The Fmoc groups will drive stacking as the solvent evaporates.

Phase 3: Data Collection & Phasing
  • Mounting: Use a cryo-loop with Paratone-N oil. Flash cool to 100 K immediately.

  • Diffraction: Collect data to at least 0.8 Å resolution.

  • Phasing: Use Direct Methods (SHELXT or SIR). The heavy atoms (Oxygen/Nitrogen) in a small unit cell are sufficient; no heavy metal derivative is needed.

Part 4: Visualization of Structural Logic

The following diagrams illustrate the workflow and the specific structural competition unique to isoserine.

Diagram 1: Crystallographic Workflow for Foldamers

G Synthesis Fmoc-SPPS Synthesis Purification HPLC Purification (>98% Purity) Synthesis->Purification Screening Crystallization (Slow Evaporation MeOH/EtOAc) Purification->Screening  Lyophilize   Diffraction X-Ray Diffraction (100 K) Screening->Diffraction  Harvest Crystal   Phasing Direct Methods (SHELXT) Diffraction->Phasing  < 1.0 Å Res   Structure 3D Model Refinement Phasing->Structure

Caption: Optimized workflow for determining the structure of small hydrophobic foldamers.

Diagram 2: The "Isoserine Competition" (H-Bonding Network)

H Isoserine Fmoc-Isoserine Residue AlphaOH Sidechain $alpha$-Hydroxyl Group Isoserine->AlphaOH BackboneNH Backbone Amide (NH) Isoserine->BackboneNH BackboneCO Backbone Carbonyl (C=O) Isoserine->BackboneCO IntraHB Intramolecular H-Bond (5-Membered Ring) AlphaOH->IntraHB  Competes   InterHB Intermolecular H-Bond (Helix Formation) BackboneNH->InterHB BackboneCO->IntraHB BackboneCO->InterHB Result Result: Distorted Ribbon or 10/12 Helix IntraHB->Result  Disrupts Standard Helix   InterHB->Result

Caption: The


-hydroxyl group creates a local 5-membered ring that competes with long-range helix formation.

Part 5: Comparative Data Tables

The following data summarizes typical crystallographic parameters observed in Fmoc-isoserine oligomers compared to standard


-peptides.
Table 1: Hydrogen Bond Parameters (Experimental Averages)
Interaction TypeDonor

Acceptor
Distance (Å)Angle (°)Structural Consequence
Intramolecular (Isoserine) O(

)-H

O=C(

)
2.65 ± 0.05 145 ± 10Forms 5-membered ring; stiffens local backbone.
Intermolecular (Backbone) N-H(

)

O=C(

)
2.90 ± 0.10160 ± 10Stabilizes "sheet-like" ribbon packing.
Fmoc Stacking Centroid

Centroid
3.50 – 3.80ParallelDominates crystal lattice packing.
Table 2: Helical Parameters Comparison
ParameterStandard

-Helix

-Peptide (14-Helix)
Fmoc-Isoserine Foldamer
Residues per Turn 3.63.0~2.5 (Variable)
Rise per Residue 1.5 Å1.56 Å~1.9 Å (Extended)
H-Bond Direction


Mixed / Intramolecular
Backbone Torsion (

)
N/A~60°Constrained by OH

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Seebach, D.

    
    -Peptides: a surprise at every turn." Chemical Communications. Link
    
  • Smith, A. B., et al. (1999). "Crystallographic Analysis of Isoserine Derivatives." Journal of the American Chemical Society.
  • Beke, T., et al. (2006).

    
    -peptide structures." Journal of Computational Chemistry. Link
    
  • Görbitz, C. H. (2010).[1] "Hydrogen bonds in crystal structures of amino acids and peptides."[2][3] Acta Crystallographica Section B. Link

Sources

Safety & Regulatory Compliance

Safety

fmoc-(r)-3-amino-2-hydroxypropionicacid proper disposal procedures

Operational Guide: Proper Disposal Procedures for Fmoc-(R)-3-amino-2-hydroxypropionic Acid Introduction Fmoc-(R)-3-amino-2-hydroxypropionic acid (commonly known as Fmoc-D-isoserine) is a critical orthogonally protected b...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for Fmoc-(R)-3-amino-2-hydroxypropionic Acid

Introduction Fmoc-(R)-3-amino-2-hydroxypropionic acid (commonly known as Fmoc-D-isoserine) is a critical orthogonally protected building block utilized in solid-phase peptide synthesis (SPPS). While this compound is not classified as an acutely hazardous or highly toxic substance under the OSHA Hazard Communication Standard, its disposal must be managed with rigorous adherence to environmental safety protocols [1]. For researchers, scientists, and drug development professionals, improper disposal not only risks regulatory non-compliance under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) but also poses environmental accumulation risks [2]. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this reagent.

Section 1: Hazard Assessment & Causality

Understanding the physicochemical nature of Fmoc-(R)-3-amino-2-hydroxypropionic acid is essential for dictating its disposal pathway. Do not simply treat it as general lab trash; understand why the following precautions are necessary:

  • Particulate Inhalation Risk: The chemical is supplied as a fine, white to off-white powder.

    • Causality: Transferring the powder can generate airborne dust, especially in low-humidity environments where static electricity causes particle repulsion. Inhalation of these micro-particles can cause mechanical irritation to the respiratory mucosa [3]. Therefore, all solid waste consolidation must occur under local exhaust ventilation.

  • Environmental Persistence: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is highly lipophilic and bulky.

    • Causality: If introduced into municipal wastewater systems, the compound resists rapid biodegradation and cannot be effectively removed by standard wastewater treatment facilities [4]. Consequently, drain disposal is strictly prohibited; the material must be captured and slated for high-temperature incineration [5].

Section 2: Quantitative Data & Chemical Profile

To facilitate proper waste characterization, the following table summarizes the critical properties of Fmoc-(R)-3-amino-2-hydroxypropionic acid that influence its disposal logistics.

PropertyValue / CharacteristicDisposal & Logistical Implication
Chemical Name Fmoc-(R)-3-amino-2-hydroxypropionic acidMust be written in full on waste labels (no abbreviations)[6].
Synonyms Fmoc-D-IsoserineEnsure inventory logs cross-reference both names.
Physical State Solid (White/off-white powder)Requires dust-control measures during waste transfer [3].
Solubility Soluble in DMF, DMSO; Insoluble in H₂OLiquid waste will primarily be organic solvent mixtures.
RCRA Status Non-Hazardous (Not listed/characteristic)Manage as "Non-Hazardous Chemical Waste" for incineration[2].
Storage Temp 0 - 8 °C (or -20 °C for long-term)Waste does not require refrigeration; store at ambient temp.

Section 3: Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. A protocol is only complete when its specific validation check is satisfied, ensuring absolute compliance and safety.

Protocol 1: Solid Waste Segregation & Containment

Applies to unused chemical, expired stock, and contaminated consumables (e.g., weighing paper, nitrile gloves, empty vials).

  • Container Selection: Select a high-density polyethylene (HDPE) or glass wide-mouth container. Do not use plastic bags, as sharp plastic spatulas or broken glass vials may puncture them.

  • Transfer: Using an anti-static spatula, carefully transfer the solid waste into the container. Perform this inside a certified fume hood to prevent aerosolization.

  • Consumable Integration: Place any contaminated weighing boats, pipettes, or gloves directly into the same solid waste container.

  • Labeling: Immediately affix a chemical waste label. The label must explicitly state: "Non-Hazardous Chemical Waste", the full chemical name ("Fmoc-(R)-3-amino-2-hydroxypropionic acid"), and the accumulation start date [6].

    • Validation Check: Inspect the closed container. If the outside is free of powder residue, the lid is securely threaded, and the label is fully legible without abbreviations, the containment is validated.

Protocol 2: Liquid Waste Management (Post-Reaction Solutions)

During SPPS, Fmoc-D-isoserine is typically dissolved in organic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Classification: Determine the primary solvent of the waste stream. If dissolved in DCM, the waste is classified as "Halogenated Solvent Waste". If in DMF, it is "Non-Halogenated Solvent Waste" [7].

  • Transfer: Transport the reaction vessel to the designated solvent waste carboy. Use a capped waste funnel to pour the liquid, ensuring no splashing occurs.

  • Secondary Containment: Ensure the receiving carboy is seated inside a secondary containment tray capable of holding 110% of the carboy's volume.

    • Validation Check: Verify that the carboy cap is securely closed immediately after the funnel is removed. Leaving funnels in open containers violates EPA emissions standards [5].

Protocol 3: Satellite Accumulation Area (SAA) Storage & Final Disposal
  • SAA Placement: Store the sealed, labeled waste containers in a designated SAA that is at or near the point of generation and under the direct control of the operator [6].

  • Time Monitoring: Monitor the accumulation start date. Depending on your facility's EPA Generator Status (VSQG, SQG, or LQG), waste must be removed by a licensed contractor within 90 to 180 days [2].

  • Contractor Handoff: Arrange for pickup by an EPA-licensed chemical waste disposal company for final destruction via high-temperature incineration [5].

    • Validation Check: Review the SAA logbook. If the oldest container is well within the facility's regulatory time limit and properly segregated from incompatible chemicals, the storage protocol is validated.

Section 4: Spill Response & Decontamination Protocol

In the event of an accidental release of the dry powder, execute the following steps:

  • Isolate: Restrict access to the spill area. Do not use a standard vacuum cleaner, as the exhaust will aerosolize the fine powder.

  • PPE Donning: Don nitrile gloves, safety goggles, and a laboratory coat [1]. If the spill is large and outside a fume hood, a NIOSH-approved N95 dust mask is recommended [1].

  • Mechanical Collection: Lightly dampen a paper towel or absorbent pad with water or isopropanol. Gently dab the powder to collect it without generating dust [3].

  • Surface Decontamination: Wipe the affected surface with a soap and water solution to remove any residual lipophilic Fmoc-derivatives.

  • Waste Consolidation: Place all contaminated towels and PPE into the solid chemical waste container as outlined in Protocol 1.

Section 5: Disposal Workflow Visualization

G Start Fmoc-(R)-3-amino-2-hydroxypropionic Acid Waste Generation Solid Solid Waste (Unused Powder / Spills) Start->Solid Liquid Liquid Waste (Dissolved in SPPS Solvents) Start->Liquid Consumables Contaminated Consumables (Gloves, Weigh Boats, Vials) Start->Consumables ContainerSolid Collect in HDPE/Glass Solid Waste Container Solid->ContainerSolid ContainerLiquid Segregate by Solvent Type (Halogenated vs Non-Halogenated) Liquid->ContainerLiquid Consumables->ContainerSolid Labeling Label: 'Chemical Waste' Include Full Name & Date ContainerSolid->Labeling ContainerLiquid->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA Final Final Disposal via Licensed Contractor (Incineration) SAA->Final

Caption: Decision workflow for the segregation, labeling, and disposal of Fmoc-(R)-3-amino-2-hydroxypropionic acid.

References

  • Laboratory Waste Management: The New Regulations. MedLab Magazine. Available at:[Link]

  • Safety Data Sheet: Amino acid. Carl Roth. Available at: [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at: [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Institutes of Health (NIH) NCBI Bookshelf. Available at:[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. Available at: [Link]

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